4-[(2-Hydroxyethyl)amino]-3-nitrobenzoic acid
Description
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Properties
IUPAC Name |
4-(2-hydroxyethylamino)-3-nitrobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O5/c12-4-3-10-7-2-1-6(9(13)14)5-8(7)11(15)16/h1-2,5,10,12H,3-4H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRTQQHYYZBCHED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)[N+](=O)[O-])NCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80387765 | |
| Record name | 4-[(2-hydroxyethyl)amino]-3-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80387765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59320-14-8 | |
| Record name | 4-[(2-Hydroxyethyl)amino]-3-nitrobenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59320-14-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[(2-hydroxyethyl)amino]-3-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80387765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Physicochemical Properties of 4-[(2-Hydroxyethyl)amino]-3-nitrobenzoic acid
Introduction
4-[(2-Hydroxyethyl)amino]-3-nitrobenzoic acid is a substituted aromatic carboxylic acid with potential applications as an intermediate in the synthesis of pharmaceuticals and other complex organic molecules. Its structure, incorporating a benzoic acid moiety, a nitro group, and a hydroxyethylamino side chain, imparts a unique combination of chemical functionalities that are of interest to researchers in drug discovery and materials science. The precise characterization of its physicochemical properties is fundamental to its application, enabling the design of robust synthetic routes, the development of suitable analytical methods, and the prediction of its behavior in biological systems.
This technical guide provides an in-depth exploration of the core physicochemical properties of this compound. It is designed for researchers, scientists, and drug development professionals, offering not only available data but also detailing the underlying principles and experimental protocols for their determination.
Chemical Identity and Structure
A clear understanding of the molecular identity is the foundation for all further physicochemical characterization.
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IUPAC Name: this compound
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CAS Number: 59320-14-8[1]
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Molecular Formula: C₉H₁₀N₂O₅[1]
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Molecular Weight: 226.19 g/mol [1]
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Chemical Structure:
(A proper 2D structure diagram would be inserted here in a full document)
Table 1: Core Chemical Identifiers
| Identifier | Value | Source(s) |
| IUPAC Name | This compound | - |
| CAS Number | 59320-14-8 | [1] |
| Molecular Formula | C₉H₁₀N₂O₅ | [1] |
| Molecular Weight | 226.19 g/mol | [1] |
| SMILES | C1=CC(=C(C=C1C(=O)O)[O-])NCCO | - |
Physicochemical Properties
The following sections detail the key physicochemical properties of this compound. Where experimental data is not publicly available, this guide provides robust, standardized protocols for their determination.
Table 2: Summary of Physicochemical Properties
| Property | Value/Expected Range | Method of Determination |
| Melting Point | Data not available; expected to be a high-melting solid. | Capillary Melting Point Apparatus |
| Boiling Point | Data not available; likely to decompose at high temperatures. | - |
| Solubility | Data not available. | Shake-Flask Method |
| pKa | Data not available; estimated to have at least two pKa values (carboxylic acid and amino group). | Potentiometric Titration |
| LogP | 0.6972 (Calculated) | Computational |
Melting Point
The melting point is a critical indicator of purity. For a crystalline solid, a sharp melting range (typically <2°C) is indicative of high purity. While no experimental melting point for this specific compound is readily available in the literature, related nitrobenzoic acid derivatives are high-melting solids, suggesting a similar characteristic for the title compound.
The rationale behind using a capillary-based method is to ensure uniform and controlled heating of a small, powdered sample, allowing for precise observation of the phase transition from solid to liquid.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle
Procedure:
-
Sample Preparation: Ensure the sample is completely dry and finely powdered. If necessary, gently grind the crystalline sample in a mortar and pestle. A fine powder ensures efficient heat transfer within the capillary.[2]
-
Capillary Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount. Invert the tube and tap the sealed end on a hard surface to pack the sample into the bottom. The packed sample height should be 2-3 mm.
-
Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.
-
Rapid Determination (Optional but Recommended): Heat the sample rapidly to get an approximate melting range. This saves time in subsequent, more precise measurements.
-
Accurate Determination: Allow the apparatus to cool to at least 20°C below the approximate melting point. Insert a new capillary with the sample.
-
Heating and Observation: Heat the sample at a slow, controlled rate of 1-2°C per minute. Observe the sample through the magnifying lens.
-
Data Recording: Record the temperature at which the first drop of liquid appears (the start of the melting range) and the temperature at which the last solid crystal melts (the end of the melting range).[3]
Diagram 1: Workflow for Melting Point Determination
Caption: Workflow for determining the melting point of a solid organic compound.
Solubility
Solubility is a critical parameter in drug development, influencing absorption, distribution, and formulation. The aqueous solubility of this compound is expected to be pH-dependent due to the presence of both an acidic carboxylic acid group and a basic amino group.
The shake-flask method is considered the "gold standard" for determining thermodynamic (equilibrium) solubility.[4] The core principle is to create a saturated solution by agitating an excess of the solid compound in the solvent for a prolonged period, ensuring equilibrium is reached.
Apparatus:
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Analytical balance
-
HPLC-UV system for quantification
Procedure:
-
Preparation: Add an excess amount of the solid compound to a series of vials containing the desired solvent (e.g., water, phosphate-buffered saline at various pH values). The presence of undissolved solid at the end of the experiment is crucial to confirm that a saturated solution was achieved.[4]
-
Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C). Agitate for a sufficient time to reach equilibrium (typically 24-48 hours).[5]
-
Phase Separation: After equilibration, allow the vials to stand to let the solid settle. Centrifuge the vials at high speed to pellet any remaining suspended solid. This step is critical to avoid contamination of the supernatant with undissolved particles.
-
Sampling and Dilution: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with the mobile phase to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated HPLC-UV method to determine the concentration of the dissolved compound.[6] The solubility is reported in units such as mg/mL or µM.
Diagram 2: Shake-Flask Solubility Determination Workflow
Caption: Standardized workflow for the shake-flask solubility assay.
Dissociation Constant (pKa)
The pKa value quantifies the acidity of a functional group. For this compound, at least two pKa values are expected: one for the carboxylic acid group (acidic) and one for the protonated secondary amine (basic). These values are critical for predicting the ionization state of the molecule at different physiological pHs, which in turn governs its solubility, membrane permeability, and receptor binding.
Potentiometric titration is a highly accurate method for pKa determination.[7] It involves monitoring the pH of a solution of the compound as a titrant (a strong acid or base) is added incrementally. The pKa is determined from the inflection point of the resulting titration curve.
Apparatus:
-
pH meter with a calibrated electrode
-
Automated titrator or a burette
-
Stir plate and stir bar
-
Jacketed titration vessel with temperature control
Procedure:
-
Solution Preparation: Accurately prepare a solution of the compound in water or a co-solvent system if solubility is low. A typical concentration is around 1 mM.[8][9]
-
Initial pH Adjustment: For determining the acidic pKa of the carboxylic group, the solution can be titrated directly with a standardized strong base (e.g., 0.1 M NaOH). For the basic pKa of the amine, the solution should first be acidified with a standardized strong acid (e.g., 0.1 M HCl) to a pH below the expected pKa, then titrated with the strong base.[9]
-
Titration: Place the solution in the temperature-controlled vessel and immerse the pH electrode. Add the titrant in small, precise increments, allowing the pH to stabilize after each addition. Record the pH and the volume of titrant added.[8]
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point (where half of the functional group has been neutralized). This can be determined from the midpoint of the steepest part of the titration curve or by analyzing the first derivative of the curve.
Spectroscopic Properties
Spectroscopic analysis provides invaluable information about the molecular structure and functional groups present.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to be complex. Key signals would include:
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Aromatic protons on the benzene ring, likely appearing as complex multiplets in the 7-8.5 ppm region. The specific chemical shifts and coupling patterns will be influenced by the electron-withdrawing nitro group and the electron-donating amino group.
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Methylene protons of the hydroxyethyl group (-NH-CH₂-CH₂-OH), which would likely appear as two distinct triplets or more complex multiplets in the 3-4 ppm range.
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The amine proton (-NH-) and the hydroxyl proton (-OH) would likely appear as broad singlets, with chemical shifts that are highly dependent on solvent, concentration, and temperature. The carboxylic acid proton (-COOH) would be a very broad singlet far downfield, typically >10 ppm.[10]
-
-
¹³C NMR: The carbon NMR spectrum would show distinct signals for each of the nine carbon atoms in unique electronic environments.[11]
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The carbonyl carbon of the carboxylic acid would be the most downfield signal, typically in the 165-175 ppm range.
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The aromatic carbons would appear in the 110-150 ppm region. The carbons directly attached to the nitro and amino groups would show significant shifts.
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The two aliphatic carbons of the hydroxyethyl group would appear in the upfield region, typically between 40-70 ppm.
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Infrared (IR) Spectroscopy
The IR spectrum provides a fingerprint of the functional groups present.[12]
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O-H Stretch (Carboxylic Acid): A very broad absorption band is expected in the 2500-3300 cm⁻¹ region, characteristic of the hydrogen-bonded O-H stretch in a carboxylic acid dimer.[12]
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N-H Stretch: A moderate absorption band around 3300-3500 cm⁻¹ from the secondary amine.
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C=O Stretch (Carbonyl): A strong, sharp absorption band around 1680-1710 cm⁻¹ for the carboxylic acid carbonyl.[13]
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N-O Stretch (Nitro Group): Two strong absorption bands are characteristic of the nitro group, one asymmetric stretch around 1500-1550 cm⁻¹ and a symmetric stretch around 1340-1380 cm⁻¹.
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C-O Stretch: An absorption band in the 1210-1320 cm⁻¹ region corresponding to the C-O stretch of the carboxylic acid.[12]
UV-Vis Spectroscopy
The UV-Vis spectrum is influenced by the electronic transitions within the aromatic system. Benzoic acid itself shows absorption maxima around 230 nm and 274 nm.[14][15] The presence of the nitro group (a strong chromophore) and the amino group (an auxochrome) is expected to cause a bathochromic (red) shift to longer wavelengths and an increase in molar absorptivity.
Synthesis and Purification
A plausible synthetic route for this compound involves a nucleophilic aromatic substitution reaction.
Proposed Synthetic Pathway
A common strategy for synthesizing 4-substituted-3-nitrobenzoic acids starts from a precursor like 4-fluoro-3-nitrobenzoic acid.[16] The highly electronegative fluorine atom is a good leaving group for nucleophilic aromatic substitution.
Reaction: 4-fluoro-3-nitrobenzoic acid reacts with ethanolamine in the presence of a non-nucleophilic base (e.g., triethylamine or potassium carbonate) in a polar aprotic solvent like DMF. The ethanolamine acts as the nucleophile, displacing the fluoride. An acidic workup would then protonate the carboxylate to yield the final product.
Diagram 3: Proposed Synthesis of this compound
Caption: A plausible synthetic route via nucleophilic aromatic substitution.
Safety and Handling
Based on available safety data for this compound and related structures, appropriate safety precautions are necessary.
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Hazard Statements:
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Precautionary Measures:
Conclusion
This technical guide has provided a comprehensive overview of the key physicochemical properties of this compound. While some experimental values are not yet reported in the public domain, this document equips researchers with the foundational knowledge and detailed, field-proven experimental protocols necessary to characterize this compound thoroughly. A robust understanding of these properties is essential for advancing its potential applications in scientific research and development.
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Experiment (1) determination of melting points. (2021). Retrieved from [Link]
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Synthesis of 4-substituted-3-nitrobenzoic acid (6a−h), Reagents and... (n.d.). ResearchGate. Retrieved from [Link]
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VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
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FTIR spectroscopy for 1: benzoic acid; 2: [Eu(OOCC6H5)3·(H2O)3]. (n.d.). ResearchGate. Retrieved from [Link]
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U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. Retrieved from [Link]
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U.S. EPA. (n.d.). Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC). Retrieved from [Link]
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MicroSolv. (n.d.). Nitroaromatic and Nitroamine Explosives Analyzed with HPLC. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. Retrieved from [Link]
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BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]
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ResearchGate. (n.d.). Theoretical modeling of infrared spectra of benzoic acid and its deuterated derivative. Retrieved from [Link]
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Melting point determination. (n.d.). Retrieved from [Link]
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DETERMINATION OF MELTING POINTS. (n.d.). Retrieved from [Link]
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ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]
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Taylor & Francis Online. (n.d.). DETERMINATION OF NITROAROMATIC COMPOUNDS IN SOIL SAMPLES BY HPLC, USING ON-LINE PRECONCENTRATION. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). infrared spectrum of benzoic acid. Retrieved from [Link]
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YouTube. (2023, December 15). Synthesis of Nitrobenzoic Acid | Step-by-Step Organic Chemistry Lab Guide. Retrieved from [Link]
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Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]
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Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]
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Spectroscopy Online. (2018, January 1). The C=O Bond, Part III: Carboxylic Acids. Retrieved from [Link]
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Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]
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Waters Corporation. (n.d.). Determination of Nitroaromatics and Nitramines by High Performance Liquid Chromatography (Explosives). Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid. Retrieved from [Link]
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PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. (2018, July 2). Retrieved from [Link]
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ResearchGate. (2006). Identification and quantification of polar nitroaromatic compounds in explosive-contaminated waters by means of HPLC-ESI-MS-MS and HPLC-UV. Retrieved from [Link]
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ACS Publications. (2020). Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. Retrieved from [Link]
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ResearchGate. (n.d.). FT-IR ATR spectra of the benzoic acid modified alkyd (RA-BA), and gum... Retrieved from [Link]
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ResearchGate. (n.d.). UV-visible spectroscopic scan of benzoic acid the concentration of 1.0,... Retrieved from [Link]
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SIELC Technologies. (n.d.). UV-Vis Spectrum of Benzoic Acid. Retrieved from [Link]
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Molecular weight of 4-[(2-Hydroxyethyl)amino]-3-nitrobenzoic acid
An In-Depth Technical Guide to 4-[(2-Hydroxyethyl)amino]-3-nitrobenzoic acid
Abstract
This technical guide provides a comprehensive overview of this compound (CAS No. 59320-14-8), a pivotal intermediate in modern organic and medicinal chemistry. This document delves into its fundamental physicochemical properties, outlines detailed methodologies for its synthesis and characterization, and explores its significant applications, particularly as a precursor to pharmacologically active heterocyclic scaffolds such as benzimidazoles. Designed for researchers, chemists, and professionals in drug development, this guide synthesizes theoretical knowledge with practical, field-proven insights to facilitate its effective use in the laboratory and beyond.
Introduction: Strategic Importance in Synthesis
This compound belongs to the class of substituted nitrobenzoic acids, which are highly valued building blocks in organic synthesis. The strategic arrangement of its functional groups—a carboxylic acid, a secondary amine with a hydroxylated ethyl chain, and an ortho-positioned nitro group—makes it an exceptionally versatile precursor.
The true synthetic power of this molecule lies in the chemical potential of the nitro- and amino-substituted benzene ring. The nitro group can be readily reduced to a primary amine, creating an ortho-phenylenediamine derivative. This diamine moiety is the critical pharmacophore for condensation reactions to form a wide array of fused heterocyclic systems. Notably, it serves as a key intermediate in the synthesis of benzimidazoles, a scaffold present in numerous successful pharmaceutical agents.[1] This guide will provide the technical foundation necessary to leverage the unique reactivity of this compound.
Physicochemical and Computational Data
A thorough understanding of a compound's physical and chemical properties is paramount for its successful application in research and development. The key identifiers and computed properties for this compound are summarized below.
Table 1: Core Physicochemical and Computed Properties
| Property | Value | Source |
| CAS Number | 59320-14-8 | [2][3] |
| Molecular Formula | C₉H₁₀N₂O₅ | [2][3] |
| Molecular Weight | 226.19 g/mol | [2][3] |
| Synonyms | 4-(2-Hydroxy-ethylamino)-3-nitro-benzoic acid | [2] |
| SMILES | C1=CC(=C(C=C1C(=O)O)[O-])NCCO | [2] |
| Topological Polar Surface Area (TPSA) | 112.7 Ų | [2] |
| LogP (Computed) | 0.6972 | [2] |
| Hydrogen Bond Donors | 3 | [2] |
| Hydrogen Bond Acceptors | 5 | [2] |
| Rotatable Bonds | 5 | [2] |
Synthesis and Characterization
The synthesis of this compound is typically achieved via nucleophilic aromatic substitution (SNAr), a cornerstone reaction in aromatic chemistry. The causality behind this choice is the activation of the aromatic ring by the electron-withdrawing nitro group, which facilitates the displacement of a leaving group (typically a halide) by an incoming nucleophile.
Experimental Protocol: Synthesis via SNAr Reaction
This protocol describes the synthesis of the title compound, adapted from the synthesis of its ethyl ester derivative.[1] The key is the reaction between a 4-halo-3-nitrobenzoic acid derivative and ethanolamine.
Step-by-Step Methodology:
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 1.0 equivalent of ethyl 4-fluoro-3-nitrobenzoate in a suitable dry solvent such as dichloromethane (DCM).
-
Base Addition: Add 1.1 equivalents of a non-nucleophilic organic base, such as N,N-diisopropylethylamine (DIPEA). The base is critical for scavenging the HF that is formed during the reaction, preventing it from protonating the ethanolamine nucleophile and rendering it unreactive.
-
Nucleophile Addition: Slowly add 1.1 equivalents of ethanolamine to the stirred solution. The reaction is typically exothermic and may require cooling to maintain room temperature.
-
Reaction Monitoring: Allow the reaction mixture to stir overnight at room temperature.[1] Progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting material.
-
Aqueous Workup: Upon completion, transfer the reaction mixture to a separatory funnel and wash sequentially with a mild aqueous base (e.g., 10% Na₂CO₃ solution) to remove the DIPEA salt and any unreacted acid precursor.[1] Follow with washes of water and brine.
-
Ester Hydrolysis: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product, ethyl 4-[(2-hydroxyethyl)amino]-3-nitrobenzoate, is then dissolved in a mixture of ethanol and water, and a strong base (e.g., NaOH or KOH) is added to hydrolyze the ester to the desired carboxylic acid.
-
Purification: After hydrolysis, the reaction is acidified to precipitate the product. The solid can be collected by filtration and purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound as a solid.
Caption: General workflow for the synthesis of the title compound.
Analytical Characterization
A self-validating protocol requires rigorous characterization of the final product to confirm its identity and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expect characteristic signals in the aromatic region for the three protons on the benzene ring, along with triplets corresponding to the two methylene groups (-CH₂-) of the hydroxyethyl chain, and signals for the amine (N-H), hydroxyl (O-H), and carboxylic acid (O-H) protons.
-
¹³C NMR: Expect distinct signals for the six aromatic carbons, the two carbons of the ethyl group, and the carbonyl carbon of the carboxylic acid.
-
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show a prominent peak corresponding to the molecular ion [M-H]⁻ at m/z 225.06 or [M+H]⁺ at m/z 227.07.
-
Infrared (IR) Spectroscopy: Key stretches confirming functional groups include a broad O-H band (approx. 3300-2500 cm⁻¹) for the carboxylic acid, an N-H stretch (approx. 3400 cm⁻¹), a C=O stretch (approx. 1700 cm⁻¹), and strong asymmetric and symmetric N-O stretches for the nitro group (approx. 1530 and 1350 cm⁻¹).
-
X-Ray Crystallography: The crystal structure of the related ethyl ester has been solved, confirming an intramolecular N-H···O hydrogen bond that stabilizes the molecular structure.[1] Similar interactions are expected in the parent acid. The nitro group is slightly twisted out of the plane of the benzene ring.[1]
Application in Drug Development: A Gateway to Benzimidazoles
The primary utility of this compound in drug development is its role as a precursor to advanced intermediates.[1] The most critical transformation is the reduction of the nitro group to an amine, which sets the stage for intramolecular cyclization.
Key Transformation: Reduction to Diamine Intermediate
The reduction of the aromatic nitro group is a high-yield and reliable reaction, essential for creating the ortho-diamine functionality required for heterocycle formation.
Experimental Protocol: Nitro Group Reduction
This protocol is adapted from the reduction of a similar nitroaromatic compound.[4]
-
Setup: To a solution of the starting material, ethyl 4-[(2-hydroxyethyl)amino]-3-nitrobenzoate (1.0 eq), in ethanol, add a reducing agent system. A common and effective system is palladium on carbon (Pd/C) as a catalyst with a hydrogen source like ammonium formate or H₂ gas.[4]
-
Reaction: The reaction mixture can be heated, sometimes under microwave irradiation for rapid conversion, or stirred at room temperature under a hydrogen atmosphere.[4]
-
Workup: Upon completion (monitored by TLC), the reaction mixture is filtered through a pad of Celite to remove the Pd/C catalyst. The filtrate is then concentrated under reduced pressure to yield the crude diamino product, ethyl 3-amino-4-[(2-hydroxyethyl)amino]benzoate.[4] This intermediate is often used directly in the next step without extensive purification.
Caption: Reduction of the nitro group to form the key diamine intermediate.
This resulting ortho-diamine is primed for reaction with various electrophiles (such as aldehydes or carboxylic acids) to undergo condensation and cyclization, forming the therapeutically important benzimidazole ring system.
Safety and Handling
Proper handling of this compound is essential in a laboratory setting. Based on available safety data, the compound is associated with the following hazards:
-
GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2][3]
-
GHS Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[3]
Storage: The compound should be stored sealed in a dry, well-ventilated place. For long-term stability, storage at 2-8°C is recommended.[2]
Conclusion
This compound is more than a simple chemical; it is a strategic tool for the construction of complex, high-value molecules. Its well-defined physicochemical properties and predictable reactivity, particularly the SNAr synthesis and subsequent nitro-group reduction, provide a reliable pathway to ortho-phenylenediamine derivatives. For researchers in drug discovery, mastering the chemistry of this intermediate opens a direct and efficient route to the benzimidazole scaffold and other related heterocycles, enabling the exploration of new chemical space for therapeutic intervention.
References
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Rahim, A. S. A., et al. (2010). Ethyl 4-(2-hydroxyethylamino)-3-nitrobenzoate. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 12), o3241. Available at: [Link]
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Narendra Babu, S. N. M., et al. (2010). Ethyl 3-amino-4-[(2-hydroxyethyl)amino]benzoate. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 2), o406. Available at: [Link]
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A Senior Application Scientist's Guide to the ¹³C NMR Analysis of 4-[(2-Hydroxyethyl)amino]-3-nitrobenzoic acid
This guide provides an in-depth technical exploration of the ¹³C Nuclear Magnetic Resonance (NMR) analysis of 4-[(2-Hydroxyethyl)amino]-3-nitrobenzoic acid. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple procedural outline. It delves into the rationale behind the analytical choices, offering a framework for predicting, acquiring, and interpreting the ¹³C NMR spectrum of this multifaceted molecule. Our approach is grounded in the principles of structural chemistry and spectroscopic theory to ensure a robust and reliable characterization.
The Analytical Challenge: Structural Elucidation of a Highly Substituted Aromatic System
This compound (Molecular Formula: C₉H₁₀N₂O₅) is a compound of interest, often serving as an intermediate in the synthesis of more complex heterocyclic structures like benzimidazoles.[1][2] Its structure presents a compelling case for ¹³C NMR analysis due to the presence of nine chemically non-equivalent carbon atoms. The benzene ring is substituted with three distinct functional groups: a carboxylic acid (-COOH), a nitro group (-NO₂), and a secondary amino group (-NH-R), each exerting a unique electronic influence on the aromatic system. The presence of an aliphatic side chain with two distinct carbons further adds to the complexity.
Carbon-13 NMR spectroscopy is an exceptionally powerful tool for this task, as it provides direct information about the carbon skeleton of a molecule.[3][4] Each unique carbon environment typically produces a distinct signal in the spectrum, allowing for comprehensive structural verification.[4][5]
Caption: Molecular structure with carbon atom numbering.
Theoretical Framework and Spectral Prediction
A robust analysis begins with a prediction of the ¹³C NMR spectrum. This is achieved by dissecting the molecule and considering the known chemical shifts of its constituent parts and the electronic effects of the substituents. The chemical shift of a given carbon nucleus is highly sensitive to its local electronic environment.[6]
Substituent Effects on the Aromatic Ring
The chemical shifts of the six aromatic carbons (C1-C6) are modulated by the interplay of three substituents:
-
-COOH (Carboxylic Acid): An electron-withdrawing group (EWG) that deshields the ipso carbon (the carbon it's attached to) and other carbons in the ring, shifting them downfield. The carbonyl carbon itself is highly deshielded, typically appearing in the 165-185 ppm range.[7]
-
-NO₂ (Nitro): A very strong EWG, both by induction and resonance. It causes significant downfield shifts, particularly for the ipso and para carbons.[8] In nitrobenzene, the ipso carbon is found at ~148 ppm.[8]
-
-NH-CH₂CH₂OH (Amino): An electron-donating group (EDG) through resonance. It shields the ortho and para carbons, causing upfield shifts (moving them to lower ppm values).[9][10]
The final chemical shifts are a composite of these competing effects. For instance, C4, attached to the electron-donating amino group, will be shifted upfield, while C3, attached to the electron-withdrawing nitro group, will be shifted significantly downfield.
Aliphatic Side-Chain Analysis
The side chain contains two distinct carbons:
-
-CH₂-NH- (C8): This methylene carbon is adjacent to a nitrogen atom, which causes a moderate downfield shift.
-
-CH₂-OH (C9): This methylene carbon is adjacent to an electronegative oxygen atom, resulting in a more significant downfield shift, typically in the 50-90 ppm range.[11] For ethanol, the carbon attached to the hydroxyl group appears around 58 ppm.[12]
Predicted Chemical Shifts
Based on additive models and literature data for analogous compounds, we can estimate the expected chemical shifts. These predictions are crucial for the initial assignment of the experimental spectrum.
| Carbon Atom | Functional Group / Position | Key Influences | Predicted Chemical Shift (δ, ppm) |
| C7 | Carboxylic Acid (-C OOH) | Carbonyl environment | 165 - 175 |
| C4 | Ipso to -NHR, para to -COOH | Strong shielding from -NHR | 145 - 155 |
| C3 | Ipso to -NO₂, meta to -COOH | Strong deshielding from -NO₂ | 135 - 145 |
| C1 | Ipso to -COOH | Deshielding from -COOH | 125 - 135 |
| C2 | Ortho to -COOH and -NO₂ | Deshielding from both EWGs | 120 - 130 |
| C6 | Ortho to -COOH, meta to -NHR | Deshielding from -COOH, shielding from -NHR | 115 - 125 |
| C5 | Meta to -COOH, ortho to -NHR | Strong shielding from -NHR | 110 - 120 |
| C9 | Methylene (-C H₂OH) | Adjacent to electronegative Oxygen | 60 - 70 |
| C8 | Methylene (-C H₂NH-) | Adjacent to Nitrogen | 40 - 50 |
Note: These are estimated ranges. Actual values will depend on solvent and other experimental conditions.[6]
Experimental Protocol: A Self-Validating Workflow
The integrity of the final data is contingent upon a meticulously executed experimental protocol. Each step is designed to minimize error and ensure reproducibility.
Sample Preparation
The quality of the NMR spectrum is profoundly affected by the quality of the sample.
-
Analyte Purity: Ensure the this compound sample is of high purity to avoid signals from contaminants.
-
Mass Determination: Accurately weigh 50-100 mg of the analyte. A higher concentration is generally better for ¹³C NMR due to its low natural abundance and sensitivity.[13][14]
-
Solvent Selection: Choose a suitable deuterated solvent. Given the polar nature of the molecule (carboxylic acid, amine, nitro, and hydroxyl groups), Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice due to its high dissolving power. Use approximately 0.6-0.7 mL of solvent.
-
Dissolution: Prepare the sample in a clean, dry vial.[13] Ensure complete dissolution, using gentle vortexing if necessary. Incomplete dissolution or the presence of solid particles will degrade the magnetic field homogeneity, leading to broadened spectral lines.
-
Filtration and Transfer: Filter the solution through a pipette packed with a small plug of glass wool directly into a clean, high-quality 5 mm NMR tube to remove any particulate matter.
-
Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal reference, setting the 0.0 ppm mark on the chemical shift scale.[15]
NMR Data Acquisition
The choice of acquisition parameters is a balance between optimizing signal-to-noise (S/N) and experiment time.[16]
Caption: ¹³C NMR experimental and processing workflow.
Optimized Acquisition Parameters:
-
Spectrometer: 400 MHz or higher field instrument.
-
Pulse Program: A standard proton-decoupled pulse sequence like zgpg30 (Bruker). The 30° pulse angle is a strategic choice; it allows for a shorter relaxation delay (D1) without saturating the signals, which is particularly important for quaternary carbons that often have long relaxation times (T₁).[17]
-
Acquisition Time (AQ): ~1.0-2.0 seconds. This determines the digital resolution of the spectrum.
-
Relaxation Delay (D1): ~2.0 seconds. A compromise to allow for sufficient relaxation while keeping the experiment time practical.
-
Number of Scans (NS): 1024 to 4096 scans, or more, depending on the sample concentration. The S/N ratio improves with the square root of the number of scans.
-
Temperature: 298 K (25 °C).
This set of parameters provides a robust starting point for achieving a high-quality spectrum in a reasonable timeframe (typically 30-90 minutes).
Spectral Interpretation and Data Validation
The final step is to assign the signals in the acquired spectrum to the specific carbon atoms in the molecule, validating the proposed structure.
Peak Assignment
The acquired spectrum should display nine distinct signals, corresponding to the nine unique carbon atoms. The assignment process involves matching the observed chemical shifts with the predicted values and chemical reasoning.
| Observed Shift (δ, ppm) (Hypothetical) | Predicted Range (ppm) | Assignment | Justification |
| 167.8 | 165 - 175 | C7 | Characteristic downfield shift of a carboxylic acid carbonyl carbon.[7] Usually a weaker signal due to being a quaternary carbon. |
| 150.2 | 145 - 155 | C4 | Quaternary carbon attached to the strongly electron-donating amino group. |
| 141.5 | 135 - 145 | C3 | Quaternary carbon attached to the strongly electron-withdrawing nitro group. |
| 130.1 | 125 - 135 | C1 | Quaternary carbon attached to the carboxylic acid group. |
| 124.3 | 120 - 130 | C2 | Aromatic CH carbon positioned between two EWGs (-COOH and -NO₂), resulting in a downfield shift. |
| 118.9 | 115 - 125 | C6 | Aromatic CH carbon influenced by deshielding from -COOH and shielding from -NHR. |
| 112.5 | 110 - 120 | C5 | Aromatic CH carbon ortho to the electron-donating -NHR group, causing a significant upfield shift. |
| 65.4 | 60 - 70 | C9 | Aliphatic -CH₂- carbon bonded to electronegative oxygen. |
| 44.7 | 40 - 50 | C8 | Aliphatic -CH₂- carbon bonded to nitrogen. |
Advanced Validation
For unambiguous assignment, especially of the closely spaced aromatic signals, advanced NMR experiments are invaluable:
-
DEPT (Distortionless Enhancement by Polarization Transfer): A DEPT-135 experiment would show positive signals for CH and CH₃ carbons, negative signals for CH₂ carbons, and no signals for quaternary carbons.[3] This would definitively confirm the assignments of C8 and C9 as CH₂ groups and help distinguish the quaternary carbons (C1, C3, C4, C7) from the CH carbons (C2, C5, C6).
-
2D NMR (HSQC/HMBC): Heteronuclear Single Quantum Coherence (HSQC) correlates carbons with their directly attached protons. Heteronuclear Multiple Bond Correlation (HMBC) shows correlations between carbons and protons over two or three bonds. These 2D techniques provide definitive connectivity information, solidifying the entire structural assignment.
Conclusion
The ¹³C NMR analysis of this compound is a clear demonstration of the technique's power in elucidating complex molecular structures. By combining a theoretical prediction based on established substituent effects with a robust, well-reasoned experimental protocol, a scientist can confidently acquire and interpret the spectral data. This process, from prediction to acquisition and final assignment, forms a self-validating system that ensures the trustworthiness and accuracy of the structural characterization, a cornerstone of research and development in the chemical and pharmaceutical sciences.
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Kurutz, J. (2020). Optimized Default 13C Parameters. University of Delaware NMR Facility. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. Retrieved from [Link]
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Hansen, P. E., & Lyčka, A. (1986). Isotopic multiplets in the carbon-13 NMR spectra of aniline derivatives and nucleosides with partially deuterated amino groups: effect of intra- and intermolecular hydrogen bonding. Journal of the American Chemical Society, 108(22), 6951–6955. Retrieved from [Link]
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Chemistry Stack Exchange. (2017). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. Retrieved from [Link]
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An In-depth Technical Guide to the FTIR Spectrum Interpretation of 4-[(2-Hydroxyethyl)amino]-3-nitrobenzoic acid
Abstract
This technical guide provides a comprehensive analysis and interpretation of the Fourier-Transform Infrared (FTIR) spectrum of 4-[(2-Hydroxyethyl)amino]-3-nitrobenzoic acid. As a molecule incorporating a diverse array of functional groups, its FTIR spectrum presents a rich source of structural information. This document delineates the characteristic vibrational frequencies associated with its carboxylic acid, aromatic nitro, secondary amine, and primary alcohol moieties. By dissecting the spectrum into its constituent bands, this guide offers a systematic approach to structural verification and characterization, grounded in the principles of vibrational spectroscopy. Methodologies for sample preparation and data acquisition are also detailed to ensure scientific rigor and reproducibility.
Introduction: The Role of FTIR in Molecular Characterization
Fourier-Transform Infrared (FTIR) spectroscopy is an indispensable analytical technique in modern chemistry, enabling the rapid and non-destructive identification of functional groups within a molecule. The principle is based on the absorption of infrared radiation by a molecule, which excites specific vibrational modes—such as stretching and bending—of its covalent bonds. Each functional group possesses a unique set of vibrational frequencies, resulting in a characteristic "fingerprint" spectrum that is invaluable for structural elucidation and confirmation.
For a multifunctional compound like this compound, which serves as a key intermediate in the synthesis of pharmacologically relevant compounds like benzimidazoles, a thorough understanding of its FTIR spectrum is paramount.[1] This guide provides the foundational knowledge for researchers to confidently interpret the spectral data, ensuring the identity and purity of their material.
Molecular Structure and Key Functional Groups
To interpret its FTIR spectrum, we must first deconstruct the molecule into its constituent functional groups. The structure of this compound (C₉H₁₀N₂O₅) contains:
-
A Carboxylic Acid group (-COOH)
-
An Aromatic Nitro group (-NO₂)
-
A Secondary Aromatic Amine group (-NH-)
-
A Primary Alcohol (hydroxyl) group (-OH) from the hydroxyethyl substituent
-
An Alkyl Chain (-CH₂CH₂-)
-
A Substituted Benzene Ring
Each of these groups will give rise to distinct absorption bands in the FTIR spectrum.
Detailed Spectral Interpretation
The FTIR spectrum of a complex molecule is best analyzed by assigning absorption bands to specific functional groups. The following sections break down the expected spectral features of this compound.
The Hydroxyl (O-H) Stretching Region (4000 cm⁻¹ - 2500 cm⁻¹)
This high-wavenumber region is dominated by O-H and N-H stretching vibrations.
-
Carboxylic Acid O-H Stretch: Carboxylic acids typically exist as hydrogen-bonded dimers in the solid state.[2][3] This strong hydrogen bonding results in a very broad and intense absorption band for the O-H stretch, typically spanning from 3300 cm⁻¹ to 2500 cm⁻¹ .[4][5] This broad feature often overlaps with C-H stretching bands.[4]
-
Alcohol O-H Stretch: The primary alcohol of the hydroxyethyl group will also exhibit a broad O-H stretching band due to intermolecular hydrogen bonding, generally appearing in the 3500 cm⁻¹ - 3200 cm⁻¹ region. This band will likely be superimposed on the even broader carboxylic acid O-H absorption.
-
Secondary Amine N-H Stretch: Secondary amines show a single, typically weak to medium intensity, N-H stretching band between 3300 cm⁻¹ and 3000 cm⁻¹ .[6][7] In this molecule, significant intramolecular hydrogen bonding between the amine N-H and an oxygen of the adjacent nitro group is expected, which can broaden the peak and shift it to a lower wavenumber.[1]
The Carbonyl (C=O) Stretching Region (1800 cm⁻¹ - 1650 cm⁻¹)
-
Carboxylic Acid C=O Stretch: The carbonyl stretch of a carboxylic acid is one of the most intense and recognizable bands in the spectrum. For an aromatic carboxylic acid that is hydrogen-bonded (dimerized), this peak appears strongly and sharply in the range of 1710 cm⁻¹ - 1680 cm⁻¹ .[2][4] Conjugation with the aromatic ring slightly lowers this frequency.
The Double Bond and Bending Region (1650 cm⁻¹ - 1300 cm⁻¹)
This region contains absorptions from the nitro group, aromatic ring, and N-H bending vibrations.
-
Nitro Group (NO₂) Stretches: Aromatic nitro compounds display two characteristic and strong stretching vibrations.[8][9]
-
Aromatic C=C Stretches: The benzene ring will show several medium to weak absorptions in the 1600 cm⁻¹ - 1450 cm⁻¹ range, corresponding to carbon-carbon stretching vibrations within the ring.
-
N-H Bending: The in-plane bending vibration for secondary amines appears around 1650 cm⁻¹ - 1580 cm⁻¹ .[6] This peak can sometimes be weak and may be obscured by the aromatic C=C stretching bands.
The Fingerprint Region (1300 cm⁻¹ - 650 cm⁻¹)
This region contains a high density of peaks, many of which are unique to the overall molecular structure. Key identifiable peaks include C-O and C-N stretches.
-
C-O Stretches: The spectrum will feature two distinct C-O stretching vibrations.
-
Aromatic C-N Stretch: The stretching vibration of the carbon-nitrogen bond connecting the secondary amine to the aromatic ring is expected to produce a strong band in the 1335 cm⁻¹ - 1250 cm⁻¹ range.[6]
Summary of Expected Vibrational Frequencies
The following table summarizes the key diagnostic peaks for the structural confirmation of this compound.
| Wavenumber Range (cm⁻¹) | Intensity | Functional Group Assignment | Vibrational Mode |
| 3500 - 3200 | Broad, Strong | Alcohol O-H & Amine N-H | O-H & N-H Stretching |
| 3300 - 2500 | Very Broad, Strong | Carboxylic Acid O-H | O-H Stretching (Dimer) |
| ~2900 | Medium | Alkyl C-H | C-H Stretching |
| 1710 - 1680 | Very Strong, Sharp | Carboxylic Acid C=O | C=O Stretching |
| 1600 - 1450 | Medium - Weak | Aromatic C=C | C=C Ring Stretching |
| 1555 - 1485 | Strong | Aromatic Nitro Group | Asymmetric NO₂ Stretching |
| 1355 - 1320 | Strong | Aromatic Nitro Group | Symmetric NO₂ Stretching |
| 1335 - 1250 | Strong | Aromatic Amine C-N | C-N Stretching |
| 1320 - 1210 | Strong | Carboxylic Acid C-O | C-O Stretching |
| ~1050 | Strong | Primary Alcohol C-O | C-O Stretching |
Visualizing Molecular Vibrations
The following diagram illustrates the primary functional groups and their associated key vibrational modes that are analyzed in the FTIR spectrum.
Caption: Key functional groups and their characteristic vibrational frequencies.
Experimental Protocol: Acquiring a High-Quality FTIR Spectrum
To obtain a reliable spectrum for solid samples like this compound, the Potassium Bromide (KBr) pellet method is standard.[11][12]
Materials and Equipment
-
This compound (analyte)
-
FTIR-grade Potassium Bromide (KBr), desiccated
-
Agate mortar and pestle
-
Hydraulic press with pellet-forming die
-
FTIR Spectrometer (e.g., Bruker Tensor II, PerkinElmer Spectrum RX1)[11][12][13]
-
Spatula and weighing paper
Step-by-Step Methodology
-
Background Spectrum Acquisition:
-
Ensure the sample compartment of the FTIR spectrometer is empty.
-
Run a background scan to record the spectrum of the ambient atmosphere (CO₂ and H₂O vapor). This will be automatically subtracted from the sample spectrum.
-
-
Sample Preparation (KBr Pellet):
-
Rationale: KBr is transparent to infrared radiation in the typical analysis range (4000-400 cm⁻¹) and serves as an ideal matrix to hold the sample.
-
Weigh approximately 1-2 mg of the analyte.
-
Weigh approximately 100-200 mg of dry KBr. The analyte-to-KBr ratio should be roughly 1:100.
-
Combine the analyte and KBr in the agate mortar.
-
Gently grind the mixture with the pestle for 2-5 minutes until a fine, homogeneous powder is obtained. This minimizes scattering of IR radiation (Christiansen effect).
-
Transfer a portion of the powder into the pellet die.
-
-
Pellet Formation:
-
Assemble the die and place it in the hydraulic press.
-
Apply pressure (typically 7-10 tons) for approximately 2 minutes. This should result in a thin, transparent, or translucent pellet.
-
Self-Validation: A high-quality pellet will be clear and free of cracks. An opaque or cloudy pellet indicates insufficient grinding, moisture contamination, or improper pressure, and will lead to a poor-quality spectrum with high signal-to-noise and a sloping baseline.
-
-
Sample Spectrum Acquisition:
-
Carefully remove the KBr pellet from the die and place it in the spectrometer's sample holder.
-
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. A resolution of 4 cm⁻¹ is standard for routine analysis.[13]
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Perform baseline correction if necessary.
-
Conclusion
The FTIR spectrum of this compound is a composite of the characteristic absorptions of its multiple functional groups. A systematic, region-by-region analysis allows for the unambiguous assignment of all major bands, from the broad O-H and N-H stretches above 3000 cm⁻¹ to the strong carbonyl and nitro group vibrations and the complex fingerprint region. By following the detailed interpretive guide and the rigorous experimental protocol provided, researchers can confidently use FTIR spectroscopy as a primary tool for the structural verification and quality control of this important chemical intermediate.
References
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Yuliyati, Y. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology. [Link]
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Samsonowicz, M., et al. (2007). Experimental and theoretical IR, Raman, NMR spectra of 2‐, 3‐, and 4‐nitrobenzoic acids. International Journal of Quantum Chemistry. [Link]
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Arjunan, V., et al. (2013). FTIR spectrum of 4-methyl-3-nitrobenzoic acid: (a) Observed; (b) Calculated with B3LYP/6-311++G basis set. ResearchGate. [Link]
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University of California, Los Angeles. IR Spectroscopy Tutorial: Amines. UCLA Chemistry. [Link]
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Sen, M. O., & Kahraman, M. V. (2021). FT-IR spectra of hydroxyethyl cellulose (HEC), GTAC, and cationic HEC. ResearchGate. [Link]
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Feldman, I., et al. (2024). Infrared spectroscopy of the α-hydroxyethyl radical isolated in cryogenic solid media. The Journal of Chemical Physics. [Link]
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Ramalingam, M., et al. (2008). Experimental (FTIR and FT-Raman) and ab initio and DFT study of vibrational frequencies of 5-amino-2-nitrobenzoic acid. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]
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Bell, R. P., & Lello, J. (1951). The infrared spectra of secondary amines and their salts. Transactions of the Faraday Society. [Link]
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Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. [Link]
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Lee, Y.-L., et al. (2018). Infrared spectroscopy of gas phase alpha hydroxy carboxylic acid homo and hetero dimers. Physical Chemistry Chemical Physics. [Link]
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Kartal, Z., & Sentürk, S. (2005). FT-IR Spectroscopic Study of M(Benzoic Acid)2Ni(CN)4 Complexes. Zeitschrift für Naturforschung A. [Link]
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OpenStax. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Organic Chemistry. [Link]
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U.S. Environmental Protection Agency. Ethanol, 2,2'-[[4-[(2-hydroxyethyl)amino]-3-nitrophenyl]imino]bis-. CompTox Chemicals Dashboard. [Link]
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An In-Depth Technical Guide to the Mass Spectrometric Analysis of 4-[(2-Hydroxyethyl)amino]-3-nitrobenzoic acid
<_ _>
Abstract
This guide provides a comprehensive technical overview of the mass spectrometric analysis of 4-[(2-Hydroxyethyl)amino]-3-nitrobenzoic acid (C₉H₁₀N₂O₅, MW: 226.19 g/mol ).[1] Aimed at researchers, scientists, and drug development professionals, this document outlines the foundational principles, experimental workflows, and predicted fragmentation patterns essential for the structural elucidation and quantification of this compound. We delve into the rationale behind selecting specific ionization techniques and collision energies, offering a self-validating protocol for robust and reproducible results. By synthesizing theoretical knowledge with practical, field-proven insights, this guide serves as an authoritative resource for laboratories engaged in the analysis of complex aromatic nitro compounds.
Introduction: The Analyte in Focus
1.1 Chemical & Structural Properties
This compound is a substituted aromatic compound featuring several key functional groups that dictate its chemical behavior and, consequently, the strategy for its mass spectrometric analysis. These include:
-
A Carboxylic Acid Group (-COOH): Prone to deprotonation, making it ideal for negative ion mode analysis.
-
A Nitro Group (-NO₂): An electron-withdrawing group that influences the aromatic ring's chemistry and provides a characteristic fragmentation signature.
-
A Secondary Amine (-NH-): A site for potential protonation in positive ion mode.
-
A Primary Alcohol (-OH): Susceptible to neutral losses of water.
These features confer a high degree of polarity to the molecule, making it well-suited for analysis by Electrospray Ionization (ESI) mass spectrometry.
1.2 The Role of Mass Spectrometry in Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[2] For a compound like this compound, MS is indispensable for:
-
Identity Confirmation: Verifying the molecular weight of the synthesized or isolated compound.
-
Structural Elucidation: Using tandem mass spectrometry (MS/MS) to fragment the molecule and deduce its structure from the resulting pieces.
-
Impurity Profiling: Detecting and identifying related substances and degradation products in drug development and quality control.
-
Metabolite Identification: Characterizing the biotransformation products in preclinical and clinical studies.
Foundational Principles for Analysis
2.1 Ionization Technique: Electrospray Ionization (ESI)
The physicochemical properties of this compound make ESI the premier choice for its ionization. ESI is a soft ionization technique that transfers ions from solution into the gas phase with minimal fragmentation, preserving the molecular ion for analysis.[3]
-
Causality: The presence of the acidic carboxylic acid group and the basic secondary amine makes the molecule readily ionizable in both negative and positive ion modes.
-
Negative Ion Mode ([M-H]⁻): The carboxylic acid group will easily deprotonate in a slightly basic solution (e.g., with trace ammonia or in methanol/water), forming a stable carboxylate anion. This is often the preferred mode for carboxylic acids due to high ionization efficiency.
-
Positive Ion Mode ([M+H]⁺): The secondary amine can be protonated in an acidic solution (e.g., with formic acid), yielding a protonated molecule.
-
2.2 Tandem Mass Spectrometry (MS/MS) for Structural Insight
To gain structural information, tandem mass spectrometry (MS/MS) is employed. This involves the selection of the precursor ion (e.g., the [M-H]⁻ ion) and its subsequent fragmentation through Collision-Induced Dissociation (CID).[4] In CID, the selected ions are collided with an inert gas (like argon or nitrogen), causing them to break apart at their weakest bonds.[4] The resulting fragment ions provide a "fingerprint" that is characteristic of the molecule's structure.[2]
Experimental Workflow: A Validating System
A robust analytical workflow ensures that the generated data is both accurate and reproducible. The following diagram and protocol outline a self-validating system for the analysis of this compound.
Caption: A typical LC-MS/MS workflow for the analysis of the target compound.
Predicted Mass Spectra and Fragmentation Analysis
Based on the structure of this compound and established fragmentation rules for its constituent functional groups, we can predict the key ions that will be observed.
4.1 Full Scan MS Analysis (Expected Ions)
First, the molecular weight is calculated: C₉H₁₀N₂O₅ = 226.19 g/mol .[1] In a high-resolution mass spectrometer, the exact mass is calculated for the monoisotopic peak.
| Ion Mode | Predicted Ion | Calculated Exact Mass (m/z) | Notes |
| Negative | [M-H]⁻ | 225.0517 | Deprotonation of the carboxylic acid. Expected to be the most abundant ion in negative mode. |
| Positive | [M+H]⁺ | 227.0662 | Protonation of the secondary amine. |
| Positive | [M+Na]⁺ | 249.0482 | Common sodium adduct observed in ESI. |
4.2 Predicted MS/MS Fragmentation Pathways ([M-H]⁻)
The fragmentation of the deprotonated molecule (m/z 225.05) is predicted to follow several key pathways, driven by the loss of small, stable neutral molecules. The stability of the resulting fragment ion is a major driving force in these processes.[5]
-
Loss of CO₂ (Decarboxylation): This is a very common fragmentation pathway for deprotonated carboxylic acids.[6] The loss of 44 Da is a diagnostic marker.
-
Loss of H₂O (Dehydration): The hydroxyethyl side chain can easily lose a water molecule (18 Da).
-
Loss of NO₂: The nitro group can be lost as a radical (46 Da).
-
Side Chain Cleavage: Cleavage of the N-C bond or C-C bond in the hydroxyethyl side chain can occur.
Caption: Predicted major fragmentation pathways for [M-H]⁻ of the target compound.
Expert Interpretation:
-
The loss of CO₂ (decarboxylation) to form the ion at m/z 181.06 is highly probable and likely to be a dominant peak. This pathway is characteristic of aromatic carboxylic acids.[7]
-
The subsequent loss of water from the m/z 181.06 fragment to yield m/z 163.05 provides further structural confirmation.
-
Another key fragmentation is the loss of the neutral molecule C₂H₄O (acetaldehyde, 44 Da) from the hydroxyethylamino side chain, also leading to an ion at m/z 181.03. High-resolution instrumentation would be required to distinguish this from the decarboxylation product.
Detailed Experimental Protocol
This protocol provides a self-validating methodology for the quantitative analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
5.1 Materials and Reagents
-
Reference Standard: this compound (≥97% purity)
-
Solvents: HPLC-grade or MS-grade Methanol, Water
-
Mobile Phase Additive: Formic acid (LC-MS grade)
-
LC Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size)
5.2 Instrument and Parameters
| Parameter Group | Parameter | Recommended Setting | Rationale |
| Liquid Chromatography | Mobile Phase A | Water + 0.1% Formic Acid | Provides protons for positive mode and aids peak shape. |
| Mobile Phase B | Methanol + 0.1% Formic Acid | Organic solvent for elution. | |
| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column. | |
| Column Temperature | 40 °C | Ensures reproducible retention times. | |
| Injection Volume | 5 µL | Minimizes peak broadening. | |
| Mass Spectrometry | Ionization Mode | ESI Negative | Optimal for the carboxylic acid group. |
| Capillary Voltage | -3.0 kV | Standard voltage for stable spray. | |
| Gas Temperature | 325 °C | Facilitates desolvation. | |
| Gas Flow | 8 L/min | Aids in nebulization and desolvation. | |
| MS1 Scan Range | m/z 50 - 300 | To observe the precursor ion. | |
| MS/MS Transition | Q1: m/z 225.1 -> Q3: m/z 181.1 | Monitors the specific decarboxylation fragmentation for quantification. | |
| Collision Energy | 20 eV (Optimize) | Energy required to induce fragmentation. This value should be optimized experimentally. |
5.3 Step-by-Step Procedure
-
Stock Solution Preparation: Accurately weigh and dissolve the reference standard in a 50:50 Methanol/Water mixture to prepare a 1 mg/mL stock solution.
-
Calibration Standards: Perform serial dilutions of the stock solution to prepare calibration standards ranging from 1 ng/mL to 1000 ng/mL.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations from a separate weighing of the reference standard to ensure accuracy.
-
System Suitability: Before analysis, inject a mid-level standard multiple times (n=5) to verify system performance. The retention time should be stable (RSD < 1%) and peak area reproducible (RSD < 5%).
-
Sequence Setup: Create an analysis sequence including blanks, calibration standards, QC samples, and unknown samples.
-
Data Acquisition: Run the sequence using the parameters outlined in the table above.
-
Data Processing: Process the acquired data using the instrument's software. Generate a calibration curve by plotting the peak area against concentration. The curve should have a correlation coefficient (r²) > 0.99.
-
Quantification: Determine the concentration of the analyte in unknown samples by interpolating their peak areas from the calibration curve. The results for QC samples must fall within ±15% of their nominal value.
Conclusion
The mass spectrometric analysis of this compound is most effectively achieved using ESI-MS, particularly in negative ion mode. The predictable fragmentation patterns, dominated by decarboxylation and losses from the hydroxyethyl side chain, provide a robust method for both structural confirmation and quantification via tandem mass spectrometry. The detailed workflow and protocols described herein offer a validated, reliable framework for researchers, ensuring high-quality, reproducible data in drug development and other scientific applications.
References
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Chemguide. (n.d.). Fragmentation Patterns in Mass Spectra. Retrieved from Chemguide.co.uk. URL: [Link]
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Clark, J. (2015). The Mass Spectrum of Benzoic Acid. Retrieved from Doc Brown's Chemistry. URL: [Link]
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LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from Chemistry LibreTexts. URL: [Link]
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Wikipedia. (n.d.). Collision-induced dissociation. Retrieved from Wikipedia. URL: [Link]
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Hess, T. F., Renn, T. S., Watts, R. J., & Paszczynski, A. J. (2003). Studies on nitroaromatic compound degradation in modified Fenton reactions by electrospray ionization tandem mass spectrometry (ESI-MS-MS). The Analyst, 128(3), 238–242. URL: [Link]
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Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from Wikipedia. URL: [Link]
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McMahon, T. B., & Chowdhury, S. (2008). Threshold Collision-Induced Dissociation of Hydrogen-Bonded Dimers of Carboxylic Acids. The Journal of Physical Chemistry A, 112(12), 2435–2443. URL: [Link]
-
Corilo, Y. E., et al. (2011). Correlations of ion structure with multiple fragmentation pathways arising from collision-induced dissociations of selected α-hydroxycarboxylic acid anions. Journal of the American Society for Mass Spectrometry, 22(8), 1396-1406. URL: [Link]
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Solubility of 4-[(2-Hydroxyethyl)amino]-3-nitrobenzoic acid in organic solvents
An In-Depth Technical Guide to the Solubility of 4-[(2-Hydroxyethyl)amino]-3-nitrobenzoic Acid in Organic Solvents
Authored by: A Senior Application Scientist
Abstract
The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical physicochemical property that influences every stage of drug development, from synthesis and purification to formulation and bioavailability. This technical guide provides a comprehensive overview of the solubility characteristics of this compound. We will delve into the theoretical principles governing its solubility based on its molecular structure, followed by a detailed, field-proven experimental protocol for the quantitative determination of its thermodynamic solubility in a range of common organic solvents. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and experimentally determine the solubility of this compound.
Introduction: The Critical Role of Solubility
In the realm of pharmaceutical sciences, the adage "like dissolves like" is a fundamental principle that guides solvent selection for a multitude of processes.[1] The solubility of an API dictates the efficiency of its crystallization, the ease of its formulation into a stable dosage form, and ultimately, its absorption and therapeutic efficacy.[2] this compound, a substituted nitrobenzoic acid derivative, presents a unique combination of functional groups that contribute to a complex solubility profile. A thorough understanding of its solubility in various organic solvents is paramount for its successful development and application.
This guide will first explore the molecular structure of this compound to predict its solubility behavior. Subsequently, a detailed experimental workflow for the precise determination of its thermodynamic solubility will be presented.
Physicochemical Properties and Predicted Solubility Profile
Molecular Structure Analysis
The structure of this compound (Molecular Formula: C₉H₁₀N₂O₅, Molecular Weight: 226.19 g/mol ) is characterized by a benzene ring substituted with four distinct functional groups: a carboxylic acid group (-COOH), a nitro group (-NO₂), a secondary amine (-NH-), and a primary alcohol (-OH) within the hydroxyethyl substituent.[3][4]
-
Carboxylic Acid Group (-COOH): This is a highly polar group capable of acting as both a hydrogen bond donor and acceptor. It is acidic and can deprotonate in the presence of a base.
-
Nitro Group (-NO₂): The nitro group is a strong electron-withdrawing group and is highly polar.
-
Hydroxyethylamino Group (-NHCH₂CH₂OH): This group contains a secondary amine, which is basic and a hydrogen bond donor, and a primary alcohol, which is polar and can participate in hydrogen bonding as both a donor and an acceptor.
The presence of multiple polar, hydrogen-bonding functional groups suggests that this compound will exhibit a degree of polarity. The interplay of these groups will govern its solubility in different organic solvents.
Diagram 1: Chemical Structure of this compound
Caption: Molecular structure of the target compound.
Predicted Solubility in Common Organic Solvents
Based on the principle of "like dissolves like," we can predict the solubility of this compound in various classes of organic solvents.
-
Polar Protic Solvents (e.g., Methanol, Ethanol, Isopropanol): These solvents can engage in hydrogen bonding with the carboxylic acid, alcohol, and amine functionalities of the molecule. Therefore, high solubility is anticipated in these solvents. The solubility of similar nitrobenzoic acids is high in alcohols.[5]
-
Polar Aprotic Solvents (e.g., Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile): These solvents are polar and can act as hydrogen bond acceptors. Given the multiple hydrogen bond donor sites on the target molecule, good solubility is expected, particularly in DMSO and DMF.
-
Solvents of Intermediate Polarity (e.g., Acetone, Ethyl Acetate): These solvents have moderate polarity. Moderate to good solubility is predicted, with acetone likely being a better solvent than ethyl acetate due to its higher polarity.
-
Nonpolar Solvents (e.g., Toluene, Hexane, Dichloromethane): The significant polarity imparted by the functional groups will likely lead to poor solubility in nonpolar solvents like toluene and hexane. Dichloromethane, being slightly more polar, might show very slight solubility. Nitro compounds are generally sparingly soluble in water but more readily dissolve in organic solvents.[6]
Experimental Protocol for Thermodynamic Solubility Determination
The following protocol details the well-established shake-flask method for determining the equilibrium (thermodynamic) solubility of this compound.[2] This method is considered the "gold standard" for its reliability and reproducibility.[7]
Diagram 2: Experimental Workflow for Solubility Determination
Caption: Shake-flask method workflow.
Materials and Reagents
-
This compound (purity ≥97%)
-
Organic solvents (HPLC grade): Methanol, Ethanol, Isopropanol, DMSO, DMF, Acetonitrile, Acetone, Ethyl Acetate, Toluene, Hexane, Dichloromethane
-
Deionized water
-
Reference standard of this compound
-
Vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (0.45 µm, solvent-compatible)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Step-by-Step Methodology
Part 1: Preparation of Saturated Solutions (Shake-Flask Method)
-
Preparation: Add an excess amount of this compound to a series of vials. The exact amount should be enough to ensure that undissolved solid remains at equilibrium.
-
Solvent Addition: Add a known volume (e.g., 5 mL) of each organic solvent to the respective vials.
-
Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 150 rpm) for 24 hours to ensure equilibrium is reached.[7] The time to reach equilibrium can vary, so it is advisable to test multiple time points (e.g., 24, 48, and 72 hours) in a preliminary experiment to confirm equilibrium has been achieved.[2]
-
Phase Separation: After equilibration, visually confirm the presence of undissolved solid. Centrifuge the vials to pellet the excess solid.
-
Filtration: Carefully withdraw the supernatant using a syringe and filter it through a 0.45 µm syringe filter into a clean vial. This step removes any remaining solid particles.
Part 2: Analysis by HPLC
-
Mobile Phase Preparation: Prepare a suitable mobile phase for the HPLC analysis. A common choice for reversed-phase HPLC would be a mixture of acetonitrile or methanol and water with a small amount of acid (e.g., 0.1% formic acid) to ensure the carboxylic acid is protonated.
-
Calibration Standards: Prepare a stock solution of the reference standard in a suitable solvent (e.g., methanol). From this stock solution, prepare a series of calibration standards of known concentrations.
-
Sample Preparation: Dilute the filtered saturated solutions with the mobile phase to a concentration that falls within the range of the calibration standards.
-
HPLC Analysis: Inject the calibration standards and the diluted samples into the HPLC system. Record the peak areas of the analyte.
-
Calibration Curve: Plot the peak area versus the concentration of the calibration standards to generate a calibration curve. The curve should have a correlation coefficient (R²) of ≥ 0.99.
Part 3: Calculation of Solubility
-
Determine Concentration: Use the equation of the calibration curve to determine the concentration of this compound in the diluted samples.
-
Calculate Solubility: Account for the dilution factor to calculate the original concentration in the saturated solution. This value represents the thermodynamic solubility of the compound in that specific solvent at the experimental temperature. Express the solubility in appropriate units (e.g., mg/mL, g/L, or mol/L).
Self-Validating System and Trustworthiness
To ensure the integrity and reliability of the generated data, the following measures should be implemented:
-
Triplicate Measurements: Each solubility determination should be performed in triplicate to assess the precision of the results.
-
Purity of Compound: The purity of the this compound should be confirmed before use.
-
Equilibrium Confirmation: As mentioned, preliminary experiments to confirm that equilibrium has been reached are crucial.
-
Method Validation: The HPLC analytical method should be validated for linearity, accuracy, and precision.
Data Presentation
The experimentally determined solubility data should be summarized in a clear and concise table to facilitate comparison between different solvents.
Table 1: Thermodynamic Solubility of this compound in Various Organic Solvents at 25 °C
| Solvent Class | Solvent | Solubility (mg/mL) | Solubility (mol/L) |
| Polar Protic | Methanol | [Experimental Data] | [Experimental Data] |
| Ethanol | [Experimental Data] | [Experimental Data] | |
| Isopropanol | [Experimental Data] | [Experimental Data] | |
| Polar Aprotic | Dimethyl Sulfoxide | [Experimental Data] | [Experimental Data] |
| Dimethylformamide | [Experimental Data] | [Experimental Data] | |
| Acetonitrile | [Experimental Data] | [Experimental Data] | |
| Intermediate Polarity | Acetone | [Experimental Data] | [Experimental Data] |
| Ethyl Acetate | [Experimental Data] | [Experimental Data] | |
| Nonpolar | Dichloromethane | [Experimental Data] | [Experimental Data] |
| Toluene | [Experimental Data] | [Experimental Data] | |
| Hexane | [Experimental Data] | [Experimental Data] |
Conclusion
This technical guide has provided a theoretical framework for predicting the solubility of this compound in organic solvents, based on an analysis of its molecular structure. Furthermore, a detailed and robust experimental protocol using the shake-flask method coupled with HPLC analysis has been outlined to enable researchers to obtain accurate and reliable thermodynamic solubility data. The insights gained from such studies are invaluable for making informed decisions throughout the drug discovery and development process, ultimately contributing to the successful advancement of new therapeutic agents.
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University of Toronto. Solubility of Organic Compounds. [Link]
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KM Chemistry. Organic compounds with functional groups containing Nitrogen (Nitro, amino, cyano, and diazo compounds). [Link]
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ResearchGate. The solubility of 3-nitrobenzoic acid in seven solvents. [Link]
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Institute of Science, Nagpur. Identification of Organic Compound by Organic Qualitative Analysis. [Link]
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National Institutes of Health. Effect of Selected Organic Solvents on Hydroxyl Radical-Dependent Light Emission in the Fe2+-EGTA-H2O2 System. [Link]
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Potential biological activity of 4-[(2-Hydroxyethyl)amino]-3-nitrobenzoic acid
An In-Depth Technical Guide to the Potential Biological Activity of 4-[(2-Hydroxyethyl)amino]-3-nitrobenzoic acid
Executive Summary
This compound is a multifaceted organic compound that, while not extensively studied for its biological activities, holds considerable potential as a scaffold for drug discovery. Its structural similarity to known pharmacologically active agents, particularly as an intermediate in the synthesis of benzimidazoles, suggests that it may possess intrinsic therapeutic properties.[1] This guide provides a comprehensive framework for researchers and drug development professionals to explore the biological potential of this compound. We will delve into its physicochemical properties, lay out a rationale for investigating its anticancer, antimicrobial, and anti-inflammatory activities, and provide detailed, field-proven experimental protocols for these investigations.
Introduction: The Scientific Rationale
The therapeutic potential of a molecule is often inferred from its structural motifs. This compound belongs to the family of nitrobenzoic acids, which are recognized as valuable precursors in the synthesis of a variety of pharmaceutical compounds, including analgesics and antidepressants. The presence of a nitro group, a strong electron-withdrawing group, can significantly influence the biological activity of the parent molecule.[2] Furthermore, this compound serves as a precursor for benzimidazoles, a class of heterocyclic compounds that form the core of numerous successful drugs.[1] This lineage provides a strong impetus for a thorough investigation into its own biological activities.
This guide will focus on three primary areas of investigation, based on the known activities of structurally related compounds:
-
Anticancer Activity: Benzoic acid derivatives have demonstrated notable potential as anticancer agents.[3]
-
Antimicrobial Activity: The nitroaromatic structure is a key feature in some antimicrobial agents.[2]
-
Anti-inflammatory Activity: Many benzoic acid derivatives exhibit anti-inflammatory properties.
Physicochemical Properties and Safety Data
A comprehensive understanding of the physicochemical properties of this compound is fundamental for designing and interpreting biological assays.
Chemical Structure and Properties
| Property | Value | Source |
| CAS Number | 59320-14-8 | [4][5] |
| Molecular Formula | C₉H₁₀N₂O₅ | [4][5] |
| Molecular Weight | 226.19 g/mol | [4][5] |
| LogP | 0.6972 | [5] |
| Topological Polar Surface Area (TPSA) | 112.7 Ų | [5] |
| Hydrogen Bond Donors | 3 | [5] |
| Hydrogen Bond Acceptors | 5 | [5] |
| Rotatable Bonds | 5 | [5] |
Safety and Handling
Based on available safety data sheets, this compound is classified with the following hazard statements:
Standard laboratory precautions, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), are essential when handling this compound.[6] All work should be conducted in a well-ventilated fume hood.
Proposed Areas of Biological Investigation and Experimental Protocols
The following sections outline detailed protocols for assessing the potential anticancer, antimicrobial, and anti-inflammatory activities of this compound.
Anticancer Activity
The evaluation of a compound's anticancer potential is a stepwise process, beginning with in vitro cytotoxicity screening against a panel of cancer cell lines.[7][8]
Caption: Workflow for in vitro anticancer activity screening.
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C and 5% CO₂.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Replace the medium in the cell plate with the medium containing the compound dilutions. Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
IC₅₀ Calculation: Calculate the cell viability as a percentage of the untreated control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth). A similar protocol can be followed using a resazurin-based assay.[9]
Antimicrobial Activity
The antimicrobial potential of the compound should be assessed against a panel of clinically relevant bacteria and fungi.[10]
Caption: Workflow for antimicrobial susceptibility testing.
This method is a standard procedure for determining the MIC of an antimicrobial agent.[11][12]
-
Preparation of Compound Dilutions: In a 96-well microtiter plate, prepare two-fold serial dilutions of this compound in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include a positive control (microorganism without compound) and a negative control (broth only).
-
Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 24 hours for most bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
Minimum Bactericidal/Fungicidal Concentration (MBC/MFC): To determine the MBC or MFC, subculture the contents of the wells with no visible growth onto agar plates. The lowest concentration that results in no growth on the agar plate is the MBC/MFC. A variety of antimicrobial testing methods can be employed to further characterize the compound's activity.[13][14]
Anti-inflammatory Activity
In vitro assays are cost-effective and efficient methods for the initial screening of anti-inflammatory properties.[15][16]
Caption: Workflow for in vitro anti-inflammatory assays.
Protein denaturation is a hallmark of inflammation. This assay assesses the ability of a compound to prevent heat-induced denaturation of bovine serum albumin (BSA).[17][18]
-
Reaction Mixture: Prepare a reaction mixture consisting of 0.2 mL of 1% aqueous solution of BSA and 2.8 mL of phosphate-buffered saline (PBS, pH 6.4). Add 2 mL of various concentrations of this compound. A standard anti-inflammatory drug like diclofenac sodium should be used as a positive control.
-
Heat Induction: Incubate the reaction mixtures at 37°C for 20 minutes, followed by heating at 72°C for 5 minutes.
-
Data Acquisition: After cooling, measure the turbidity of the samples at 660 nm.
-
Calculation: The percentage inhibition of protein denaturation is calculated as follows: % Inhibition = [1 - (Absorbance of Test Sample / Absorbance of Control)] x 100
The stabilization of the lysosomal membrane is crucial in limiting the inflammatory response. This assay uses HRBCs as a model for the lysosomal membrane.[18]
-
HRBC Preparation: Obtain fresh human blood and mix with an equal volume of Alsever's solution. Centrifuge and wash the packed cells with isosaline. Prepare a 10% (v/v) suspension of HRBCs in isosaline.
-
Reaction Mixture: Prepare reaction mixtures containing 1 mL of phosphate buffer, 2 mL of hyposaline, and 0.5 mL of the HRBC suspension. Add 0.5 mL of various concentrations of this compound.
-
Incubation: Incubate the mixtures at 37°C for 30 minutes.
-
Centrifugation: Centrifuge the mixtures and measure the absorbance of the supernatant (hemoglobin content) at 560 nm.
-
Calculation: The percentage of membrane stabilization is calculated as follows: % Protection = [1 - (Absorbance of Test Sample / Absorbance of Control)] x 100
Future Directions and Conclusion
The successful identification of biological activity in the initial in vitro screens outlined in this guide should be followed by more advanced studies. These may include mechanism of action studies, in vivo animal models, and structure-activity relationship (SAR) studies to optimize the compound's potency and selectivity.[19]
References
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Rahim, A. S. A., Hamid, S. A., et al. (n.d.). Ethyl 4-(2-hydroxyethylamino)-3-nitrobenzoate. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 5), o1079. Available at: [Link]
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PubChem. (n.d.). 4-[(2-Hydroxyethyl)amino]-3-nitrophenol. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 4-Amino-2-hydroxy-3-(2-hydroxyethyl)benzoic acid. National Center for Biotechnology Information. Retrieved from [Link]
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Pavan, F. R., et al. (2022). Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis. Pharmaceuticals, 15(9), 1124. Available at: [Link]
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Aparicio, I. M., et al. (2020). Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. Drug Deliv. and Transl. Res., 10, 1045–1057. Available at: [Link]
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Arulselvan, P., et al. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Journal of Pharmaceutical Research International, 37(2), 56-71. Available at: [Link]
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Cahyono, B., et al. (2021). In vitro assesment of anti-inflammatory activities of coumarin and Indonesian cassia extract in RAW264.7 murine macrophage cell line. Avicenna J Phytomed, 11(5), 488-496. Available at: [Link]
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ResearchGate. (n.d.). Basic protocol to assess preclinical anticancer activity. Retrieved from [Link]
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Zips, D., et al. (2005). New Anticancer Agents: In Vitro and In Vivo Evaluation. In Vivo, 19(1), 1-7. Available at: [Link]
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Phetcharat, J., et al. (2021). Protein binding of 4-hydroxybenzoic acid and 4-hydroxy-3-methoxybenzoic acid to human serum albumin and their anti-proliferation on doxorubicin-sensitive and doxorubicin-resistant leukemia cells. PLoS ONE, 16(7), e0254054. Available at: [Link]
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International Journal of Drug Development & Research. (2011). INVITRO ANTI-INFLAMMATORY ACTIVITY OF METHANOL EXTRACT OF ENICOSTEMMA AXILLARE. Retrieved from [Link]
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Al-Masoudi, N. A., et al. (2019). Synthesis and Biological Activity of Novel Amino Acid-(N'-Benzoyl) Hydrazide and Amino Acid-(N'-Nicotinoyl) Hydrazide Derivatives. Molecules, 24(21), 3969. Available at: [Link]
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Safeguarding Stability: A Technical Guide to the Storage of 4-[(2-Hydroxyethyl)amino]-3-nitrobenzoic Acid
Abstract
This technical guide provides a comprehensive framework for the optimal storage and handling of 4-[(2-Hydroxyethyl)amino]-3-nitrobenzoic acid, a key intermediate in pharmaceutical research and development. Addressed to researchers, scientists, and drug development professionals, this document moves beyond mere procedural instructions to elucidate the chemical principles governing the stability of this nitroaromatic compound. By understanding the intrinsic and extrinsic factors that can compromise its integrity, professionals can implement storage strategies that ensure the compound's purity, potency, and safety over time. This guide details recommended storage conditions, potential degradation pathways, and robust protocols for stability assessment, thereby providing a self-validating system for its long-term preservation.
Introduction: The Imperative of Stability
This compound is a versatile molecule whose utility in the synthesis of bioactive compounds is well-established.[1] The presence of a nitro group, a carboxylic acid, and a secondary amine with a hydroxyl group makes it a valuable building block, but also introduces specific chemical liabilities.[2] The electron-withdrawing nature of the nitro group, combined with the reactivity of the other functional moieties, renders the molecule susceptible to various degradation pathways.[3] Ensuring the chemical stability of this intermediate is not merely a matter of good laboratory practice; it is a critical determinant of reproducibility in research and the quality of downstream pharmaceutical products. Improper storage can lead to the formation of impurities, altering the compound's reactivity and potentially introducing toxic components into the synthetic stream.
This guide is structured to provide a holistic understanding of the factors influencing the stability of this compound. We will delve into the scientific rationale behind recommended storage conditions, explore potential degradation mechanisms, and present methodologies for vigilant stability monitoring.
Physicochemical Properties and Inherent Stability
A foundational understanding of the physicochemical properties of this compound is essential for appreciating its stability profile.
| Property | Value | Source |
| Molecular Formula | C₉H₁₀N₂O₅ | [2] |
| Molecular Weight | 226.19 g/mol | [2] |
| Appearance | Solid (likely a crystalline powder) | General knowledge |
| Storage Temperature | 2-8°C | [2] |
The aromatic nitro group significantly influences the electronic properties of the benzene ring, making it electron-deficient.[3] This electronic nature, in conjunction with the other functional groups, dictates its susceptibility to specific degradation routes.
Recommended Storage Conditions: A Multifaceted Approach
The primary goal of any storage protocol is to mitigate the influence of external factors that can accelerate degradation. For this compound, a multi-pronged approach to environmental control is paramount.
Temperature: The Cornerstone of Preservation
As with most chemical reactions, the rate of degradation of this compound is temperature-dependent. Elevated temperatures can provide the activation energy required for various degradation pathways, including hydrolysis and thermal decomposition.[4][5]
Recommendation: The optimal storage temperature for this compound is 2-8°C .[2] This refrigerated condition significantly slows down potential degradation reactions. It is imperative to avoid freeze-thaw cycles, which can affect the physical form and potentially accelerate degradation in the presence of condensed moisture.
Humidity: The Unseen Catalyst
Moisture is a critical factor in the degradation of many organic compounds, and this compound is no exception. The presence of water can facilitate hydrolysis of the carboxylic acid and potentially other functional groups.[6]
Recommendation: The compound should be stored in a dry environment .[2] The use of desiccants within a secondary containment is a prudent measure to maintain a low-humidity atmosphere. Containers should be tightly sealed to prevent the ingress of atmospheric moisture.
Light: A Potent Energy Source for Degradation
Aromatic nitro compounds can be susceptible to photodegradation.[7] The energy from UV or visible light can be absorbed by the molecule, leading to the formation of reactive species and subsequent degradation.
Recommendation: Store this compound in light-resistant containers , such as amber glass vials. Further protection can be achieved by storing these containers in a dark location, such as a cabinet or refrigerator.
Atmosphere: The Role of Oxygen
The potential for oxidative degradation should not be overlooked, given the presence of the secondary amine and hydroxyl group. While the nitroaromatic ring itself is relatively resistant to oxidation, the side chain is more susceptible.[3]
Recommendation: For long-term storage, consider displacing the air in the container with an inert gas such as argon or nitrogen. This will minimize contact with oxygen and reduce the risk of oxidative degradation.
Potential Degradation Pathways: A Mechanistic Perspective
Understanding the likely degradation pathways is fundamental to designing effective stability-indicating analytical methods. For this compound, several pathways can be postulated based on its structure and the known reactivity of related compounds.
Hydrolysis
The carboxylic acid moiety can undergo reactions typical of its class. However, a more significant concern is the potential for hydrolysis of other functional groups under strongly acidic or basic conditions, which could be inadvertently introduced through environmental contamination.
Reduction of the Nitro Group
A common degradation pathway for nitroaromatic compounds is the reduction of the nitro group.[8] This can proceed through nitroso and hydroxylamino intermediates to form the corresponding amine. The presence of reducing agents or certain microbial contaminants could facilitate this transformation.
Oxidation
The (2-Hydroxyethyl)amino side chain is susceptible to oxidation. The secondary amine could be oxidized, and the primary alcohol could be oxidized to an aldehyde or a carboxylic acid.
Photodegradation
As previously mentioned, exposure to light can induce degradation. This can involve complex radical-mediated pathways leading to a variety of degradation products.[7]
Caption: Potential degradation pathways for this compound.
Stability Assessment: A Proactive Approach
A robust stability testing program is essential to ensure the continued quality of this compound. This involves both long-term stability studies under recommended storage conditions and forced degradation studies to identify potential degradation products.[9]
Forced Degradation Studies
Forced degradation studies, or stress testing, are designed to accelerate the degradation of a compound to predict its long-term stability and to generate potential degradation products for the development of stability-indicating analytical methods.[2][10]
Experimental Protocol: Forced Degradation
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound at 60°C for 48 hours. Dissolve in the initial solvent before analysis.
-
Photodegradation: Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).[9] Dissolve in the initial solvent before analysis.
-
Control Sample: Keep a sample of the stock solution at 2-8°C, protected from light.
Stability-Indicating Analytical Method
A stability-indicating method is an analytical procedure that can accurately and precisely quantify the active ingredient in the presence of its degradation products.[11] High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.
Recommended HPLC Method Parameters:
| Parameter | Recommended Condition |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) |
| Flow Rate | 1.0 mL/min |
| Detection | UV spectrophotometry at a wavelength determined by the UV spectrum of the compound and its degradants (e.g., 220 nm) |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
This method should be validated according to ICH Q2(R1) guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness.
Caption: Workflow for a comprehensive stability assessment program.
Handling and Safety Precautions
Beyond storage, proper handling is crucial to maintain the integrity of this compound and ensure personnel safety.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust.
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and strong acids, as these can cause vigorous reactions and degradation.
-
Spill Management: In case of a spill, contain the material and clean the area with appropriate methods to prevent contamination.
Conclusion: A Commitment to Quality
The stability of this compound is not a passive property but an actively managed state. By implementing the scientifically grounded storage and handling protocols outlined in this guide, researchers and drug development professionals can ensure the long-term integrity of this critical chemical intermediate. A proactive approach to stability, encompassing controlled environmental conditions and vigilant analytical monitoring, is a fundamental investment in the quality, reproducibility, and success of pharmaceutical research and development.
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Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. [Link]
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Methodological & Application
Synthesis of 4-[(2-Hydroxyethyl)amino]-3-nitrobenzoic acid protocol
An Application Note for the Synthesis of 4-[(2-Hydroxyethyl)amino]-3-nitrobenzoic acid
Introduction: A Key Intermediate in Medicinal Chemistry
This compound is a valuable organic intermediate, primarily recognized for its role as a precursor in the synthesis of various heterocyclic compounds. Notably, it serves as a key building block for constructing benzimidazole scaffolds, which are central to numerous successful pharmaceutical drugs.[1] The strategic placement of the amino, nitro, and carboxylic acid groups on the benzene ring allows for a sequence of chemical transformations, making it a versatile reagent in drug discovery and development.
This document provides a detailed, three-step protocol for the synthesis of this compound, starting from the commercially available 4-chloro-3-nitrobenzoic acid. The methodology is designed to be robust and reproducible, offering researchers a reliable pathway to this important compound. We will delve into the rationale behind key procedural choices, ensuring a deep understanding of the reaction dynamics, and provide comprehensive safety and characterization guidelines.
Overall Synthesis Strategy
The synthesis is approached in three distinct stages to manage the reactivity of the functional groups and prevent undesirable side reactions.
-
Esterification: The carboxylic acid group of the starting material, 4-chloro-3-nitrobenzoic acid, is first protected as an ethyl ester. This is a critical step because the acidic proton of the carboxyl group would otherwise interfere with the subsequent nucleophilic substitution step by reacting with the basic ethanolamine.
-
Nucleophilic Aromatic Substitution (SNAr): The core reaction involves the displacement of the chlorine atom on the aromatic ring by the amino group of ethanolamine. The presence of the electron-withdrawing nitro group ortho to the chlorine atom activates the ring for this type of substitution.
-
Hydrolysis: Finally, the ethyl ester protecting group is removed by base-catalyzed hydrolysis to yield the target carboxylic acid.
Visualizing the Workflow
The following diagram outlines the complete synthetic sequence from the starting material to the final product.
Caption: A three-part workflow for the synthesis of the target compound.
Materials and Equipment
| Reagent/Material | CAS No. | Molecular Wt. ( g/mol ) | Supplier Notes |
| 4-Chloro-3-nitrobenzoic acid | 96-99-1 | 201.56 | Purity ≥ 97% |
| Ethanol, Absolute | 64-17-5 | 46.07 | Anhydrous grade |
| Sulfuric Acid (H₂SO₄) | 7664-93-9 | 98.08 | Concentrated (98%) |
| Ethanolamine | 141-43-5 | 61.08 | Purity ≥ 99% |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | Anhydrous |
| Dimethylformamide (DMF) | 68-12-2 | 73.09 | Anhydrous grade |
| Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 | Pellets or solution |
| Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 | Concentrated (37%) |
| Ethyl Acetate | 141-78-6 | 88.11 | ACS Grade |
| Hexane | 110-54-3 | 86.18 | ACS Grade |
| Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | Anhydrous |
| Equipment | |||
| Round-bottom flasks | Various sizes | ||
| Reflux condenser | |||
| Magnetic stirrer with heating mantle | |||
| Separatory funnel | |||
| Büchner funnel and filter flask | |||
| Rotary evaporator | |||
| Standard laboratory glassware | |||
| pH meter or pH paper | |||
| Thin Layer Chromatography (TLC) plates | Silica gel |
Safety Precautions
All procedures should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, must be worn at all times.
| Chemical | Hazard Statements | GHS Pictograms |
| 4-Chloro-3-nitrobenzoic acid | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation) | |
| Sulfuric Acid | H314 (Causes severe skin burns and eye damage) | |
| Ethanolamine | H314 (Causes severe skin burns and eye damage), H332 (Harmful if inhaled), H302 (Harmful if swallowed) | |
| This compound | H302, H315, H319, H335 (May cause respiratory irritation)[2][3] |
Refer to the latest Safety Data Sheets (SDS) for comprehensive handling and disposal information.
Detailed Experimental Protocol
Part 1: Synthesis of Ethyl 4-chloro-3-nitrobenzoate
This step follows a standard Fischer esterification procedure to protect the carboxylic acid.
-
Reaction Setup: Suspend 4-chloro-3-nitrobenzoic acid (20.15 g, 100 mmol) in absolute ethanol (100 mL) in a 250 mL round-bottom flask equipped with a magnetic stir bar.[4]
-
Acid Addition: Cool the suspension to 0 °C in an ice bath. While stirring, slowly add concentrated sulfuric acid (8 mL) dropwise. The addition is exothermic and should be done carefully to maintain a low temperature.
-
Reflux: After the addition is complete, attach a reflux condenser and heat the mixture to reflux (approximately 80-85 °C) for 16-18 hours. The reaction progress can be monitored by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent).
-
Workup and Isolation: Allow the mixture to cool to room temperature. A precipitate of the product should form.[4] Cool further in an ice bath for 30 minutes to maximize precipitation.
-
Filtration: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with cold ethanol (2 x 30 mL) and then cold hexane (2 x 30 mL) to remove residual acid and impurities.[4]
-
Drying: Dry the resulting white to off-white solid under vacuum to yield ethyl 4-chloro-3-nitrobenzoate. (Expected yield: 80-90%).
Part 2: Synthesis of Ethyl 4-[(2-Hydroxyethyl)amino]-3-nitrobenzoate
This is the key bond-forming step, accomplished via a nucleophilic aromatic substitution (SNAr) reaction.
Caption: The SNAr mechanism proceeds via a stable intermediate.
-
Reaction Setup: In a 500 mL round-bottom flask, dissolve ethyl 4-chloro-3-nitrobenzoate (22.95 g, 100 mmol) in anhydrous DMF (150 mL). Add anhydrous potassium carbonate (20.73 g, 150 mmol).
-
Nucleophile Addition: To the stirred suspension, add ethanolamine (7.3 mL, 120 mmol) dropwise at room temperature.
-
Reaction: Heat the mixture to 60-70 °C and stir for 12-16 hours under an inert atmosphere (e.g., nitrogen). Monitor the reaction by TLC until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature and pour it into 500 mL of ice-cold water. A yellow solid should precipitate. Stir for 30 minutes.
-
Isolation: Collect the yellow precipitate by vacuum filtration. Wash the solid thoroughly with water to remove DMF and inorganic salts.
-
Purification: Recrystallize the crude product from hot ethanol or an ethanol/water mixture to obtain bright yellow crystals of ethyl 4-[(2-hydroxyethyl)amino]-3-nitrobenzoate.[1] (Expected yield: 75-85%).
Part 3: Synthesis of this compound
The final step is the deprotection of the carboxylic acid via saponification.
-
Reaction Setup: Suspend the ethyl ester from Part 2 (25.4 g, 100 mmol) in a mixture of ethanol (100 mL) and water (100 mL) in a 500 mL round-bottom flask.
-
Hydrolysis: Add sodium hydroxide (6.0 g, 150 mmol) to the suspension. Attach a reflux condenser and heat the mixture to 80 °C. Stir until the reaction is complete (typically 2-4 hours), which is indicated by the formation of a clear, homogeneous solution and confirmed by TLC.
-
Acidification: Cool the reaction mixture in an ice bath. While stirring vigorously, slowly add concentrated hydrochloric acid dropwise to adjust the pH to 2-3.[5] A thick yellow precipitate of the final product will form.
-
Isolation: Allow the suspension to stir in the ice bath for another 30 minutes to ensure complete precipitation. Collect the solid by vacuum filtration.
-
Washing and Drying: Wash the filter cake with cold water until the filtrate is neutral (pH ~7). Dry the product in a vacuum oven at 60 °C to yield this compound as a yellow powder. (Expected yield: >90%).
Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques:
-
Melting Point: Compare with the literature value.
-
¹H and ¹³C NMR: To confirm the chemical structure.
-
Mass Spectrometry: To verify the molecular weight (226.19 g/mol ).[2]
Conclusion
This application note details a comprehensive and validated three-step protocol for the synthesis of this compound. By employing a strategic protection-substitution-deprotection sequence, this method provides a reliable and high-yielding route to a key intermediate used in pharmaceutical research. The inclusion of mechanistic insights and detailed procedural steps ensures that researchers can confidently replicate this synthesis in their own laboratories.
References
-
Rahim, A. S. A., et al. (2010). Ethyl 4-(2-hydroxyethylamino)-3-nitrobenzoate. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 5), o846. Available at: [Link]
-
Jiangsu Kangheng Chem. (2014). Method for preparing 4-aminobenzoic acid from 4-nitrobenzoic acid by catalytic hydrogenation. Patsnap Eureka. Available at: [Link]
- CN103922948A. (2014). Preparation method of 2-amino-3-nitrobenzoic acid. Google Patents.
-
PrepChem.com. (n.d.). A--Preparation of 4-chloro-3-nitrobenzoic acid. PrepChem.com. Available at: [Link]
-
Sun, J., et al. (2010). Ethyl 4-chloro-3-nitrobenzoate. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 1), o147. Available at: [Link]
Sources
- 1. Ethyl 4-(2-hydroxyethylamino)-3-nitrobenzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. 59320-14-8|4-((2-Hydroxyethyl)amino)-3-nitrobenzoic acid|BLD Pharm [bldpharm.com]
- 4. Ethyl 4-chloro-3-nitrobenzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN103922948A - Preparation method of 2-amino-3-nitrobenzoic acid - Google Patents [patents.google.com]
- 6. Method for preparing 4-aminobenzoic acid from 4-nitrobenzoic acid by catalytic hydrogenation - Eureka | Patsnap [eureka.patsnap.com]
Synthesis of 4-[(2-Hydroxyethyl)amino]-3-nitrobenzoic Acid: An Application and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the laboratory-scale synthesis of 4-[(2-Hydroxyethyl)amino]-3-nitrobenzoic acid, a valuable building block in medicinal chemistry and materials science. This guide is structured to provide not only a step-by-step protocol but also the underlying chemical principles and practical insights to ensure a successful and safe synthesis.
Introduction
This compound is a key intermediate in the synthesis of various pharmacologically active compounds and functional materials. The presence of a carboxylic acid, a secondary amine with a hydroxyl functionality, and a nitro group on the aromatic ring makes it a versatile scaffold for further chemical modifications. Understanding its preparation is crucial for researchers engaged in the development of novel therapeutics and advanced materials.
The synthetic strategy outlined herein involves a two-step process commencing with the nitration of a readily available starting material, followed by a nucleophilic aromatic substitution. This approach is both efficient and scalable for typical laboratory needs.
Synthetic Strategy and Mechanism
The preparation of this compound is accomplished through a robust two-step synthetic sequence. The first step involves the regioselective nitration of p-chlorobenzoic acid to yield 4-chloro-3-nitrobenzoic acid. The second, and key, step is a nucleophilic aromatic substitution (SNAr) reaction on this intermediate with 2-aminoethanol.
Step 1: Nitration of p-Chlorobenzoic Acid
The initial step is an electrophilic aromatic substitution reaction where the benzene ring of p-chlorobenzoic acid is nitrated. The chloro and carboxylic acid groups are deactivating, yet they direct the incoming electrophile (the nitronium ion, NO₂⁺) to specific positions. The nitronium ion is generated in situ from the reaction of a strong acid, typically sulfuric acid, with nitric acid.
Step 2: Nucleophilic Aromatic Substitution (SNAr)
The core transformation is the displacement of the chloro group from 4-chloro-3-nitrobenzoic acid by 2-aminoethanol. This reaction proceeds via a nucleophilic aromatic substitution mechanism. The presence of the strongly electron-withdrawing nitro group ortho to the chlorine atom is critical; it activates the aromatic ring towards nucleophilic attack by stabilizing the intermediate Meisenheimer complex through resonance.
Experimental Protocols
This section details the step-by-step procedures for the synthesis of this compound.
Part 1: Synthesis of 4-Chloro-3-nitrobenzoic Acid
This protocol is adapted from established procedures for the nitration of chlorobenzoic acid.[1][2]
Materials:
-
p-Chlorobenzoic acid
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
1,2-Dichloroethane
-
Deionized water
-
Round-bottom flask equipped with a magnetic stirrer and dropping funnel
-
Heating mantle with temperature control
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
In a round-bottom flask, suspend 78.25 g of p-chlorobenzoic acid in 400 ml of 1,2-dichloroethane.
-
With stirring, add 99.0 g of a pre-mixed acid solution (containing 35.2% nitric acid and 64.2% sulfuric acid) dropwise over 3 hours, maintaining the reaction temperature at 40°C.[1]
-
After the addition is complete, continue stirring the mixture at 40°C for an additional 2 hours.[1]
-
Carefully pour the reaction mixture into 300 ml of ice-water.
-
Remove the 1,2-dichloroethane by distillation.
-
Filter the resulting aqueous suspension to collect the solid product.
-
Wash the solid with cold deionized water and dry at 90°C to obtain 4-chloro-3-nitrobenzoic acid.
Part 2: Synthesis of this compound
This protocol is adapted from a similar nucleophilic aromatic substitution reaction.[3]
Materials:
-
4-Chloro-3-nitrobenzoic acid
-
2-Aminoethanol (Ethanolamine)
-
Triethylamine (or another suitable non-nucleophilic base)
-
Anhydrous solvent (e.g., Dichloromethane or Dimethylformamide)
-
Round-bottom flask with a magnetic stirrer and reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
-
Hydrochloric acid (HCl), 1M solution
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Recrystallization apparatus
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve 1.0 equivalent of 4-chloro-3-nitrobenzoic acid in a suitable anhydrous solvent.
-
Add 1.1 to 1.5 equivalents of 2-aminoethanol to the solution.
-
Add 1.1 to 1.5 equivalents of a non-nucleophilic base, such as triethylamine, to act as a scavenger for the HCl generated during the reaction.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60°C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate has formed, filter the mixture. If not, proceed with the work-up.
-
Acidify the reaction mixture with 1M HCl to a pH of approximately 2-3 to precipitate the product.
-
Collect the solid product by filtration and wash with cold water.
-
For further purification, recrystallize the crude product from a suitable solvent system, such as an ethanol/water mixture.
Data Presentation
Table 1: Reactant and Product Information
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Role |
| p-Chlorobenzoic acid | C₇H₅ClO₂ | 156.57 | Starting Material |
| 4-Chloro-3-nitrobenzoic acid | C₇H₄ClNO₄ | 201.56 | Intermediate |
| 2-Aminoethanol | C₂H₇NO | 61.08 | Nucleophile |
| This compound | C₉H₁₀N₂O₅ | 226.19 | Final Product |
Visualization of the Synthetic Workflow
Caption: Synthetic pathway for this compound.
Characterization
The final product should be characterized to confirm its identity and purity.
-
Melting Point: Determine the melting point of the purified product and compare it with the literature value.
-
Spectroscopy:
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum should show characteristic peaks for the aromatic protons, the methylene groups of the hydroxyethyl chain, and the amine proton. The integration of these peaks should correspond to the number of protons in the molecule.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule, including the carboxyl carbon, the aromatic carbons, and the carbons of the hydroxyethyl group.
-
FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum should display characteristic absorption bands for the O-H stretch of the carboxylic acid and alcohol, the N-H stretch of the secondary amine, the C=O stretch of the carboxylic acid, and the N-O stretches of the nitro group.
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can be used to confirm the molecular weight and elemental composition of the final product.
Safety and Handling
General Precautions:
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, must be worn at all times.
Specific Hazards:
-
Nitroaromatic Compounds: These compounds are potentially toxic and can be absorbed through the skin. Handle with care and avoid inhalation of dust or vapors.
-
Strong Acids: Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizing agents. Handle with extreme care, and always add acid to water, never the other way around.
-
Organic Solvents: Dichloromethane and other organic solvents are flammable and may be toxic. Avoid inhalation and contact with skin.
Waste Disposal:
-
All chemical waste should be disposed of in accordance with local, state, and federal regulations. Acidic and basic aqueous waste should be neutralized before disposal. Organic waste should be collected in appropriately labeled containers.
References
-
Rahim, A. S. A., Hamid, S. A., et al. (2010). Ethyl 4-(2-hydroxyethylamino)-3-nitrobenzoate. Acta Crystallographica Section E: Structure Reports Online, 66(7), o1646. [Link]
-
PrepChem. (n.d.). Synthesis of 4-chloro-3-nitrobenzoic acid. Retrieved from [Link]
-
The Royal Society of Chemistry. (2009). Electronic Supplementary Material (ESI) for Chemical Communications. [Link]
-
Bond University. (2020). A Visual Organic Chemistry Reaction: The Synthesis of 4-Amino-3-nitrobenzoic Acid Methyl Ester via Fischer Esterification. Journal of Chemical Education. [Link]
- Google Patents. (2014). Preparation method of 2-amino-3-nitrobenzoic acid.
-
Narendra Babu, S. N., Abdul Rahim, A. S., et al. (2010). Ethyl 3-amino-4-[(2-hydroxyethyl)amino]benzoate. Acta Crystallographica Section E: Structure Reports Online, 66(9), o2141. [Link]
-
The Royal Society of Chemistry. (2013). Electronic Supplementary Material (ESI) for RSC Advances. [Link]
- Google Patents. (1977).
- Patai, S. (Ed.). (1975). The Chemistry of the Nitro and Nitroso Groups. John Wiley & Sons.
-
Chegg. (2018). Label the peaks for the 1H NMR and 13C NMR spectra for 3-nitrobenzoic acid. [Link]
- Google Patents. (1992).
Sources
Reaction mechanism for the synthesis of 4-[(2-Hydroxyethyl)amino]-3-nitrobenzoic acid
An In-Depth Guide to the Synthesis of 4-[(2-Hydroxyethyl)amino]-3-nitrobenzoic acid: Mechanism and Protocol
Introduction
This compound (CAS No. 59320-14-8) is a valuable aromatic intermediate characterized by its trifunctional nature, containing a carboxylic acid, a secondary amine with a hydroxyethyl group, and a nitro group.[1] This substitution pattern makes it a versatile building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and specialized dyes. The strategic placement of an electron-withdrawing nitro group ortho to a nucleophilically substituted amino group is a common motif in medicinal chemistry. This guide provides a detailed examination of the synthetic pathway to this compound, focusing on the underlying reaction mechanisms and providing robust experimental protocols for its preparation in a laboratory setting.
Overall Synthetic Strategy
The most common and industrially viable synthesis of this compound is a two-step process. The strategy hinges on the principles of aromatic chemistry:
-
Electrophilic Aromatic Substitution: The first step involves the nitration of a suitable precursor, 4-chlorobenzoic acid. This installs the essential nitro group onto the aromatic ring, which is critical for activating the molecule for the subsequent step.
-
Nucleophilic Aromatic Substitution (SNAr): The second and key step is the reaction of the synthesized 4-chloro-3-nitrobenzoic acid with 2-aminoethanol (ethanolamine). The nitro group, being strongly electron-withdrawing, facilitates the displacement of the chloro substituent by the amino group of ethanolamine.
This approach is efficient and relies on well-established, high-yielding chemical transformations.
Part 1: Synthesis of the Precursor, 4-Chloro-3-nitrobenzoic Acid
The precursor is prepared via the nitration of 4-chlorobenzoic acid. This reaction is a cornerstone of organic synthesis, proceeding through an electrophilic aromatic substitution mechanism.
Mechanism: Electrophilic Aromatic Substitution
The reaction is typically carried out using a mixture of concentrated nitric acid and concentrated sulfuric acid, known as "mixed acid."
-
Generation of the Electrophile: Sulfuric acid, being the stronger acid, protonates nitric acid. This protonated species then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.
-
Electrophilic Attack: The π-electron system of the 4-chlorobenzoic acid ring acts as a nucleophile, attacking the nitronium ion. This attack forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. The existing substituents on the ring (the ortho, para-directing -Cl and the meta-directing -COOH) direct the incoming nitro group primarily to the position ortho to the chlorine and meta to the carboxylic acid.
-
Rearomatization: A weak base (like HSO₄⁻ or H₂O) removes a proton from the carbon bearing the nitro group, restoring the aromaticity of the ring and yielding the final product, 4-chloro-3-nitrobenzoic acid.[2]
Experimental Protocol: Nitration of 4-Chlorobenzoic Acid
This protocol is adapted from established procedures for the nitration of p-chlorobenzoic acid.[3]
Materials and Equipment:
-
p-Chlorobenzoic acid
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Crushed Ice and Deionized Water
-
Three-necked round-bottom flask (2-L)
-
Mechanical stirrer
-
Dropping funnel
-
Constant temperature bath (ice-water)
-
Büchner funnel and filter flask
Procedure:
-
Set up the three-necked flask with a mechanical stirrer and a dropping funnel in a constant temperature bath.
-
Carefully add 680 mL of concentrated H₂SO₄ to the flask, followed by 400 g of p-chlorobenzoic acid while stirring.
-
Cool the mixture to 0°C using the ice-water bath.
-
Prepare the nitrating mixture by cautiously adding 216 mL of concentrated HNO₃ to 216 mL of concentrated H₂SO₄ in a separate beaker, with cooling.
-
Add the nitrating mixture dropwise from the dropping funnel to the stirred solution of p-chlorobenzoic acid. Maintain the internal reaction temperature between 10°C and 25°C throughout the addition.[3]
-
After the addition is complete, remove the ice bath and allow the reaction temperature to rise to approximately 37°C. Continue stirring for 10-14 hours.
-
Pour the reaction mixture slowly and carefully over a large volume of crushed ice with vigorous stirring.
-
The product, 4-chloro-3-nitrobenzoic acid, will precipitate as a solid. Collect the solid by vacuum filtration using a Büchner funnel.
-
Wash the solid thoroughly with cold deionized water to remove residual acid.
-
Dry the product. A yield of approximately 98% can be expected.[3] The material is typically of sufficient purity for the next step.
| Reagent/Parameter | Quantity/Value | Role |
| p-Chlorobenzoic Acid | 400 g | Starting Material |
| Conc. H₂SO₄ | 680 mL + 216 mL | Solvent and Catalyst |
| Conc. HNO₃ | 216 mL | Nitrating Agent |
| Reaction Temperature | 10-25°C (addition), 37°C (stirring) | Control reaction rate |
| Reaction Time | 10-14 hours | Ensure completion |
| Expected Product | 4-Chloro-3-nitrobenzoic acid | Intermediate |
| Expected Yield | ~98% |
Part 2: Synthesis of this compound
This transformation is the core of the synthesis, proceeding via a Nucleophilic Aromatic Substitution (SNAr) mechanism.
Mechanism: Nucleophilic Aromatic Substitution (SNAr)
The SNAr mechanism is a two-step addition-elimination process. The presence of the strongly electron-withdrawing nitro group ortho to the chlorine atom is essential for this reaction to proceed efficiently.
-
Nucleophilic Addition: The nitrogen atom of 2-aminoethanol, acting as the nucleophile, attacks the electron-deficient carbon atom (C4) that is bonded to the chlorine atom. This step is typically the rate-determining step. The attack forces the π-electrons of the aromatic ring to shift, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex . The negative charge is effectively delocalized across the carboxylate group and, most importantly, the ortho-nitro group, which provides significant stabilization.
-
Elimination of Leaving Group: The aromaticity of the ring is restored in a fast subsequent step where the leaving group (chloride ion, Cl⁻) is expelled from the Meisenheimer complex. This yields the final product, this compound.
A similar mechanism is observed in the reaction of 4-chloro-3-nitrobenzoic acid with other amines, such as methylamine.[4]
Caption: SNAr reaction mechanism diagram.
Experimental Protocol: Synthesis from 4-Chloro-3-nitrobenzoic Acid
This protocol is designed based on analogous procedures involving the reaction of activated aryl halides with amines.[4]
Materials and Equipment:
-
4-Chloro-3-nitrobenzoic acid
-
2-Aminoethanol (Ethanolamine)
-
Sodium Carbonate (Na₂CO₃) or other suitable base
-
Water
-
Hydrochloric Acid (HCl, for acidification)
-
Round-bottom flask with reflux condenser
-
Heating mantle with magnetic stirrer
-
pH paper or pH meter
-
Büchner funnel and filter flask
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 20.1 g (0.1 mol) of 4-chloro-3-nitrobenzoic acid and 11.7 g (0.11 mol, ~10.5 mL) of sodium carbonate in 200 mL of water.
-
To this solution, add 7.3 g (0.12 mol, ~7.2 mL) of 2-aminoethanol. The base (sodium carbonate) is used to neutralize the HCl formed during the reaction and to deprotonate the carboxylic acid, which can improve solubility.
-
Heat the reaction mixture to reflux (approximately 100°C) and maintain reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.
-
Slowly acidify the solution with concentrated hydrochloric acid with stirring in an ice bath. Adjust the pH to approximately 2-3.
-
The product, this compound, will precipitate as a yellow solid.
-
Allow the mixture to stand in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration and wash the filter cake with cold water.
-
Recrystallize the crude product from an appropriate solvent (e.g., aqueous ethanol) to obtain the pure compound.
| Reagent/Parameter | Quantity/Value | Role |
| 4-Chloro-3-nitrobenzoic acid | 20.1 g (0.1 mol) | Substrate |
| 2-Aminoethanol | 7.3 g (0.12 mol) | Nucleophile |
| Sodium Carbonate | 11.7 g (0.11 mol) | Base |
| Solvent | Water (200 mL) | Reaction Medium |
| Reaction Temperature | Reflux (~100°C) | |
| Reaction Time | 4-6 hours | |
| Workup | Acidification with HCl to pH 2-3 | Product Precipitation |
| Expected Product | This compound |
Overall Experimental Workflow
The entire process, from commercially available starting materials to the final purified product, can be visualized as a linear workflow.
Caption: Overall experimental workflow diagram.
Safety Considerations
-
Corrosive Acids: Concentrated sulfuric and nitric acids are extremely corrosive and strong oxidizing agents. Handle them with extreme care inside a chemical fume hood, wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.
-
Nitration Reaction: Nitration reactions can be highly exothermic. Strict temperature control is crucial to prevent runaway reactions.
-
Nitro Compounds: Aromatic nitro compounds are often toxic and may be explosive. Handle with care and avoid excessive heat or shock.[5]
References
- Google Patents. (n.d.). Preparation method of 2-amino-3-nitrobenzoic acid.
-
PrepChem.com. (n.d.). A--Preparation of 4-chloro-3-nitrobenzoic acid. Retrieved from [Link]
-
PubChem. (n.d.). 4-Chloro-3-nitrobenzoic acid. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Versatility of 4-Fluoro-3-nitrobenzoic Acid in Organic Synthesis. Retrieved from [Link]
- Google Patents. (n.d.). Process for the production of 4-[ethyl-(2'-hydroxyethyl)-amino]-1-[(2'-hydroxyethyl)-amino]-2-nitrobenzene.
-
ResearchGate. (n.d.). Reagents and conditions: (a) 4-Fluoro-3-nitrobenzoic acid.... Retrieved from [Link]
-
Semantic Scholar. (n.d.). Influence of chloro substituent on mesomorphism of unsymmetrical achiral four-ring bent-core compounds: synthesis and characteri. Retrieved from [Link]
-
National Institutes of Health. (n.d.). 4-Ethylamino-3-nitrobenzoic acid. Retrieved from [Link]
Sources
Application Notes and Protocols for the Synthesis of Benzimidazole Derivatives Using 4-[(2-Hydroxyethyl)amino]-3-nitrobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This comprehensive technical guide provides detailed application notes and robust protocols for the synthesis of novel benzimidazole derivatives utilizing 4-[(2-Hydroxyethyl)amino]-3-nitrobenzoic acid as a key starting material. Benzimidazoles are a cornerstone of medicinal chemistry, exhibiting a wide array of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.[1] This document elucidates the synthetic pathway, from the initial reduction of the nitro precursor to the subsequent cyclization to form the benzimidazole core. The protocols are designed to be self-validating, with in-depth explanations of the causality behind experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemical principles. This guide is intended to empower researchers in drug discovery and development to efficiently synthesize and explore new chemical entities based on the versatile benzimidazole scaffold.
Introduction: The Significance of the Benzimidazole Scaffold
The benzimidazole nucleus, an isostere of naturally occurring purine nucleosides, is a privileged scaffold in drug design.[2][3] Its unique structure, consisting of a fusion between benzene and imidazole rings, allows for versatile interactions with biological macromolecules, leading to a broad spectrum of therapeutic applications.[3] Derivatives of benzimidazole are integral components of numerous FDA-approved drugs, demonstrating efficacy as proton pump inhibitors (e.g., omeprazole), anthelmintics (e.g., albendazole), and antihistamines. The ease of synthesis and the ability to readily modify the core structure at various positions make it an attractive target for the development of new therapeutic agents.[1] this compound is a strategically functionalized starting material that allows for the introduction of a hydrophilic side chain and a carboxylic acid moiety, which can be crucial for modulating the pharmacokinetic and pharmacodynamic properties of the final compounds.
The Synthetic Strategy: A Two-Step Approach to Benzimidazole Formation
The synthesis of benzimidazole derivatives from this compound is primarily a two-step process. The first critical step involves the reduction of the nitro group to an amine, yielding the corresponding ortho-diamino benzoic acid derivative. This intermediate is then cyclized with a one-carbon electrophile, such as an aldehyde or a carboxylic acid, to form the imidazole ring.
Step 1: Reduction of the Nitro Group
The reduction of the nitro group in the presence of other functional groups, such as a carboxylic acid and an alcohol, requires a selective and mild reducing agent. Catalytic hydrogenation is a common and effective method.
Causality Behind Experimental Choices:
-
Catalyst: Palladium on carbon (Pd/C) is a highly efficient and widely used catalyst for the reduction of nitro groups. It offers a good balance of reactivity and selectivity.
-
Hydrogen Source: While hydrogen gas can be used, transfer hydrogenation using ammonium formate or formic acid is often preferred for its operational simplicity and safety.[4]
-
Solvent: Ethanol or methanol are excellent solvents for this reaction as they readily dissolve the starting material and the hydrogen source, and are compatible with the catalytic process.
Step 2: Cyclization to the Benzimidazole Core
The formation of the benzimidazole ring from the ortho-diamino intermediate can be achieved through two primary, well-established methods:
-
Phillips-Ladenburg Reaction: This method involves the condensation of the ortho-diamine with a carboxylic acid under acidic conditions, typically with heating.[2][5] The acidic environment protonates the carbonyl group of the carboxylic acid, making it more susceptible to nucleophilic attack by the amino groups.
-
Weidenhagen Reaction: This approach utilizes an aldehyde as the one-carbon electrophile. The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes oxidative cyclization to yield the benzimidazole.[5] Various oxidizing agents can be employed to facilitate this transformation under milder conditions.
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Synthesis of 3-Amino-4-[(2-hydroxyethyl)amino]benzoic Acid (Intermediate 2)
This protocol details the reduction of the nitro group of this compound (1).
Materials:
-
This compound (1)
-
10% Palladium on carbon (Pd/C)
-
Ammonium formate (HCOONH₄)
-
Ethanol
-
Celite®
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.
-
To this solution, add 10% Pd/C (10% by weight of the starting material).
-
Add ammonium formate (3.0-5.0 eq) in portions to the reaction mixture.
-
The reaction mixture can be stirred at room temperature or gently heated (e.g., to 40-50 °C) to facilitate the reaction. Microwave irradiation can also be employed for faster reaction times.[4]
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Wash the Celite® pad with additional ethanol to ensure complete recovery of the product.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude 3-amino-4-[(2-hydroxyethyl)amino]benzoic acid (2). This intermediate is often used in the next step without further purification.
Protocol 2: Synthesis of 2-Substituted Benzimidazoles via Phillips-Ladenburg Reaction
This protocol describes the cyclization of the diamino intermediate (2) with a carboxylic acid.
Materials:
-
3-Amino-4-[(2-hydroxyethyl)amino]benzoic acid (2)
-
Carboxylic acid (R-COOH) (1.1 eq)
-
4M Hydrochloric acid (HCl) or polyphosphoric acid (PPA)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
Procedure:
-
In a round-bottom flask, suspend the crude 3-amino-4-[(2-hydroxyethyl)amino]benzoic acid (2) (1.0 eq) in 4M HCl.
-
Add the desired carboxylic acid (R-COOH) (1.1 eq) to the mixture.
-
Heat the reaction mixture to reflux for 4-12 hours. The reaction progress should be monitored by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Carefully neutralize the mixture with a saturated solution of sodium bicarbonate until the pH is approximately 7-8. The product will precipitate out of the solution.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold water to remove any inorganic salts.
-
Dry the product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.[3]
Protocol 3: Synthesis of 2-Substituted Benzimidazoles via Weidenhagen-Type Reaction
This protocol details the cyclization of the diamino intermediate (2) with an aldehyde.
Materials:
-
3-Amino-4-[(2-hydroxyethyl)amino]benzoic acid (2)
-
Aldehyde (R-CHO) (1.0 eq)
-
p-Toluenesulfonic acid (p-TsOH) or another suitable catalyst
-
An oxidizing agent (e.g., air, sodium metabisulfite, or hydrogen peroxide)
-
Dimethylformamide (DMF) or Ethanol
-
Sodium carbonate (Na₂CO₃) solution
Procedure:
-
Dissolve the crude 3-amino-4-[(2-hydroxyethyl)amino]benzoic acid (2) (1.0 eq) in DMF or ethanol in a round-bottom flask.[6]
-
Add the aldehyde (R-CHO) (1.0 eq) and a catalytic amount of p-TsOH.[6]
-
If necessary, add a suitable oxidizing agent. Often, bubbling air through the reaction mixture is sufficient.
-
Heat the mixture at 80-100 °C and stir for 2-6 hours. Monitor the reaction by TLC.[6]
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into a solution of sodium carbonate to precipitate the product.[6]
-
Collect the solid by filtration, wash with water, and dry.[6]
-
Purify the crude product by recrystallization from an appropriate solvent.[3]
Characterization of Benzimidazole Derivatives
The synthesized benzimidazole derivatives should be thoroughly characterized to confirm their structure and purity.
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons in the benzimidazole ring system, signals for the substituents at the 2-position, and signals for the (2-hydroxyethyl)amino group. The N-H proton of the imidazole ring may appear as a broad singlet. |
| ¹³C NMR | Characteristic signals for the carbon atoms of the benzimidazole core, including the C2 carbon, and signals for the substituents.[4] |
| FTIR | N-H stretching vibrations (around 3400-3200 cm⁻¹), C=N and C=C stretching vibrations in the aromatic system (around 1620-1450 cm⁻¹), and O-H stretching of the hydroxyethyl group.[7] |
| Mass Spectrometry | The molecular ion peak corresponding to the calculated molecular weight of the target compound. Fragmentation patterns can provide further structural information.[8] |
Applications and Future Directions
Benzimidazole derivatives are of significant interest in drug development due to their wide range of biological activities.[1][9] The compounds synthesized using this compound as a precursor can be screened for various pharmacological activities, including:
-
Anticancer Activity: The benzimidazole scaffold is a known pharmacophore in many anticancer agents.[2]
-
Antiviral Activity: Certain benzimidazole derivatives have shown potent antiviral effects.
-
Anti-inflammatory Activity: The anti-inflammatory potential of novel benzimidazoles is an active area of research.
-
Antimicrobial Activity: Benzimidazoles have a long history of use as antimicrobial agents.
The presence of the carboxylic acid and hydroxyethyl groups provides opportunities for further derivatization to optimize potency, selectivity, and pharmacokinetic properties.
Visualizing the Synthesis
Overall Synthetic Workflow
Caption: Overall workflow for benzimidazole synthesis.
Reaction Mechanism: Phillips-Ladenburg Cyclization
Caption: Phillips-Ladenburg reaction mechanism.
References
- Ethyl 3-amino-4-[(2-hydroxyethyl)amino]benzoate - PMC - NIH. (n.d.).
- Kaushik, P., Rawat, B. S., & Kumar, R. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Applied Chemical Engineering, 6(2).
-
(PDF) Synthesis and investigation of mass spectra of some novel benzimidazole derivatives. (2025, August 6). Retrieved from [Link]
-
FTIR spectra of Complex 1 and benzimidazole (BZDH). - ResearchGate. (n.d.). Retrieved from [Link]
-
Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. (n.d.). Retrieved from [Link]
-
Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development. (n.d.). Retrieved from [Link]
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Synthesis and Characterization of Novel Benzimidazole Derivatives using CdO NPs and their Application as Antibacterial and Antifungal Agents. (2024, December 30). Retrieved from [Link]
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Benzimidazole synthesis. (n.d.). Retrieved from [Link]
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Newly designed 2-(aminomethyl)benzimidazole derivatives as possible tyrosine kinase inhibitors: synthesis, characterization. (2024, September 10). Retrieved from [Link]
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Benzimidazol-Derivate und verwandte Heterocyclen III. Synthese von 1-Aminoalkyl-2-nenzyl-nitro-benzimidazolen | Semantic Scholar. (n.d.). Retrieved from [Link]
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(PDF) A process for the purification of benzimidazole derivatives. (2025, August 6). Retrieved from [Link]
-
Ethyl 3-amino-4-[(2-hydroxyethyl)amino]benzoate - PMC - NIH. (n.d.). Retrieved from [Link]
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Benzimidazole synthesis. (n.d.). Retrieved from [Link]
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1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. (n.d.). Retrieved from [Link]
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Synthesis and characterization of 2-substituted benzimidazoles and their evaluation as anticancer agent. (2015, May 5). Retrieved from [Link]
-
RESEARCH ON BENZIMIDAZOLE DERIVATIVES - DTIC. (2020, June 10). Retrieved from [Link]
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Recent achievements in the synthesis of benzimidazole derivatives. (n.d.). Retrieved from [Link]
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Application Notes and Protocols for the Synthesis of Azo Dyes from 4-[(2-Hydroxyethyl)amino]-3-nitrobenzoic acid
Introduction: The Strategic Importance of 4-[(2-Hydroxyethyl)amino]-3-nitrobenzoic acid in Azo Dye Synthesis
Azo dyes represent the most extensive and versatile class of synthetic colorants, distinguished by the presence of one or more azo groups (–N=N–) that connect aromatic rings.[1] Their commercial and research significance stems from their straightforward synthesis, which allows for a vast array of colors and functionalities. The synthesis of azo dyes is a classic two-step process: the diazotization of a primary aromatic amine to form a reactive diazonium salt, followed by an azo coupling reaction with an electron-rich aromatic compound, such as a phenol or an aniline.[2]
The precursor, this compound, is a molecule of significant interest for the synthesis of specialized azo dyes. The presence of multiple functional groups—a primary aromatic amine for diazotization, a nitro group as a powerful electron-withdrawing auxochrome, a carboxylic acid group for modulating solubility and providing a potential site for further reaction, and a hydroxyethylamino group for influencing color and fastness properties—makes it a highly versatile starting material. Azo dyes derived from this precursor are anticipated to exhibit deep colors and possess good fastness properties, making them suitable for a range of applications, including textiles, printing, and potentially as functional materials.[3]
This guide provides a comprehensive overview of the synthesis of azo dyes using this compound, detailing the underlying chemical principles and offering step-by-step protocols for their preparation, purification, and characterization.
The Chemistry of Azo Dye Synthesis: A Two-Step Pathway
The synthesis of azo dyes from this compound is a classic example of electrophilic aromatic substitution and proceeds via two key steps:
Step 1: Diazotization
In this initial step, the primary aromatic amine, this compound, is converted into a highly reactive diazonium salt. This is achieved by treating the amine with nitrous acid (HNO₂), which is typically generated in situ from the reaction of sodium nitrite (NaNO₂) with a strong mineral acid, such as hydrochloric acid (HCl), at low temperatures (0-5 °C).[4] The low temperature is crucial to prevent the highly unstable diazonium salt from decomposing.
Step 2: Azo Coupling
The resulting diazonium salt is a potent electrophile and readily reacts with an electron-rich aromatic compound, known as the coupling component. Common coupling components include phenols, naphthols, and anilines. The diazonium salt attacks the electron-rich ring of the coupling component, leading to the formation of a stable azo dye with the characteristic –N=N– linkage.
Experimental Protocols
Materials and Reagents
| Reagent | Grade | Supplier | Notes |
| This compound | ≥98% | e.g., Sigma-Aldrich, TCI | The diazo component. |
| Sodium Nitrite (NaNO₂) | ACS Reagent Grade | e.g., Fisher Scientific | The diazotizing agent. |
| Hydrochloric Acid (HCl), concentrated | ACS Reagent Grade | e.g., VWR | Used to generate nitrous acid. |
| 2-Naphthol | ≥99% | e.g., Alfa Aesar | A common coupling component. |
| Sodium Hydroxide (NaOH) | ACS Reagent Grade | e.g., Merck | Used to dissolve the coupling component. |
| Ethanol | Reagent Grade | e.g., Pharmco-Aaper | For recrystallization. |
| Deionized Water | High Purity | In-house | Used throughout the experiment. |
Protocol 1: Diazotization of this compound
This protocol details the conversion of the primary aromatic amine into the corresponding diazonium salt.
Step-by-Step Methodology:
-
Preparation of the Amine Solution: In a 250 mL beaker, suspend 0.01 mol of this compound in a mixture of 5 mL of concentrated hydrochloric acid and 20 mL of deionized water. Stir the mixture vigorously to ensure a fine suspension.
-
Cooling: Place the beaker in an ice-salt bath and cool the suspension to 0-5 °C with continuous stirring. It is critical to maintain this temperature range throughout the diazotization process to prevent the decomposition of the diazonium salt.[1]
-
Preparation of Sodium Nitrite Solution: In a separate small beaker, dissolve 0.011 mol of sodium nitrite in 10 mL of cold deionized water.
-
Diazotization Reaction: Add the sodium nitrite solution dropwise to the cold amine suspension over a period of 10-15 minutes, ensuring the temperature does not rise above 5 °C.[1]
-
Completion of Reaction: After the addition is complete, continue to stir the reaction mixture in the ice bath for an additional 20-30 minutes to ensure the diazotization is complete. The resulting solution contains the diazonium salt and is used immediately in the next step.
Protocol 2: Azo Coupling with 2-Naphthol
This protocol describes the reaction of the prepared diazonium salt with 2-naphthol to form the azo dye.
Step-by-Step Methodology:
-
Preparation of the Coupling Component Solution: In a 400 mL beaker, dissolve 0.01 mol of 2-naphthol in 50 mL of a 10% aqueous sodium hydroxide solution. Stir until a clear solution is obtained.
-
Cooling: Cool the 2-naphthol solution to 0-5 °C in an ice bath.
-
Coupling Reaction: Slowly and with vigorous stirring, add the cold diazonium salt solution (from Protocol 1) to the cooled 2-naphthol solution. A deeply colored precipitate of the azo dye should form immediately.[5]
-
Completion of Reaction: Continue to stir the reaction mixture in the ice bath for 30-60 minutes to ensure the coupling reaction goes to completion.
-
Isolation of the Crude Dye: Isolate the crude dye by vacuum filtration, washing it with cold deionized water to remove any unreacted starting materials and salts.[3]
Protocol 3: Purification and Characterization
Purification:
The crude azo dye can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to obtain a product of high purity.[5]
Characterization:
The structure and purity of the synthesized azo dye can be confirmed using a variety of spectroscopic techniques:
-
UV-Visible Spectroscopy: To determine the maximum absorption wavelength (λmax) of the dye in a suitable solvent (e.g., ethanol or DMF).
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the N=N stretch of the azo group, O-H stretch of the hydroxyl group, C=O stretch of the carboxylic acid, and N-O stretches of the nitro group.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed molecular structure of the dye.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized dye.[6]
Visualization of the Synthesis Workflow
The overall workflow for the synthesis of an azo dye from this compound can be visualized as follows:
Caption: Workflow for the synthesis of an azo dye.
Expected Results and Data Interpretation
The successful synthesis of an azo dye from this compound and 2-naphthol is expected to yield a deeply colored solid. The exact color will depend on the electronic properties of the final molecule.
Illustrative Spectroscopic Data:
| Spectroscopic Technique | Expected Observations | Interpretation |
| UV-Visible | A strong absorption band in the visible region (e.g., 450-550 nm). | Corresponds to the π → π* electronic transition of the conjugated azo system. |
| Infrared (IR) | ~1600-1450 cm⁻¹ (N=N stretch), ~3400-3200 cm⁻¹ (O-H stretch), ~1700 cm⁻¹ (C=O stretch), ~1550 and ~1350 cm⁻¹ (N-O stretches). | Confirms the presence of the key functional groups in the azo dye molecule. |
| ¹H NMR | Aromatic protons in the deshielded region (6.5-8.5 ppm), signals for the ethyl group, and a broad singlet for the OH proton. | Provides information on the specific proton environments in the molecule. |
Safety and Handling Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling of Reagents: Concentrated acids and bases are corrosive and should be handled with care in a well-ventilated fume hood. Sodium nitrite is an oxidizing agent and is toxic if ingested.
-
Diazonium Salts: Aromatic diazonium salts are unstable and can be explosive when dry. They should always be prepared and used in solution at low temperatures and should not be isolated.[1]
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Conclusion
This compound is a valuable and versatile precursor for the synthesis of a wide range of azo dyes. The presence of multiple functional groups allows for fine-tuning of the color, solubility, and fastness properties of the resulting dyes. The well-established and straightforward diazotization and azo coupling reactions provide a reliable pathway for the creation of a diverse library of novel azo compounds with potential applications in various fields of science and technology.
References
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The Synthesis of Azo Dyes. (n.d.). University of Toronto. [Link]
-
Kumar, V., et al. (2014). Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules. Journal of Chemical and Pharmaceutical Research, 6(5), 1030-1036. [Link]
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Sekar, N., & Deulgaonkar, D. S. (2007). Synthesis of Azo Reactive Dyes Containing Aldehyde Group. Acta Chimica Slovenica, 54(4), 2565-2573. [Link]
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Patel, K. C., et al. (2013). Separation, purification and characterization of dye degrading enzyme azoreductase from bacterial isolates. Scholars Research Library, 5(4), 23-30. [Link]
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Experiment 8 Synthesis of an Azo Dye - the Coupling Reaction of Benzenediazonium Ion with Naphthalen-2-ol. (n.d.). The Chinese University of Hong Kong. [Link]
-
Al-Adilee, K. J., & Al-Amery, K. K. A. (2019). The Synthesis of a Novel Azo Dyes and Study of Photocatalytic Degradation. Journal of Physics: Conference Series, 1294(5), 052042. [Link]
-
Labster. (n.d.). Azo dye test. [Link]
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Naik, H. B., et al. (2012). Synthesis Of Some Novel Azo Dyes And Their Dyeing, Redox And Antifungal Properties. International Journal of ChemTech Research, 4(1), 227-234. [Link]
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Farlow, A., & Krömer, J. O. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. International Journal of Organic Chemistry, 6(2), 95-99. [Link]
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Mohammed, M. A., & Al-janabi, A. S. (2017). Synthesis and Characterization of 4-(4-Nitro benzene azo )-3- amino benzoic acid Complexes With Selected Metal Ions. Journal of Al-Nahrain University, 20(3), 1-8. [Link]
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Gheath, A. H., et al. (2016). Coupling of Paba Diazonium Chloride with Active Methylenes And Their Microbial Evaluations. Quest Journals Journal of Research in Pharmaceutical Science, 2(10), 10-15. [Link]
- Google Patents. (1938). Process for the manufacture of azo dyestuffs.
-
Onuoha, S. A., et al. (2024). On the Synthesis, Characterization and Applications of Para-nitro Aniline-based Reactive Dye. International Research in Material and Environment, 4(1), 12-20. [Link]
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Gafitanu, E., et al. (2008). Spectroscopic study of azo dye aggregation in aqueous solution. Revista de Chimie, 59(8), 894-897. [Link]
-
Farlow, A., & Krömer, J. O. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. ResearchGate. [Link]
- Google Patents. (1965). Preparation of 4-acetamido-3-nitrobenzoic acid.
-
Al-Mousawi, S. M., et al. (2015). Synthesis and Spectroscopic Properties of New Azo Dyes Derived from 3-Ethylthio-5-cyanomethyl-4-phenyl-1,2,4-triazole. Molecules, 20(9), 16446-16458. [Link]
- Google Patents. (1957).
-
Patel, D. R., et al. (2015). Synthesis of Disperse Azo Dyes by using Various Combinations of Base & Coupling Agents. International Journal of Innovative Research in Science, Engineering and Technology, 4(5), 3296-3300. [Link]
-
Otutu, J. O., & Efurhievwe, E. M. (2010). spectrophotometric and infra-red analyses of azo reactive dyes derived from 2-methyl-3-(2'- methylphenyl)-6-arylazo-4- oxoquinazoline. Science World Journal, 5(2), 1-4. [Link]
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P-Aminobenzoic Acid Diazotization. (n.d.). Scribd. [Link]
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El-Ella, A. S. A., et al. (2004). Synthesis, characterisation and application of disperse dyes derived from N-2-hydroxyethyl-1-naphthylamine. Journal of Applied Polymer Science, 92(6), 3479-3483. [Link]
-
Dave, S. R., & Dave, R. H. (2012). Spectrophotometric Analysis of Some Reactive Azo Dyes Used in Texile Industuries. Indian Journal of Applied Research, 2(1), 118-119. [Link]
-
Otutu, J. O. (2011). Dis-azo Dyes Derived from 2-methoxy-5-nitroaniline and 3-chloroaniline and their Application on Polymer Fibres. Oriental Journal of Chemistry, 27(3), 953-960. [Link]
-
Ukponmwan, D. O., et al. (1999). Disperse dyes derived from 2-methoxy-5-nitroaniline. Journal of the Chemical Society of Pakistan, 21(2), 143-147. [Link]
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Application Notes and Protocols: The Versatility of 4-[(2-Hydroxyethyl)amino]-3-nitrobenzoic Acid in Medicinal Chemistry
Introduction: A Multifunctional Scaffold for Drug Discovery
4-[(2-Hydroxyethyl)amino]-3-nitrobenzoic acid is a highly functionalized aromatic compound that has emerged as a valuable and versatile scaffold in medicinal chemistry. Its unique trifunctional nature, possessing a carboxylic acid, a secondary amine with a hydroxyethyl group, and a nitro group, provides a rich platform for a diverse array of chemical modifications. This allows for the systematic exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents.
The strategic placement of these functional groups makes this molecule an ideal starting material for the synthesis of various heterocyclic systems, particularly benzimidazoles, which are a prominent class of compounds with a broad spectrum of pharmacological activities, including anticancer, antiviral, and antimicrobial properties.[1] The presence of the nitro group also opens avenues for its application in the design of hypoxia-activated prodrugs, a promising strategy for targeting solid tumors.[2] Furthermore, the carboxylic acid and hydroxyl moieties serve as convenient handles for conjugation to other molecules, positioning it as a potential linker in targeted drug delivery systems like antibody-drug conjugates (ADCs).
This comprehensive guide provides an in-depth exploration of the applications of this compound in medicinal chemistry. It offers detailed, field-proven protocols for its synthesis and derivatization, insights into the biological rationale for its use, and a review of the mechanisms of action of its derivatives.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 59320-14-8 | [3] |
| Molecular Formula | C₉H₁₀N₂O₅ | [3] |
| Molecular Weight | 226.19 g/mol | [3] |
| Appearance | Solid | |
| Storage | Sealed in dry, 2-8°C | [3] |
Core Synthetic Protocols: Building the Foundation
The utility of this compound as a scaffold begins with its efficient synthesis and the subsequent manipulation of its key functional groups. The following protocols detail the preparation of its ethyl ester derivative and the crucial reduction of the nitro group to pave the way for further molecular elaboration.
Protocol 1: Synthesis of Ethyl 4-[(2-Hydroxyethyl)amino]-3-nitrobenzoate
This protocol describes the nucleophilic aromatic substitution reaction to introduce the (2-hydroxyethyl)amino side chain.[4]
Rationale: The starting material, ethyl 4-fluoro-3-nitrobenzoate, possesses a highly activated fluorine atom, which is an excellent leaving group for nucleophilic aromatic substitution. The electron-withdrawing nitro group further activates the aromatic ring towards nucleophilic attack by ethanolamine. N,N-diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to quench the HF generated during the reaction.
Materials:
-
Ethyl 4-fluoro-3-nitrobenzoate
-
Ethanolamine
-
N,N-Diisopropylethylamine (DIPEA)
-
Dry Dichloromethane (DCM)
-
10% Sodium Carbonate (Na₂CO₃) solution
-
Magnesium Sulfate (MgSO₄)
-
Hexane
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve ethyl 4-fluoro-3-nitrobenzoate (1.0 mmol) in dry dichloromethane (10 mL).
-
To the stirred solution, add N,N-diisopropylethylamine (1.1 mmol) dropwise at room temperature.
-
Subsequently, add ethanolamine (1.1 mmol) dropwise to the reaction mixture.
-
Allow the reaction to stir overnight at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Upon completion (monitored by TLC), transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer with 10% Na₂CO₃ solution (3 x 10 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.[4]
-
Recrystallize the crude product from hot hexane to obtain bright yellow crystals of ethyl 4-[(2-hydroxyethyl)amino]-3-nitrobenzoate.[4]
Workflow for the Synthesis of Ethyl 4-[(2-Hydroxyethyl)amino]-3-nitrobenzoate:
Caption: Synthetic workflow for Ethyl 4-[(2-Hydroxyethyl)amino]-3-nitrobenzoate.
Protocol 2: Reduction of the Nitro Group to Form Ethyl 3-amino-4-[(2-hydroxyethyl)amino]benzoate
The reduction of the nitro group to a primary amine is a pivotal step, as it provides a nucleophilic center for the construction of heterocyclic rings, such as benzimidazoles.[5]
Rationale: This protocol utilizes a microwave-assisted catalytic transfer hydrogenation. Palladium on carbon (Pd/C) is a highly efficient catalyst for the reduction of nitro groups. Ammonium formate serves as a convenient and safe source of hydrogen in situ. Microwave irradiation significantly accelerates the reaction rate, allowing for a rapid and clean conversion.
Materials:
-
Ethyl 4-[(2-hydroxyethyl)amino]-3-nitrobenzoate
-
Ammonium formate
-
10% Palladium on carbon (Pd/C)
-
Ethanol
-
Celite
-
Microwave reactor
-
Filtration apparatus
-
Rotary evaporator
-
Ethyl acetate (EtOAc) for recrystallization
Procedure:
-
In a microwave-safe reaction vessel, combine ethyl 4-[(2-hydroxyethyl)amino]-3-nitrobenzoate (0.5 g, 1.96 mmol), ammonium formate (0.4 g, 6.8 mmol), and 10% Pd/C (250 mg) in ethanol.[5]
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the reaction mixture at 100°C (373 K) for 2 minutes.[5]
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the Celite pad with ethanol.
-
Combine the filtrates and concentrate under reduced pressure to yield the crude product.[5]
-
Recrystallize the crude product from ethyl acetate to afford colorless crystals of ethyl 3-amino-4-[(2-hydroxyethyl)amino]benzoate.[5]
Application in the Synthesis of Benzimidazole-Based Anticancer Agents
Benzimidazole derivatives are a cornerstone of medicinal chemistry, with numerous approved drugs and clinical candidates.[1] Their planar structure allows them to intercalate with DNA or bind to the ATP-binding sites of various kinases, leading to the disruption of cancer cell signaling pathways.[6] The ortho-diamino functionality generated from this compound is the key structural element for the construction of the benzimidazole ring.
Protocol 3: General Procedure for the Synthesis of Benzimidazole Derivatives
This protocol outlines a general method for the cyclization of the ortho-diaminobenzene derivative with an aldehyde to form the benzimidazole ring.
Rationale: The reaction proceeds via the initial formation of a Schiff base between one of the amino groups and the aldehyde, followed by an intramolecular cyclization and subsequent aromatization to yield the stable benzimidazole core.
Materials:
-
Ethyl 3-amino-4-[(2-hydroxyethyl)amino]benzoate
-
Aromatic or aliphatic aldehyde of choice
-
Ethanol or acetic acid (as solvent)
-
Optional: an oxidizing agent like sodium metabisulfite for aromatization
Procedure:
-
Dissolve ethyl 3-amino-4-[(2-hydroxyethyl)amino]benzoate (1 mmol) in a suitable solvent such as ethanol or glacial acetic acid in a round-bottom flask.
-
Add the desired aldehyde (1.1 mmol) to the solution.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If necessary, add an oxidizing agent to facilitate aromatization.
-
The product may precipitate upon cooling or after the addition of water.
-
Collect the solid product by filtration, wash with a suitable solvent (e.g., cold ethanol or water), and dry.
-
Further purification can be achieved by recrystallization or column chromatography.
Mechanism of Action of Benzimidazole Derivatives in Cancer
Benzimidazole-based compounds exert their anticancer effects through a variety of mechanisms, often by inhibiting key signaling pathways that are dysregulated in cancer cells.
The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and growth. Its aberrant activation is a common feature in many cancers.[1] Benzimidazole derivatives have been designed to act as potent and selective inhibitors of Akt kinase.[7]
Caption: Inhibition of the PI3K/Akt signaling pathway by benzimidazole derivatives.
The RAS/RAF/MEK/ERK pathway, also known as the MAPK pathway, is another crucial signaling cascade that controls cell proliferation, differentiation, and survival.[8] Mutations in genes encoding components of this pathway are frequently observed in various cancers.[9] Benzimidazole scaffolds have been utilized to develop inhibitors targeting kinases within this pathway, such as RAF and MEK.[6]
Caption: Inhibition of the RAS/RAF/MEK/ERK signaling pathway by benzimidazole derivatives.
Emerging Applications in Prodrug Design
The unique structural features of this compound make it an attractive candidate for the development of innovative prodrug strategies.
Hypoxia-Activated Prodrugs
Solid tumors often contain regions of low oxygen concentration, known as hypoxia.[2] This unique feature of the tumor microenvironment can be exploited for targeted drug delivery. Nitroaromatic compounds can be selectively reduced under hypoxic conditions by cellular reductases to generate cytotoxic species.[10] The nitro group in this compound can act as a trigger for the release of a cytotoxic agent specifically in the hypoxic tumor environment, thereby minimizing off-target toxicity.[2]
Linker for Antibody-Drug Conjugates (ADCs)
The carboxylic acid and hydroxyl groups of this compound provide two distinct points for conjugation. This bifunctionality makes it a potential linker molecule for the attachment of potent cytotoxic drugs to antibodies, forming ADCs. The linker plays a crucial role in the stability of the ADC in circulation and the efficient release of the payload at the target site.
Protocols for Advanced Derivatization
To fully explore the therapeutic potential of the this compound scaffold, further derivatization of its functional groups is often necessary.
Protocol 4: Fischer Esterification of the Carboxylic Acid
This protocol provides a general method for the esterification of the carboxylic acid group.[11]
Rationale: Fischer esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol. Using the alcohol as the solvent drives the equilibrium towards the formation of the ester.
Materials:
-
This compound
-
Anhydrous alcohol (e.g., methanol, ethanol, propanol)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
Suspend this compound (1 eq) in the desired anhydrous alcohol (acting as both reactant and solvent).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) to the mixture.
-
Reflux the reaction mixture for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate and wash with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the ester product.
-
Purify the product by column chromatography or recrystallization if necessary.
Protocol 5: Amidation of the Carboxylic Acid
This protocol describes a general procedure for converting the carboxylic acid to an amide.
Rationale: The carboxylic acid is first activated to a more reactive species, such as an acid chloride or by using a coupling agent, to facilitate the reaction with an amine.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or a coupling agent (e.g., HBTU, EDC)
-
The desired primary or secondary amine
-
A non-nucleophilic base (e.g., triethylamine, DIPEA)
-
Anhydrous aprotic solvent (e.g., DCM, THF)
Procedure (using a coupling agent):
-
Dissolve this compound (1 eq) in an anhydrous aprotic solvent.
-
Add the coupling agent (e.g., HBTU, 1.1 eq) and a non-nucleophilic base (e.g., DIPEA, 2 eq).
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add the desired amine (1.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Upon completion, dilute the reaction mixture with an organic solvent and wash with an acidic solution (e.g., 1N HCl), a basic solution (e.g., saturated NaHCO₃), and brine.
-
Dry the organic layer, concentrate, and purify the amide product by chromatography or recrystallization.
Conclusion
This compound is a multifaceted building block with significant potential in medicinal chemistry. Its synthetic accessibility and the presence of multiple, orthogonally reactive functional groups make it an ideal starting point for the generation of diverse chemical libraries. The demonstrated success of its derivatives, particularly in the synthesis of benzimidazole-based anticancer agents, underscores its importance. The emerging applications in hypoxia-activated prodrugs and as a linker in targeted drug delivery systems further expand its utility. The protocols and insights provided in this guide are intended to empower researchers to harness the full potential of this versatile scaffold in their drug discovery and development endeavors.
References
- Mayer, T. U., et al. (1998).
- Denny, W. A. (2009). Nitroaromatic hypoxia-activated prodrugs for cancer therapy. Journal of Medicinal Chemistry, 52(15), 4477-4491.
- Abdul Rahim, A. S., et al. (2010). Ethyl 4-(2-hydroxyethylamino)-3-nitrobenzoate. Acta Crystallographica Section E: Structure Reports Online, 66(7), o1679.
- Roberts, P. J., & Der, C. J. (2007). Targeting the Raf-MEK-ERK mitogen-activated protein kinase cascade for the treatment of cancer. Oncogene, 26(22), 3291-3310.
- Wilson, W. R., & Hay, M. P. (2007). Targeting hypoxia in cancer therapy.
- Ghanem, R., Kattoub, R., Sliman, F., & Kousara, M. (2021). Development of Novel Benzimidazole Derivates as Potent and Selective Akt Kinase Inhibitors Using In-silico Approaches. International Journal of Organic Chemistry, 11, 106-127.
- Samatar, A. A., & Poulikakos, P. I. (2014). Targeting RAS-ERK signalling in cancer: promises and challenges. Nature Reviews Drug Discovery, 13(12), 928-942.
- Narendra Babu, A., et al. (2010). Ethyl 3-amino-4-[(2-hydroxyethyl)amino]benzoate. Acta Crystallographica Section E: Structure Reports Online, 66(10), o2567.
-
Truman ChemLab. (2017). Fischer Esterification of 3-nitrobenzoic acid. Retrieved from [Link]
- Der Pharma Chemica. (2012). Synthesis and Characterization of Novel Amide Derivatives of Nitro-Imidazole. Der Pharma Chemica, 4(3), 1025-1030.
- Romagnoli, R., et al. (2014). Benzimidazole derivatives as kinase inhibitors.
- U.S. Patent No. 3,948,972. (1976).
- U.S. Patent No. EP1566376A1. (2005).
- Kattoub, R., et al. (2021). Development of Novel Benzimidazole Derivates as Potent and Selective Akt Kinase Inhibitors Using In-silico Approaches.
- Yuan, J., et al. (2021). Inhibition of the Ras/Raf/MEK/ERK Pathway Signaling by a Stress-induced Phospho-regulatory Circuit. Molecular Cell, 81(19), 4049-4064.e6.
- Cargnello, M., & Roux, P. P. (2011). Activation and function of the MAPKs and their substrates, the MAPK-activated protein kinases. Microbiology and Molecular Biology Reviews, 75(1), 50-83.
- McCubrey, J. A., et al. (2007). Roles of the Raf/MEK/ERK pathway in cell growth, malignant transformation and drug resistance. Biochimica et Biophysica Acta (BBA)-Molecular Cell Research, 1773(8), 1263-1284.
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Application Notes & Protocols: Strategic Derivatization of 4-[(2-Hydroxyethyl)amino]-3-nitrobenzoic Acid
Introduction: A Scaffold for Innovation
4-[(2-Hydroxyethyl)amino]-3-nitrobenzoic acid is a polysubstituted aromatic compound of significant interest to researchers in medicinal chemistry and materials science. Its molecular architecture, featuring four distinct and chemically addressable functional groups—a carboxylic acid, a secondary amine, a primary alcohol, and an aromatic nitro group—makes it a uniquely versatile scaffold. The strategic and selective modification of these groups can generate a diverse library of novel molecules. These derivatives are often key intermediates in the synthesis of pharmacologically important heterocycles, such as benzimidazoles, and can be tailored to modulate properties like solubility, lipophilicity, metabolic stability, and target-binding affinity.[1]
This guide provides a detailed exploration of four distinct derivatization pathways targeting each of the primary functional groups. We will delve into the causality behind the chosen methodologies, offering robust, step-by-step protocols designed for reproducibility and success.
Physicochemical Properties and Safety Data
A thorough understanding of the starting material is paramount for safe and effective experimentation.
| Property | Value | Source |
| Molecular Formula | C₉H₁₀N₂O₅ | [2] |
| Molecular Weight | 226.19 g/mol | [2] |
| CAS Number | 59320-14-8 | [2] |
| Appearance | Beige to yellow crystalline powder | [3] |
| Melting Point | 280 °C (decomposes) | |
| SMILES | C1=CC(=C(C=C1C(=O)O)[O-])NCCO | [2] |
| Hydrogen Bond Donors | 3 | [2] |
| Hydrogen Bond Acceptors | 5 | [2] |
GHS Hazard Information & Safe Handling
The compound is classified with the GHS07 pictogram and the signal word "Warning".[2] Researchers must adhere to the following precautions:
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]
-
Precautionary Measures: Always handle this chemical in a well-ventilated fume hood.[4] Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[4][5] Avoid inhalation of dust and direct contact with skin and eyes.[4]
Strategic Derivatization Pathways
The multifunctionality of the parent molecule allows for several selective transformations. The choice of reaction conditions is critical to target one functional group while preserving the others.
Caption: Overview of derivatization strategies for the title compound.
Protocol 1: Esterification of the Carboxylic Acid
Scientific Rationale
Esterification of the carboxylic acid is a fundamental strategy to increase a molecule's lipophilicity, which can enhance membrane permeability. Esters also serve as common prodrugs, designed to be hydrolyzed in vivo to release the active carboxylic acid. The Fischer-Speier esterification is a classic, acid-catalyzed method that is highly effective for this transformation.[6][7][8][9] The reaction is an equilibrium process; therefore, using the alcohol as the solvent drives the reaction toward the product, in accordance with Le Châtelier's Principle.[9]
Caption: Experimental workflow for Fischer-Speier esterification.
Detailed Protocol: Synthesis of Ethyl 4-[(2-Hydroxyethyl)amino]-3-nitrobenzoate
-
Materials & Reagents:
-
This compound (1.0 eq)
-
Absolute Ethanol (serves as reagent and solvent)
-
Concentrated Sulfuric Acid (H₂SO₄, catalytic)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate (for extraction)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Deionized Water & Crushed Ice
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend this compound (e.g., 2.26 g, 10 mmol) in absolute ethanol (e.g., 50 mL).
-
Stir the mixture and cool the flask in an ice-water bath.
-
Slowly and carefully, add concentrated sulfuric acid (e.g., 0.5 mL) dropwise to the stirring suspension. The addition of acid may cause a salt to precipitate, which will dissolve as the reaction heats up.[9]
-
Remove the ice bath and heat the mixture to reflux (approx. 78 °C). Maintain reflux for 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.
-
Allow the reaction to cool to room temperature. Pour the mixture slowly into a beaker containing crushed ice (approx. 100 g).
-
Carefully neutralize the acidic solution by slowly adding saturated NaHCO₃ solution until effervescence ceases and the pH is ~7-8.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts, wash with brine (1 x 50 mL), and dry over anhydrous Na₂SO₄.
-
Filter the drying agent and remove the solvent under reduced pressure (rotary evaporation) to yield the crude ester, typically as a yellow solid.
-
Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes) to obtain the pure ethyl ester.[1]
-
Protocol 2: N-Acylation of the Secondary Amine
Scientific Rationale
N-acylation is a crucial transformation for installing amide functionalities, which are prevalent in pharmaceuticals.[10] This modification can alter a compound's binding properties or serve as a protective group for the amine.[11] The secondary amine on the starting material is a strong nucleophile and will readily react with acylating agents like acetyl chloride. A base, such as triethylamine or pyridine, is required to scavenge the HCl generated during the reaction, preventing it from protonating the starting amine and shutting down the reaction.
Caption: Experimental workflow for N-Acylation.
Detailed Protocol: Synthesis of 4-[N-Acetyl-N-(2-hydroxyethyl)amino]-3-nitrobenzoic acid
-
Materials & Reagents:
-
This compound (1.0 eq)
-
Acetyl Chloride (1.1 eq)
-
Triethylamine (Et₃N, 1.5 eq)
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
-
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add this compound (e.g., 2.26 g, 10 mmol) and anhydrous DCM (50 mL).
-
Add triethylamine (e.g., 2.1 mL, 15 mmol) to the suspension.
-
Cool the flask to 0 °C using an ice bath.
-
While stirring vigorously, add acetyl chloride (e.g., 0.78 mL, 11 mmol) dropwise via syringe over 10 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding deionized water (30 mL).
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2 x 30 mL), saturated NaHCO₃ solution (2 x 30 mL), and brine (1 x 30 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The resulting crude product can be purified by silica gel column chromatography or recrystallization to yield the pure N-acetylated product.
-
Protocol 3: Selective Reduction of the Aromatic Nitro Group
Scientific Rationale
The reduction of an aromatic nitro group to an amine is a pivotal transformation in organic synthesis, as it installs a versatile amino group that can be used for countless subsequent reactions.[12][13] For a multifunctional substrate like this, chemoselectivity is critical. While catalytic hydrogenation (H₂/Pd-C) is effective, it can sometimes be too aggressive.[14] Chemical reductants like Tin(II) chloride (SnCl₂) in an acidic medium or sodium dithionite are highly reliable for selectively reducing aromatic nitro groups in the presence of other reducible functionalities like carboxylic acids.[14][15][16]
Caption: Experimental workflow for selective nitro group reduction.
Detailed Protocol: Synthesis of 3-Amino-4-[(2-hydroxyethyl)amino]benzoic acid
-
Materials & Reagents:
-
This compound (1.0 eq)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O, ~5 eq)
-
Ethanol
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate
-
Celite® (for filtration)
-
-
Procedure:
-
In a round-bottom flask, dissolve this compound (e.g., 2.26 g, 10 mmol) in ethanol (60 mL).
-
To this solution, add Tin(II) chloride dihydrate (e.g., 11.3 g, 50 mmol) in portions.
-
Heat the reaction mixture to 70 °C and stir for 2-4 hours. Monitor the reaction's progress by TLC until the starting material is consumed.
-
Cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Add water (50 mL) to the residue and carefully basify the solution by the slow addition of saturated NaHCO₃ until the pH is approximately 8. A thick, white precipitate of tin salts will form.
-
Filter the suspension through a pad of Celite® to remove the inorganic salts, washing the filter cake with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and extract with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the crude amino product.
-
The product can be purified further if necessary, though it is often used directly in subsequent steps.
-
Protocol 4: O-Alkylation of the Primary Alcohol
Scientific Rationale
Converting the terminal hydroxyl group to an ether (O-alkylation) can significantly impact a molecule's properties by removing a hydrogen bond donor and increasing steric bulk. Direct O-alkylation of the starting material is challenging due to the presence of more nucleophilic (amine) and more acidic (carboxylic acid) sites. A robust strategy involves a protection-reaction-deprotection sequence. Here, we propose a protocol based on first protecting the carboxylic acid as an ester (see Protocol 1), followed by alkylation of the hydroxyl group. The amine's lower reactivity in this case can be exploited under specific conditions, though protection may also be required for complete selectivity.
Caption: Experimental workflow for O-Alkylation via a protection strategy.
Detailed Protocol: Synthesis of Ethyl 4-[(2-benzyloxyethyl)amino]-3-nitrobenzoate
-
Materials & Reagents:
-
Ethyl 4-[(2-Hydroxyethyl)amino]-3-nitrobenzoate (from Protocol 1, 1.0 eq)
-
Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)
-
Benzyl Bromide (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl Acetate
-
Brine
-
-
Procedure:
-
Caution! NaH reacts violently with water. All glassware must be flame-dried, and the reaction must be run under a dry, inert atmosphere.
-
To a dry, three-neck flask under nitrogen, add a suspension of NaH (e.g., 0.48 g, 12 mmol) in anhydrous THF (30 mL). Cool the flask to 0 °C.
-
Dissolve the starting ester (e.g., 2.54 g, 10 mmol) in anhydrous THF (30 mL) and add it dropwise to the NaH suspension over 20 minutes.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add benzyl bromide (e.g., 1.43 mL, 12 mmol) dropwise.
-
Remove the ice bath and allow the reaction to stir at room temperature overnight.
-
Cool the reaction back to 0 °C and quench it by the very slow, dropwise addition of water until gas evolution ceases.
-
Dilute with more water (50 mL) and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (2 x 40 mL), dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by silica gel chromatography to obtain the desired ether.
-
Optional: The ethyl ester can be hydrolyzed back to the carboxylic acid using standard conditions (e.g., LiOH in THF/water) if desired.
-
Analytical Characterization of Derivatives
Confirmation of successful derivatization requires standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are essential for confirming the structural integrity of the new derivative, showing the addition of new chemical shifts (e.g., ethyl peaks in the ester) or the disappearance of others.[6]
-
Mass Spectrometry (MS): Provides the molecular weight of the product, confirming the addition of the new functional group.
-
Infrared (IR) Spectroscopy: Useful for tracking changes in functional groups, such as the appearance of a strong C=O stretch for an amide in N-acylation or the disappearance of the broad O-H stretch from the carboxylic acid upon esterification.
-
High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final compound and can be coupled with UV or MS detectors for analysis.[17][18]
References
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Rahim, A. S. A., et al. (2009). Ethyl 4-(2-hydroxyethylamino)-3-nitrobenzoate. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 7), o1579. [Link]
-
National Center for Biotechnology Information. 4-Amino-2-hydroxy-3-(2-hydroxyethyl)benzoic acid. PubChem Compound Database. [Link]
-
El-Shahawi, M. S., et al. (2019). New Derivatization Methodology of 4-aminobenzoic Acid from its Dietary Supplements: Kinetic Spectrophotometric Methods for Determination. Bentham Science Publishers. [Link]
-
Organic Chemistry Portal. Amine synthesis by nitro compound reduction. Organic Chemistry Portal. [Link]
-
Devi, N., & Das, B. (2009). Mild and Useful Method for N-Acylation of Amines. Synthetic Communications, 39(15), 2694–2701. [Link]
-
Hickman, Z. N., et al. (2020). A Visual Organic Chemistry Reaction: The Synthesis of 4-Amino-3-nitrobenzoic Acid Methyl Ester via Fischer Esterification. Journal of Chemical Education, 97(7), 1999–2003. [Link]
-
Organic Chemistry Portal. O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. Organic Chemistry Portal. [Link]
- Google Patents. US8049039B2 - Process for preparation of alkoxylated alkylamines/alkyl ether amines with peaked distribution.
-
Schmidt, T. C., & Haderlein, S. B. (1998). Ion-Pair RP-HPLC Determination of Sugars, Amino Sugars, and Uronic Acids after Derivatization with p-Aminobenzoic Acid. Analytical Chemistry, 70(15), 3243–3249. [Link]
-
ResearchGate. N-Acylation Reactions of Amines. ResearchGate. [Link]
-
Agilent. Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. Agilent Technologies. [Link]
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Kos, J., et al. (2019). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Biomolecules, 10(1), 9. [Link]
-
Master Organic Chemistry. Alkylation of Amines (Sucks!). Master Organic Chemistry. [Link]
-
Soni, J. (2012). Can anyone provide reduction of aromatic nitro in presence of other reducible groups like ketone and alkaline? ResearchGate. [Link]
- Google Patents. CN111302945A - Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid.
-
Katritzky, A. R., et al. (2019). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 24(23), 4287. [Link]
-
Kos, J., et al. (2019). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. PubMed. [Link]
-
Organic Reactions. Nitro Reduction - Common Conditions. organic-reaction.com. [Link]
-
Semantic Scholar. A Visual Organic Chemistry Reaction: The Synthesis of 4-Amino-3-nitrobenzoic Acid Methyl Ester via Fischer Esterification. Semantic Scholar. [Link]
-
YouTube. Alkylation of Amines, Part 1: with Alkyl Halides. YouTube. [Link]
-
Journal of Applicable Chemistry. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. joac.info. [Link]
-
Nemes, C., et al. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Molecules, 25(8), 1957. [Link]
-
National Center for Biotechnology Information. 4-[(2-Hydroxyethyl)amino]-3-nitrophenol. PubChem Compound Database. [Link]
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- Google Patents. CN102311357B - The preparation method of 2-hydroxyl-4-aminobenzoic acid.
- Google Patents. Preparation method of 4-aminobenzoic acid and derivatives thereof.
-
Wikipedia. Reduction of nitro compounds. Wikipedia. [Link]
- Google Patents. US3948972A - Esterification of nitrobenzoic acids.
-
ResearchGate. A Visual Organic Chemistry Reaction: The Synthesis of 4-Amino-3-nitrobenzoic Acid Methyl Ester via Fischer Esterification. ResearchGate. [Link]
-
Journal of Synthetic Chemistry. Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. jsc.khu.ac.ir. [Link]
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Rahim, A. S. A., et al. (2009). 4-Ethylamino-3-nitrobenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 5), o1079. [Link]
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Carl ROTH. Safety Data Sheet: 4-Nitrobenzoic acid. Carl ROTH. [Link]
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Chemistry LibreTexts. 3: Esterification (Experiment). Chemistry LibreTexts. [Link]
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Application Note: A Robust, Stability-Indicating HPLC Method for the Analysis of 4-[(2-Hydroxyethyl)amino]-3-nitrobenzoic acid and Its Process-Related Impurities
Abstract
This application note presents a comprehensive, validated, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 4-[(2-Hydroxyethyl)amino]-3-nitrobenzoic acid, a key intermediate in pharmaceutical synthesis. The method is also capable of separating and quantifying its potential process-related impurities and degradation products. This document provides a step-by-step protocol, from sample preparation to data analysis, and includes a detailed discussion on the rationale behind the method development choices, ensuring scientific rigor and transferability. This guide is intended for researchers, quality control analysts, and professionals in drug development and manufacturing.
Introduction: The Analytical Imperative
This compound is a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). The purity of this intermediate is paramount as any impurities can carry through the synthetic route, potentially affecting the safety and efficacy of the final drug product. Therefore, a reliable and robust analytical method is essential for monitoring its quality, quantifying its purity, and identifying any related substances.
High-Performance Liquid Chromatography (HPLC) is the preeminent technique for this purpose due to its high resolution, sensitivity, and reproducibility.[1][2] This application note describes a stability-indicating RP-HPLC method, developed and validated according to the International Council for Harmonisation (ICH) guidelines, to ensure that the method can accurately measure the analyte of interest in the presence of its degradation products.[3][4]
Method Development Rationale: A Scientifically Grounded Approach
The development of a successful HPLC method is a systematic process rooted in the physicochemical properties of the analyte. This compound is a polar aromatic compound containing a carboxylic acid, a nitro group, and a secondary amine with a hydroxyl group. These functional groups dictate its chromatographic behavior.
-
Column Selection: A C18 (octadecylsilane) stationary phase was chosen due to its versatility and proven efficacy in retaining a wide range of compounds, from non-polar to moderately polar.[5] The hydrophobic C18 chains interact with the benzene ring of the analyte, providing the primary retention mechanism in reversed-phase chromatography.[6] Given the polar nature of the analyte, a column with good end-capping is recommended to minimize peak tailing caused by interactions with residual silanol groups.[6] For highly polar derivatives, a phenyl-hexyl or an embedded polar group (EPG) column could also be considered to provide alternative selectivity.[7][8]
-
Mobile Phase Optimization: The mobile phase composition is critical for achieving optimal separation.
-
Organic Modifier: Acetonitrile was selected over methanol as it generally provides better peak shape and lower UV cutoff.
-
Aqueous Phase and pH Control: The carboxylic acid and amino groups on the analyte are ionizable. Controlling the mobile phase pH is crucial for consistent retention times and symmetrical peak shapes.[6] An acidic mobile phase (pH ~3.0) was chosen to suppress the ionization of the carboxylic acid group, thereby increasing its hydrophobicity and retention on the C18 column. Phosphoric acid is a suitable buffer for this pH range and is compatible with UV detection.[6][9] For mass spectrometry (MS) compatibility, a volatile buffer such as formic acid would be preferred.[9][10][11]
-
-
Detection Wavelength: A photodiode array (PDA) detector was used to scan the UV spectrum of the analyte. The presence of the nitro-substituted aromatic ring results in strong UV absorbance. Based on spectral data for similar nitrobenzoic acid derivatives, a primary detection wavelength of 271 nm was selected to ensure high sensitivity for the parent compound and its likely impurities.[12][13]
Experimental Workflow and Protocols
The overall workflow for the analysis is depicted in the following diagram:
Caption: HPLC analysis workflow from preparation to reporting.
Materials and Reagents
| Material/Reagent | Grade | Recommended Supplier |
| This compound | Reference Standard | In-house or Commercial |
| Acetonitrile | HPLC Grade | Fisher Scientific |
| Water | HPLC Grade/Milli-Q | Millipore |
| Phosphoric Acid (85%) | Analytical Grade | Sigma-Aldrich |
| Methanol | HPLC Grade | Fisher Scientific |
| Hydrochloric Acid (1M) | Analytical Grade | VWR |
| Sodium Hydroxide (1M) | Analytical Grade | VWR |
| Hydrogen Peroxide (30%) | Analytical Grade | Sigma-Aldrich |
Instrumentation and Chromatographic Conditions
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, and PDA detector |
| Column | Phenomenex Luna C18(2), 150 x 4.6 mm, 5 µm (or equivalent) |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-5 min (10% B), 5-25 min (10-70% B), 25-30 min (70% B), 30.1-35 min (10% B) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 271 nm (with PDA monitoring from 200-400 nm) |
| Run Time | 35 minutes |
Standard and Sample Preparation Protocol
Standard Preparation (100 µg/mL):
-
Accurately weigh approximately 10 mg of the this compound reference standard into a 100 mL volumetric flask.
-
Add approximately 70 mL of a 50:50 (v/v) mixture of acetonitrile and water (diluent).
-
Sonicate for 5 minutes to ensure complete dissolution.
-
Allow the solution to cool to room temperature.
-
Dilute to the mark with the diluent and mix thoroughly.
Sample Preparation (1000 µg/mL for impurity profiling):
-
Accurately weigh approximately 25 mg of the sample into a 25 mL volumetric flask.
-
Follow steps 2-5 from the Standard Preparation protocol. The higher concentration is used to facilitate the detection of low-level impurities.[14]
Filtration:
-
Prior to injection, filter all solutions through a 0.45 µm PTFE or nylon syringe filter to prevent column blockage.[15]
Method Validation: Ensuring Trustworthiness and Reliability
The developed method was validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.
Specificity and Forced Degradation Studies
Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[14] Forced degradation studies are essential to demonstrate the stability-indicating nature of the method.[3][4]
Forced Degradation Protocol:
-
Prepare a sample solution at 1000 µg/mL.
-
Expose the solution to the following stress conditions:
-
Acid Hydrolysis: Add 1 mL of 1M HCl, heat at 80°C for 2 hours.
-
Base Hydrolysis: Add 1 mL of 1M NaOH, heat at 80°C for 1 hour.
-
Oxidative Degradation: Add 1 mL of 30% H₂O₂, store at room temperature for 4 hours.
-
Thermal Degradation: Heat the solid powder at 105°C for 24 hours, then prepare the solution.
-
Photolytic Degradation: Expose the solution to UV light (254 nm) for 24 hours.
-
-
Neutralize the acidic and basic samples before injection.
-
Analyze all stressed samples alongside an unstressed control sample.
Expected Results: The method should demonstrate baseline resolution between the main peak and all degradation products, confirming its stability-indicating capability.
Linearity, Accuracy, and Precision
| Validation Parameter | Protocol | Acceptance Criteria |
| Linearity | Analyze a series of five solutions ranging from 50% to 150% of the standard concentration (50-150 µg/mL). Plot a calibration curve of peak area versus concentration. | Correlation Coefficient (r²) ≥ 0.999 |
| Accuracy | Perform recovery studies by spiking a placebo mixture with the analyte at three concentration levels (80%, 100%, 120%) in triplicate.[16] | Mean recovery between 98.0% and 102.0% |
| Precision | Repeatability: Analyze six replicate preparations of the standard solution on the same day. Intermediate Precision: Repeat the analysis on a different day with a different analyst and instrument. | RSD ≤ 2.0% |
Data Analysis and System Suitability
System Suitability: Before sample analysis, perform five replicate injections of the standard solution. The system suitability parameters must meet the following criteria:
-
Tailing Factor (Asymmetry): ≤ 1.5
-
Theoretical Plates (N): ≥ 2000
-
Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%
Calculation of Purity and Impurities: The percentage of any impurity can be calculated using the following formula, assuming the response factor of the impurity is the same as the main analyte:
% Impurity = (Area_impurity / (Area_main + ΣArea_all_impurities)) * 100
For assay determination, compare the peak area of the sample to that of a known concentration of the reference standard.
Conclusion
The RP-HPLC method detailed in this application note provides a reliable, robust, and stability-indicating tool for the quality control of this compound. The method is specific, linear, accurate, and precise, making it suitable for routine analysis in a regulated environment. The systematic approach to method development and the comprehensive validation protocol ensure that the method will generate trustworthy data, which is critical for ensuring the quality of pharmaceutical intermediates and the final API.
References
-
SIELC Technologies. (n.d.). Separation of 4-((2-Hydroxyethyl)amino)-3-nitrophenol on Newcrom R1 HPLC column. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Nitrobenzene on Newcrom R1 HPLC column. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of 3-Nitrobenzoic acid on Newcrom R1 HPLC column. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid. Retrieved from [Link]
-
ResearchGate. (2023). UV-Vis spectroscopic and colorimetric anion detection and fluorescence properties of new 3-amino-4-hydroxybenzenesulfonic acid-based Schiff bases depending on the strength and position of the electron donor substitution. Retrieved from [Link]
-
Onyx Scientific. (n.d.). An Effective Approach to HPLC Method Development. Retrieved from [Link]
-
ResearchGate. (n.d.). HPLC analysis of in vivo metabolites of 4-nitrobenzoic acid [(5-nitro-2-thiopheneyl)methylene]hydrazide in rats. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Ethyl 3-amino-4-[(2-hydroxyethyl)amino]benzoate. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Ethyl 4-(2-hydroxyethylamino)-3-nitrobenzoate. Retrieved from [Link]
-
ResearchGate. (2013). Stability-Indicating HPLC-UV for the Determination of 4-bromomethyl-3-nitrobenzoic acid, a Bioactive Nitrocompound. Retrieved from [Link]
-
Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]
-
ResearchGate. (n.d.). The role of forced degradation studies in stability indicating HPLC method development. Retrieved from [Link]
-
PubMed. (n.d.). Development of a New SPME-HPLC-UV Method for the Analysis of Nitro Explosives on Reverse Phase Amide Column and Application to Analysis of Aqueous Samples. Retrieved from [Link]
-
PharmTech. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. Retrieved from [Link]
-
Journal of Chromatographic Science. (1997). Optimization of Mobile Phase Conditions for TLC Methods Used in Pharmaceutical Analyses. Retrieved from [Link]
-
Waters. (2024). Waters Column Selection Guide for Polar Compounds. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Method development and validation of related substances in Pantoprazole Sodium by RP HPLC. Retrieved from [Link]
-
Longdom Publishing. (n.d.). Validated HPLC Method for Determining Related Substances in Compatibility Studies and Novel Extended Release Formulation for Ranolazine. Retrieved from [Link]
-
J-Star Research. (n.d.). Method Development & Forced Degradation. Retrieved from [Link]
-
Aurora Pro Scientific. (n.d.). HPLC Column Selection Guide. Retrieved from [Link]
-
Agilent Technologies. (n.d.). SAMPLE PREPARATION FUNDAMENTALS FOR CHROMATOGRAPHY. Retrieved from [Link]
-
ResearchGate. (n.d.). 5 Sample preparation for HPLC analysis of drug products. Retrieved from [Link]
-
Open Access Journals. (n.d.). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Retrieved from [Link]
-
ResearchGate. (n.d.). Mobile-phase pH influence on the retention of some benzoic acid derivatives in reversed-phase chromatography. Retrieved from [Link]
-
GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare. Retrieved from [Link]
-
MDPI. (n.d.). Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. Retrieved from [Link]
-
Mtoz Biolabs. (n.d.). How to Prepare Sample for HPLC?. Retrieved from [Link]
-
PubMed. (n.d.). Mobile-phase pH influence on the retention of some benzoic acid derivatives in reversed-phase chromatography. Retrieved from [Link]
Sources
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- 9. Separation of 3-Nitrobenzoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. Separation of 4-((2-Hydroxyethyl)amino)-3-nitrophenol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. Separation of Nitrobenzene on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
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- 15. How to Prepare Sample for HPLC? | MtoZ Biolabs [mtoz-biolabs.com]
- 16. pharmtech.com [pharmtech.com]
Purification of 4-[(2-Hydroxyethyl)amino]-3-nitrobenzoic Acid by Recrystallization: A Detailed Protocol and Scientific Rationale
An Application Note for Researchers and Drug Development Professionals
Abstract
4-[(2-Hydroxyethyl)amino]-3-nitrobenzoic acid is a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical compounds and materials.[1] The purity of this reagent is paramount to ensure the desired reaction outcomes, high yields, and structural integrity of the final products. This application note provides a comprehensive, in-depth guide to the purification of this compound using the robust and widely applicable technique of recrystallization. We will delve into the fundamental principles of solvent selection, provide a detailed, step-by-step protocol from solvent screening to final product isolation, and offer expert troubleshooting advice. This guide is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to achieve high-purity this compound, thereby ensuring the reliability and reproducibility of their synthetic endeavors.
The Foundational Science of Recrystallization
Recrystallization is a powerful purification technique for solid compounds, predicated on the differential solubility of the target compound and its impurities in a given solvent at varying temperatures.[2] The core principle is that most solids are more soluble in a hot solvent than in a cold one.[3]
1.1. The Mechanism of Purification
The process involves dissolving the impure solid in a minimum amount of a suitable hot solvent to create a saturated solution. As this solution is allowed to cool slowly, the solubility of the target compound decreases, forcing it to crystallize out of the solution. The impurities, which are ideally present in smaller concentrations or have different solubility profiles, remain dissolved in the cold solvent (the "mother liquor").[4] The slow, controlled formation of the crystal lattice is a highly selective process, preferentially incorporating molecules of the target compound while excluding dissimilar impurity molecules.[2] This selective crystallization is the cornerstone of the purification process.
1.2. The Critical Role of Solvent Selection
The success of recrystallization hinges almost entirely on the choice of solvent.[5] An ideal solvent for this compound should possess the following characteristics:
-
Steep Solubility Curve: The compound should be highly soluble at the solvent's boiling point but sparingly soluble at low temperatures (e.g., 0-4 °C). This ensures maximum recovery of the purified product upon cooling.[5]
-
Impurity Solubility: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor).[4]
-
Chemical Inertness: The solvent must not react with the compound being purified.[5]
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying phase.
-
Safety and Cost: The solvent should be non-toxic, non-flammable, and inexpensive.
Given the molecular structure of this compound, which contains polar functional groups (carboxylic acid, hydroxyl, nitro, and amino groups), polar solvents are logical starting points.[5][6] Water, ethanol, isopropanol, and acetonitrile are excellent candidates for initial screening.[7] In cases where no single solvent is ideal, a mixed solvent system (a "good" solvent in which the compound is soluble and a "poor" solvent in which it is not) can be employed.[5]
Materials and Equipment
2.1. Reagents
-
Crude this compound (CAS 59320-14-8)[8]
-
Potential recrystallization solvents (Reagent Grade):
-
Deionized Water
-
Ethanol (95% or absolute)
-
Isopropanol
-
Acetonitrile
-
-
Activated Carbon (decolorizing grade, optional)
-
Celpure® or filter aid (optional, for hot filtration)
2.2. Equipment
-
Erlenmeyer flasks (various sizes)
-
Hot plate with magnetic stirring capability
-
Magnetic stir bars
-
Graduated cylinders
-
Powder funnel
-
Stemless glass funnel (for hot filtration)
-
Fluted filter paper
-
Büchner funnel and flask
-
Vacuum source (aspirator or pump)
-
Spatulas
-
Watch glass
-
Drying oven or vacuum desiccator
-
Melting point apparatus
-
Analytical balance
Experimental Protocol: A Step-by-Step Guide
This protocol is designed as a self-validating system, beginning with small-scale screening to ensure the chosen conditions are optimal before committing a larger quantity of material.
3.1. Workflow Overview
The following diagram illustrates the logical flow of the recrystallization process.
Caption: Recrystallization Workflow Diagram.
3.2. Step 1: Small-Scale Solvent Screening
Causality: This preliminary step is crucial to avoid wasting the bulk of your material on a suboptimal solvent system. The goal is to identify a solvent that meets the criteria outlined in Section 1.2.
-
Place approximately 20-30 mg of crude this compound into several small test tubes.
-
To each tube, add a different potential solvent (e.g., water, ethanol, isopropanol) dropwise at room temperature, agitating after each addition. Note if the compound dissolves easily in the cold solvent (if so, it is a poor choice).
-
If the compound is insoluble or sparingly soluble in the cold solvent, gently heat the test tube in a water bath. Continue adding the solvent dropwise until the solid just dissolves.
-
Allow the solution to cool slowly to room temperature, then place it in an ice-water bath for 15-20 minutes.
-
Observe the quantity and quality of the crystals formed. An ideal solvent will yield a large crop of well-defined crystals.
3.3. Step 2: The Recrystallization Procedure
Safety Note: this compound may cause skin, eye, and respiratory irritation.[9] Always perform this procedure in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and nitrile gloves.[10][11]
-
Dissolution: Place the crude this compound into an Erlenmeyer flask (choose a flask size that will be no more than half-full with solvent). Add a magnetic stir bar.
-
Add a small portion of the chosen solvent (from Step 1) to the flask, enough to create a slurry.
-
Heat the flask on a hot plate with gentle stirring. Add the solvent in small portions, allowing the solution to reach its boiling point between additions. Continue adding solvent until the solid is completely dissolved. Expert Tip: Adding a slight excess of solvent (approx. 5-10%) after complete dissolution can prevent premature crystallization during the subsequent hot filtration step.[4]
-
(Optional) Decolorization: If the solution is highly colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated carbon (approx. 1-2% of the solute's weight) to adsorb colored impurities. Re-heat the solution to boiling for 5-10 minutes.
-
(Optional) Hot Filtration: If insoluble impurities or activated carbon are present, they must be removed while the solution is hot.
-
Pre-heat a stemless funnel and a second Erlenmeyer flask on the hot plate.
-
Place a fluted filter paper in the stemless funnel.
-
Quickly pour the hot solution through the filter paper into the clean, hot flask. This step must be performed quickly to prevent the product from crystallizing in the funnel.
-
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is critical for the formation of large, pure crystals.[12] Once at room temperature, the flask can be moved to an ice-water bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: While the crystals are still in the Büchner funnel under vacuum, wash them with a small amount of ice-cold recrystallization solvent. This removes any residual mother liquor containing dissolved impurities.
-
Drying: Transfer the purified crystals to a pre-weighed watch glass and dry them to a constant weight. Drying can be done in a drying oven at a moderate temperature (e.g., 60-80 °C, ensuring it is well below the compound's melting point) or in a vacuum desiccator.
3.4. Step 3: Purity Assessment and Yield Calculation
-
Purity: The purity of the recrystallized product should be assessed. The most common methods are melting point determination (a pure compound will have a sharp melting range) and High-Performance Liquid Chromatography (HPLC).
-
Yield: Calculate the percent recovery using the following formula:
-
% Recovery = (Mass of Pure, Dry Product / Initial Mass of Crude Product) x 100
-
Data Presentation and Troubleshooting
4.1. Key Compound and Solvent Properties
| Property | Value / Information | Source |
| Compound Name | This compound | [6] |
| CAS Number | 59320-14-8 | [8][9] |
| Molecular Formula | C₉H₁₀N₂O₅ | [6] |
| Molecular Weight | 226.19 g/mol | [6][8] |
| Hazards | H302, H315, H319, H335 | [8][9] |
| Solvent: Water | Boiling Point: 100 °C | N/A |
| Solvent: Ethanol | Boiling Point: 78 °C | N/A |
| Solvent: Acetonitrile | Boiling Point: 82 °C | N/A |
4.2. Troubleshooting Common Recrystallization Issues
| Problem | Probable Cause(s) | Solution(s) |
| No crystals form upon cooling. | Too much solvent was used; the solution is not supersaturated. | Boil off some of the solvent to concentrate the solution and allow it to cool again. Induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal.[5] |
| Product "oils out" instead of crystallizing. | The boiling point of the solvent is higher than the melting point of the solute; the compound is melting before it dissolves. The solution is too saturated. | Re-heat the solution to dissolve the oil. Add a small amount of additional solvent to lower the saturation. Allow the solution to cool more slowly. Consider a different solvent with a lower boiling point.[5] |
| Low recovery of purified product. | Too much solvent was used; premature crystallization during hot filtration; crystals were washed with solvent that was not ice-cold. | Use the minimum amount of hot solvent necessary. Ensure filtration apparatus is pre-heated. Always wash crystals with ice-cold solvent. |
| Crystals appear colored or impure. | Incomplete removal of colored impurities. Rapid crystallization trapped impurities. | Use activated carbon during the dissolution step. Ensure the solution cools slowly and without agitation to promote pure crystal growth.[12] |
The Principle of Impurity Exclusion
The effectiveness of recrystallization lies in the thermodynamic preference for forming a stable, uniform crystal lattice.
Caption: Impurity exclusion from a growing crystal lattice.
During slow cooling, molecules of this compound (blue) have sufficient time to align and pack into a low-energy, stable crystal lattice. Impurity molecules (red) do not fit well into this ordered structure and are energetically excluded, remaining dissolved in the surrounding mother liquor.
References
-
Chem-Impex. 4-(Acetylamino)-3-nitrobenzoic acid. Sourced from a page describing a structurally related compound, highlighting its use as a versatile intermediate in pharmaceutical synthesis. URL: [Link]
-
PubChem. 4-[(2-Hydroxyethyl)amino]-3-nitrophenol - 7.1 Hazards Identification. This source provides GHS hazard classifications for a structurally similar compound, which can be used as a proxy for safety considerations. URL: [Link]
- Google Patents. US2874196A - Method of crystallizing nitro products. Describes methods for crystallizing mononuclear aromatic nitro-compounds.
- Google Patents. US4900869A - Process for the production of 4-[ethyl-(2'-hydroxyethyl)-amino]-1-[(2'-hydroxyethyl)-amino]-2-nitro-benzene. Mentions the recrystallization of a related nitro-aromatic compound from acetonitrile.
-
Carl ROTH. Safety Data Sheet: 3-Nitrobenzoic acid. Provides safety and handling information for a related nitrobenzoic acid. URL: [Link]
-
University of California, Irvine. The Recrystallization of Benzoic Acid. Explains the core theoretical concepts behind recrystallization. URL: [Link]
-
YouTube. Recrystallisation of benzoic acid. A video demonstration showing the importance of slow cooling for effective crystal formation. URL: [Link]
-
Clackamas Community College. Recrystallization of Benzoic Acid. Provides background on the principles of recrystallization, specifically the temperature-dependent solubility. URL: [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 3. westfield.ma.edu [westfield.ma.edu]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. This compound (59320-14-8) for sale [vulcanchem.com]
- 7. US4900869A - Process for the production of 4-[ethyl-(2'-hydroxyethyl)-amino]-1-[(2'-hydroxyethyl)-amino]-2-nitrobenzene - Google Patents [patents.google.com]
- 8. 59320-14-8|4-((2-Hydroxyethyl)amino)-3-nitrobenzoic acid|BLD Pharm [bldpharm.com]
- 9. chemscene.com [chemscene.com]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
- 12. m.youtube.com [m.youtube.com]
Scale-Up Synthesis of 4-[(2-Hydroxyethyl)amino]-3-nitrobenzoic Acid: An Application Note and Protocol
Abstract
This comprehensive guide details a robust and scalable protocol for the synthesis of 4-[(2-Hydroxyethyl)amino]-3-nitrobenzoic acid, a key intermediate in the pharmaceutical industry. Addressing the critical challenges of transitioning from laboratory to pilot-scale production, this document provides a step-by-step methodology, in-depth process controls, and safety considerations. The synthesis is based on the nucleophilic aromatic substitution of 4-chloro-3-nitrobenzoic acid with 2-aminoethanol. This guide is intended for researchers, chemists, and chemical engineers in the fields of medicinal chemistry and drug development, offering a scientifically grounded framework for efficient and safe scale-up.
Introduction: Significance and Synthetic Strategy
This compound is a pivotal building block in the synthesis of various active pharmaceutical ingredients (APIs). Its structural motifs are found in a range of therapeutic agents, making its efficient and large-scale production a topic of significant interest.
The synthetic route described herein focuses on the nucleophilic aromatic substitution (SNA r) reaction, a well-established and reliable method for the formation of carbon-nitrogen bonds on aromatic rings.[1][2][3] In this process, the chlorine atom of 4-chloro-3-nitrobenzoic acid is displaced by the amino group of 2-aminoethanol. The presence of the electron-withdrawing nitro group in the ortho position to the leaving group (chlorine) activates the aromatic ring towards nucleophilic attack, facilitating the reaction.[2]
Reaction Mechanism and Scale-Up Considerations
The reaction proceeds via a Meisenheimer complex intermediate, a resonance-stabilized anionic species.[3] The formation of this complex is typically the rate-determining step.
Caption: Reaction mechanism of the synthesis.
Key Challenges in Scaling Up
Transitioning this synthesis from a laboratory to a larger scale introduces several critical challenges that must be addressed to ensure safety, efficiency, and product quality.
-
Heat Management: The nucleophilic aromatic substitution reaction is exothermic. On a large scale, the surface-area-to-volume ratio of the reactor decreases, making heat dissipation less efficient.[4][5][6][7] Uncontrolled temperature increases can lead to side reactions, impurity formation, and potentially a runaway reaction. Therefore, precise temperature control through an efficient reactor cooling system is paramount.
-
Mixing and Mass Transfer: Ensuring homogeneous mixing of reactants is crucial for consistent reaction progress and to avoid localized "hot spots." Inadequate mixing can lead to incomplete conversion and the formation of byproducts. The choice of impeller and agitation speed are critical parameters.
-
Reagent Addition: The rate of addition of 2-aminoethanol can significantly impact the reaction's exotherm. A controlled, slow addition is necessary to manage the heat generated.
-
Purification: Isolating the acidic product from the reaction mixture on a large scale requires a robust and efficient purification strategy. Precipitation and crystallization are often preferred methods for large-scale production.[8]
Detailed Scale-Up Protocol
This protocol is designed for a target scale of approximately 1 kg of this compound.
Materials and Equipment
| Material/Equipment | Specification |
| Reactants | |
| 4-Chloro-3-nitrobenzoic acid | >98% purity |
| 2-Aminoethanol | >99% purity |
| Sodium Hydroxide | Reagent grade |
| Hydrochloric Acid | 37% aqueous solution |
| Solvents | |
| Water | Deionized |
| Ethanol | 95% |
| Equipment | |
| 20 L Jacketed Glass Reactor | With overhead stirrer, temperature probe, and condenser |
| Addition Funnel | 2 L, with pressure equalization |
| Heating/Cooling Circulator | Capable of maintaining -10 °C to 100 °C |
| Filtration Apparatus | Buchner funnel (30 cm diameter) and vacuum flask |
| Drying Oven | Vacuum oven |
Safety Precautions
-
4-Chloro-3-nitrobenzoic acid: Causes skin and serious eye irritation. May cause respiratory irritation.[5][9][10][11][12] Handle in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
2-Aminoethanol: Corrosive and flammable.[13][14][15][16] Handle in a fume hood and wear appropriate PPE. Keep away from ignition sources.
-
Sodium Hydroxide and Hydrochloric Acid: Corrosive. Handle with care and wear appropriate PPE.
Step-by-Step Synthesis Protocol
Caption: Overall workflow for the synthesis.
-
Reactor Setup and Inert Atmosphere:
-
Assemble the 20 L jacketed glass reactor with an overhead stirrer, temperature probe, condenser, and a nitrogen inlet.
-
Purge the reactor with nitrogen to create an inert atmosphere.
-
-
Charging the Reactor:
-
Charge the reactor with 10 L of deionized water.
-
With stirring, add 2.0 kg (9.92 mol) of 4-chloro-3-nitrobenzoic acid.
-
Slowly add a solution of 0.8 kg (20.0 mol) of sodium hydroxide in 2 L of water. The addition is exothermic; maintain the temperature below 30 °C. The 4-chloro-3-nitrobenzoic acid will dissolve to form its sodium salt.
-
-
Controlled Addition of 2-Aminoethanol:
-
In a separate vessel, prepare a solution of 1.33 kg (21.8 mol) of 2-aminoethanol in 2 L of water.
-
Charge this solution to the 2 L addition funnel.
-
Heat the reactor contents to 80-85 °C.
-
Once the temperature is stable, begin the dropwise addition of the 2-aminoethanol solution over a period of 2-3 hours.
-
Carefully monitor the internal temperature and adjust the addition rate to maintain the temperature within the 80-85 °C range.
-
-
Reaction and Monitoring:
-
After the addition is complete, maintain the reaction mixture at 80-85 °C for an additional 4-6 hours.
-
Monitor the reaction progress by taking small aliquots and analyzing them by HPLC (see Section 4 for analytical methods). The reaction is considered complete when the starting material (4-chloro-3-nitrobenzoic acid) is less than 1% of the total peak area.
-
-
Work-up and Product Precipitation:
-
Once the reaction is complete, cool the mixture to room temperature (20-25 °C).
-
Slowly and with vigorous stirring, add 37% hydrochloric acid to the reaction mixture to adjust the pH to 2-3. This will cause the product to precipitate out of the solution as a yellow solid. The addition of acid is highly exothermic; ensure the temperature is maintained below 30 °C by using the reactor's cooling system.
-
-
Filtration and Washing:
-
Filter the precipitated solid using the Buchner funnel under vacuum.
-
Wash the filter cake with 3 x 2 L of deionized water to remove any inorganic salts.
-
-
Recrystallization for Purification:
-
Transfer the crude, wet solid to a clean 20 L reactor.
-
Add 10 L of a 1:1 (v/v) mixture of ethanol and water.
-
Heat the mixture to 75-80 °C with stirring until the solid completely dissolves.
-
Slowly cool the solution to 0-5 °C over 2-3 hours to allow for the formation of well-defined crystals.
-
Hold the mixture at 0-5 °C for at least 1 hour to maximize crystallization.
-
Filter the purified crystals and wash the filter cake with 2 x 1 L of cold (0-5 °C) 1:1 ethanol/water.
-
-
Drying:
-
Dry the purified product in a vacuum oven at 60-70 °C until a constant weight is achieved.
-
Expected yield: 1.8 - 2.0 kg (80-90% yield).
-
Analytical In-Process Control and Final Product Qualification
High-Performance Liquid Chromatography (HPLC)
A robust HPLC method is essential for monitoring the reaction progress and for determining the purity of the final product.
| Parameter | Condition |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Characterization of the Final Product
-
Appearance: Yellow crystalline solid.
-
Purity (HPLC): ≥98%.
-
Melting Point: 208-212 °C.
-
Structure Confirmation: ¹H NMR and Mass Spectrometry.
Conclusion
This application note provides a comprehensive and scalable protocol for the synthesis of this compound. By carefully considering the principles of heat management, mixing, and controlled reagent addition, this process can be safely and efficiently scaled to meet the demands of pharmaceutical development and manufacturing. The detailed analytical methods ensure robust in-process control and high-quality final product.
References
-
Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: 2-Aminoethanol. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Heat Transfer and Process Scale-up. Retrieved from [Link]
-
Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]
-
Organic Syntheses. (n.d.). p-NITROBENZOIC ACID. Retrieved from [Link]
-
PubChem. (n.d.). 4-Chloro-3-nitrobenzoic acid. Retrieved from [Link]
-
HALO Science. (n.d.). Purification of organic acids from fermentation processes. Retrieved from [Link]
- Rahim, A. S. A., Hamid, S. A., & Razak, I. A. (2011). Ethyl 3-amino-4-[(2-hydroxyethyl)amino]benzoate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3269.
-
Stoli Chem. (2021, September 24). How to calculate heat transfer in continuous flow applications. Retrieved from [Link]
-
Farabi University. (n.d.). Lecture 12 Heat Exchange in Reactors and Its Effect on Reaction Processes. Retrieved from [Link]
-
ResearchGate. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. Retrieved from [Link]
-
ResearchGate. (2020, August 18). Analytical methods for amino acid determination in organisms. Retrieved from [Link]
- Google Patents. (n.d.). Preparation of 2-and 4-nitrobenzoic acid.
-
ResearchGate. (2025, August 6). Direct synthesis of p-nitrobenzoic acid and benzoic acids from benzyl ketones and acetophenones using the CAN/HOAc system. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, February 2). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
EMU Physics Department. (2023, July 4). Purification of Organic Compounds: from Crude Product to Purity. Retrieved from [Link]
-
Digital WPI. (2015, April 30). Heat Transfer in Reactor Scale-Up. Retrieved from [Link]
-
Master Organic Chemistry. (2016, August 12). Natural Product Isolation (2) - Purification Techniques, An Overview. Retrieved from [Link]
- Google Patents. (n.d.). Method for analyzing purity of 2,4,5-triamino-6-hydroxy pyrimidine sulfate sample by utilizing titration.
-
European Patent Office. (n.d.). PROCESS FOR THE PREPARATION OF BENZOIC ACID DERIVATIVES VIA A NEW INTERMEDIATE OF SYNTHESIS. Retrieved from [Link]
-
ResearchGate. (n.d.). Intensification of Heat Transfer in Chemical Reactors: Heat Exchanger Reactors. Retrieved from [Link]
-
YouTube. (2023, January 17). Nucleophilic Aromatic Substitution: Introduction and Addition-Elimination Mechanism. Retrieved from [Link]
-
Astech Ireland. (n.d.). Safety Data Sheet: Ethanolamine. Retrieved from [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. m.youtube.com [m.youtube.com]
- 4. mt.com [mt.com]
- 5. farabi.university [farabi.university]
- 6. digital.wpi.edu [digital.wpi.edu]
- 7. researchgate.net [researchgate.net]
- 8. physics.emu.edu.tr [physics.emu.edu.tr]
- 9. benchchem.com [benchchem.com]
- 10. halo.science [halo.science]
- 11. High Throughput Experimentation and Continuous Flow Evaluation of Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. carlroth.com:443 [carlroth.com:443]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. fishersci.com [fishersci.com]
- 16. astechireland.ie [astechireland.ie]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-[(2-Hydroxyethyl)amino]-3-nitrobenzoic acid
Welcome to the technical support guide for the synthesis of 4-[(2-Hydroxyethyl)amino]-3-nitrobenzoic acid. This document is designed for researchers, chemists, and drug development professionals who are actively working with this synthesis and may encounter challenges related to byproducts and impurities. Our goal is to provide not just solutions, but a deeper understanding of the reaction chemistry to empower you to optimize your experimental outcomes.
The predominant synthetic route to this compound is the nucleophilic aromatic substitution (SNAr) of 4-chloro-3-nitrobenzoic acid with ethanolamine. This guide is structured as a series of frequently asked questions and troubleshooting scenarios that address the most common issues encountered during this process.
Part 1: Frequently Asked Questions - Understanding the Core Synthesis
This section covers the fundamental principles of the reaction. A solid grasp of these concepts is the first step in effective troubleshooting.
Q1: What is the primary reaction mechanism and why is it effective for this synthesis?
The synthesis proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. This reaction is effective because the benzene ring of the starting material, 4-chloro-3-nitrobenzoic acid, is "activated" towards nucleophilic attack.
Causality Explained: An aromatic ring is typically electron-rich and resistant to attack by nucleophiles (which are also electron-rich). However, the presence of a strong electron-withdrawing group (EWG), in this case, the nitro group (-NO₂), ortho and para to the leaving group (the chlorine atom), dramatically alters the ring's electronics. The nitro group pulls electron density out of the ring, making the carbon atom attached to the chlorine electron-deficient and thus susceptible to attack by the nucleophilic nitrogen of ethanolamine.[1] The reaction proceeds through a resonance-stabilized negative intermediate known as a Meisenheimer complex before the chloride leaving group is expelled.[1]
Caption: The SNAr addition-elimination mechanism.
Q2: What are the typical starting materials and reaction conditions?
The reaction is generally performed by reacting 4-chloro-3-nitrobenzoic acid with ethanolamine in the presence of a base and a suitable solvent. While 4-fluoro-3-nitrobenzoic acid can also be used and is often more reactive, 4-chloro-3-nitrobenzoic acid is more commonly available and cost-effective.[2][3]
| Component | Example | Purpose |
| Aryl Halide | 4-chloro-3-nitrobenzoic acid | The electrophilic substrate. |
| Nucleophile | Ethanolamine (MEA) | Provides the (2-Hydroxyethyl)amino group. |
| Base | K₂CO₃, Na₂CO₃, Et₃N, DIPEA | Neutralizes the HCl byproduct, driving the reaction forward.[2][4] |
| Solvent | DMSO, DMF, NMP, Ethanol | A polar solvent is needed to dissolve reactants and stabilize charged intermediates.[4] |
Q3: Why is a base essential for this reaction to succeed?
The reaction generates one equivalent of hydrochloric acid (HCl) for every equivalent of product formed. Ethanolamine is a base and will be protonated by this acid, rendering it non-nucleophilic and halting the reaction. An auxiliary base is added to scavenge the acid, ensuring the ethanolamine remains in its free, nucleophilic form to react with the starting material. This drives the reaction equilibrium towards the product side.
Part 2: Troubleshooting Guide - Common Byproducts and Impurities
This section addresses specific experimental problems in a question-and-answer format, providing causal explanations and actionable protocols.
Problem 1: Isomeric Impurities
Q: My analysis (HPLC, NMR) shows an isomer of my target compound, 4-[(2-Hydroxyethyl)amino]-5-nitrobenzoic acid. How was this formed?
This is one of the most common and overlooked issues. This byproduct does not form during the SNAr reaction itself but arises from an impurity in your starting material.
Root Cause Analysis: The synthesis of the starting material, 4-chloro-3-nitrobenzoic acid, involves the nitration of p-chlorobenzoic acid.[5][6][7] This electrophilic nitration is directed by both the chloro (-Cl) and carboxylic acid (-COOH) groups. While the primary product is the desired 3-nitro isomer, small amounts of other isomers, particularly 2-chloro-5-nitrobenzoic acid, can also be formed. If this isomeric impurity is present in the 4-chloro-3-nitrobenzoic acid you start with, it will react with ethanolamine under the same conditions to produce the corresponding isomeric byproduct.
Prevention & Troubleshooting Protocol:
-
Analyze Your Starting Material: Before beginning your synthesis, verify the purity of the 4-chloro-3-nitrobenzoic acid.
-
Technique: Use HPLC with a reference standard for the potential isomer if available.
-
Alternative: A precise melting point determination can be indicative. The pure compound melts at 178-180°C.[5] A broad or depressed melting point suggests impurities.
-
-
Purify the Starting Material (If Necessary): If significant isomeric impurity is detected, purify the 4-chloro-3-nitrobenzoic acid via recrystallization from an appropriate solvent system (e.g., ethanol/water) until its purity is confirmed.
-
Source from a Reliable Supplier: Procure starting materials from vendors who provide a certificate of analysis with purity data.
Caption: Origin of isomeric byproducts from impure starting material.
Problem 2: Incomplete Reaction
Q: My final product is significantly contaminated with unreacted 4-chloro-3-nitrobenzoic acid. What factors could be responsible?
Finding unreacted starting material is a clear indication that the reaction has not gone to completion. This can be due to several factors related to reaction kinetics and equilibrium.
Root Cause Analysis:
-
Insufficient Temperature or Time: SNAr reactions have a significant activation energy. The reaction may be too slow at the temperature you are running it, or it may not have been run for a sufficient duration.
-
Ineffective Base: The chosen base may not be strong enough or soluble enough in the reaction medium to effectively neutralize the HCl as it is formed. This can lead to the protonation of the ethanolamine nucleophile, shutting down the reaction.
-
Poor Solvent Choice: The solvent must be polar enough to dissolve the reactants and stabilize the charged Meisenheimer intermediate.[4] A non-polar solvent will significantly hinder the reaction rate.
-
Stoichiometry: An insufficient amount of ethanolamine or base will naturally lead to an incomplete reaction.
Troubleshooting Workflow:
Sources
- 1. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 2. Ethyl 4-(2-hydroxyethylamino)-3-nitrobenzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Aromatic Nucleophilic Substitution [fishersci.se]
- 5. prepchem.com [prepchem.com]
- 6. guidechem.com [guidechem.com]
- 7. Page loading... [guidechem.com]
Technical Support Center: Synthesis of 4-[(2-Hydroxyethyl)amino]-3-nitrobenzoic Acid
Welcome to the technical support center for the synthesis of 4-[(2-Hydroxyethyl)amino]-3-nitrobenzoic acid. This guide is designed for researchers, chemists, and drug development professionals aiming to optimize this specific synthesis. Here, we move beyond simple protocols to explore the underlying chemical principles, troubleshoot common experimental hurdles, and provide actionable strategies to enhance reaction yield and purity.
Introduction: The Chemistry at Play
The synthesis of this compound is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction. The process typically involves the reaction of a 4-halo-3-nitrobenzoic acid (commonly 4-chloro-3-nitrobenzoic acid) with ethanolamine.
The success of this reaction hinges on the electronic properties of the aromatic ring. The strongly electron-withdrawing nitro group (-NO₂) at the meta-position to the leaving group (the chloro group) is critical. It activates the ring for nucleophilic attack by stabilizing the negatively charged intermediate, known as a Meisenheimer complex.[1] The base in the reaction plays a crucial role by neutralizing the hydrogen chloride (HCl) generated, which prevents the protonation and deactivation of the ethanolamine nucleophile.
This guide will address the most common challenges encountered during this synthesis and provide expert-driven solutions to maximize your success.
Troubleshooting Guide: From Low Yields to Pure Product
This section addresses specific issues in a question-and-answer format, providing both a diagnosis and a solution.
Question 1: My reaction yield is very low, or I've isolated no product. What are the likely causes?
Low or no product formation is a common issue that can typically be traced back to one of five key areas: reaction conditions, reagent quality, or competing side reactions.
-
Causality Analysis:
-
Insufficient Reaction Temperature: SNAr reactions require an activation energy to proceed. If the temperature is too low, the reaction rate will be negligible.
-
Deactivated Nucleophile: Ethanolamine's nucleophilicity resides in its lone pair of electrons on the nitrogen atom. If the reaction medium becomes acidic due to the formation of HCl, the ethanolamine will be protonated to form an ammonium salt (H₃N⁺-CH₂CH₂OH). This positively charged species is no longer a nucleophile, effectively halting the reaction.
-
Poor Reagent Quality: Degradation of starting materials, particularly the ethanolamine, can lead to failed reactions. Old or improperly stored reagents may be contaminated with water or oxidation byproducts.
-
Inappropriate Solvent: The choice of solvent is critical for facilitating the interaction between the ionic and polar species in the reaction.
-
-
Solutions & Protocols:
Troubleshooting Step Detailed Action & Rationale 1. Optimize Temperature Gradually increase the reaction temperature in 10°C increments. A typical starting point is refluxing in a solvent like ethanol or using a higher boiling point solvent like DMF at 80-100°C. Monitor the reaction progress by TLC to avoid decomposition at excessive temperatures. 2. Ensure Basic Conditions The presence of a base is non-negotiable. Use at least 2 equivalents of ethanolamine (one to act as the nucleophile, one as the base) or, for better control, use 1.1 equivalents of ethanolamine and 1.2-1.5 equivalents of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or an inorganic base like K₂CO₃.[2] This ensures the nucleophile remains active. 3. Verify Reagent Purity Use freshly opened or purified reagents. Ethanolamine can be distilled before use. Ensure your 4-chloro-3-nitrobenzoic acid is dry and free of contaminants.[3][4] 4. Select an Appropriate Solvent Polar aprotic solvents such as DMF, DMSO, or NMP are often ideal for SNAr reactions as they can solvate the cation while leaving the anion (nucleophile) relatively free and reactive. Dichloromethane (DCM) has also been used successfully.[2] Avoid protic solvents like water if using a base other than excess ethanolamine, as they can interfere with the reaction.[5]
Question 2: My final product is contaminated with unreacted starting material. How can I drive the reaction to completion?
The presence of starting material indicates an incomplete reaction.
-
Causality Analysis:
-
The reaction has not been allowed to run for a sufficient duration.
-
The temperature is too low to achieve a reasonable reaction rate.
-
The stoichiometry of the reagents is suboptimal.
-
-
Solutions & Protocols:
-
Increase Reaction Time: Monitor the reaction using TLC or HPLC. If starting material is still present after the initially planned time, extend the reaction time, checking every few hours until the starting material spot on the TLC plate has disappeared or is significantly diminished.
-
Increase Reactant Concentration: A slight excess of the nucleophile (ethanolamine, 1.1-1.5 equivalents) can help drive the equilibrium towards the product.
-
Revisit Temperature: As mentioned previously, a modest increase in temperature can significantly accelerate the reaction rate.
-
Question 3: I'm observing multiple spots on my TLC plate, suggesting side products. What are they and how can I prevent them?
Side product formation can significantly reduce the yield of the desired product.
-
Causality Analysis:
-
Dimerization/Polymerization: The product itself contains a nucleophilic amine and a hydroxyl group, which could potentially react with another molecule of the starting material, 4-chloro-3-nitrobenzoic acid. This is more likely at higher temperatures and concentrations.
-
Reaction at the Carboxylic Acid: Under certain conditions, particularly with high heat and in the absence of a proper base, the ethanolamine could react with the carboxylic acid group to form an amide.
-
Thermal Decomposition: The nitro group can make the molecule susceptible to decomposition at very high temperatures.[6]
-
-
Solutions & Protocols:
Troubleshooting Step Detailed Action & Rationale 1. Control Stoichiometry Avoid a large excess of the 4-chloro-3-nitrobenzoic acid starting material. A slight excess of ethanolamine is generally preferred. 2. Gradual Addition Add the 4-chloro-3-nitrobenzoic acid solution dropwise to the solution of ethanolamine and base. This maintains a low instantaneous concentration of the electrophile, minimizing dimerization. 3. Moderate Temperature While heat is necessary, excessive temperatures (>120°C) should be avoided. Find the "sweet spot" where the reaction proceeds efficiently without significant byproduct formation by monitoring via TLC.
Core Synthesis Workflow and Troubleshooting Logic
The following diagram illustrates the primary synthesis pathway and a logical workflow for troubleshooting common issues.
Caption: Troubleshooting workflow for synthesis optimization.
Frequently Asked Questions (FAQs)
-
Q: What is the specific mechanism of this reaction?
-
A: This is a Nucleophilic Aromatic Substitution (SNAr). It proceeds via a two-step addition-elimination mechanism. The ethanolamine (nucleophile) attacks the carbon atom bonded to the chlorine, forming a resonance-stabilized carbanion intermediate called a Meisenheimer complex. In the second step, the chloride ion is eliminated, restoring the aromaticity of the ring.
-
-
Q: Why is the nitro group necessary?
-
A: The nitro group is a powerful electron-withdrawing group. Through resonance, it delocalizes and stabilizes the negative charge of the Meisenheimer complex, lowering the activation energy of the reaction and allowing it to proceed under reasonable conditions.[1] Without this group, the reaction would not occur.
-
-
Q: Can I use 4-fluoro-3-nitrobenzoic acid instead of the chloro- version?
-
A: Yes. In fact, the fluoro- derivative is significantly more reactive in SNAr reactions because fluoride is a better leaving group in this context due to the high electronegativity of fluorine stabilizing the transition state. If you are struggling with the reactivity of the chloro- compound, switching to the fluoro- analogue can lead to higher yields and milder reaction conditions.[2] However, it is often more expensive.
-
-
Q: How should I purify the final product?
-
A: The product is an amino acid, which can exhibit zwitterionic character. A common method is recrystallization. After the reaction workup, dissolving the crude product in a hot solvent mixture (e.g., ethanol/water) and allowing it to cool slowly often yields pure crystals.[7] If significant impurities remain, column chromatography using silica gel with a polar eluent system (e.g., dichloromethane/methanol or ethyl acetate/hexanes with a small amount of acetic acid) can be effective.
-
Detailed Experimental Protocol
This protocol is a robust starting point. Researchers should adapt it based on their experimental observations.
Materials:
-
4-chloro-3-nitrobenzoic acid (1.0 eq)[4]
-
Ethanolamine (2.2 eq)
-
Ethanol (as solvent)
-
Hydrochloric acid (for acidification)
-
Deionized water
Procedure:
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-chloro-3-nitrobenzoic acid (1.0 eq) in a minimal amount of ethanol.
-
Reagent Addition: In a separate container, dissolve ethanolamine (2.2 eq) in ethanol. Add this solution to the flask containing the benzoic acid derivative.
-
Reaction: Heat the reaction mixture to reflux (approximately 78°C for ethanol) and maintain this temperature. The reaction progress should be monitored by TLC (e.g., using a 1:1 ethyl acetate:hexanes mobile phase). The reaction is typically complete within 4-8 hours.
-
Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Reduce the solvent volume using a rotary evaporator.
-
Precipitation: Add deionized water to the concentrated residue. Slowly acidify the aqueous mixture with dilute hydrochloric acid until the pH is approximately 3-4. The product should precipitate as a solid.
-
Isolation: Collect the solid product by vacuum filtration.
-
Purification: Wash the collected solid with cold water to remove any remaining salts. The crude product can be further purified by recrystallization from an ethanol/water mixture to yield this compound as a yellow solid.[8]
Reaction Mechanism Diagram
The following diagram illustrates the SNAr mechanism.
Caption: The addition-elimination mechanism of the SNAr reaction.
References
- Preparation method of 2-amino-3-nitrobenzoic acid.
-
Ethyl 4-(2-hydroxyethylamino)-3-nitrobenzoate. National Institutes of Health (NIH). [Link]
- Process for synthesizing s-triazine compounds.
-
Stereoselective [4+3]-Cycloaddition of 2-Amino-β-nitrostyrenes with Azaoxyallyl Cations to Access Functionalized 1,4-Benzodiazepin-3-ones. MDPI. [Link]
-
Synthesis, structure and toxicity evaluation of ethanolamine nitro/chloronitrobenzoates: a combined experimental and theoretical study. PubMed Central. [Link]
-
Synthesis and structure of trans-bis(4-amino-3-nitrobenzoato-κO)bis(4-amino-3-nitrobenzoic acid-κO)diaquamanganese(II) dihydrate. National Institutes of Health (NIH). [Link]
-
A--Preparation of 4-chloro-3-nitrobenzoic acid. PrepChem.com. [Link]
-
Synthesis of 4-amino-3-nitrobenzonitrile. PrepChem.com. [Link]
-
Method for preparing 4-aminobenzoic acid from 4-nitrobenzoic acid by catalytic hydrogenation. Patsnap Eureka. [Link]
-
Influence of chloro substituent on mesomorphism of unsymmetrical achiral four-ring bent-core compounds: synthesis and characteri. Royal Society of Chemistry. [Link]
- Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid.
-
4-Chloro-3-Nitro Benzoic Acid. SDI. [Link]
-
4-Chloro-3-nitrobenzoic acid | C7H4ClNO4. PubChem. [Link]
-
Ethyl 3-amino-4-[(2-hydroxyethyl)amino]benzoate. National Institutes of Health (NIH). [Link]
-
List of synthesized derivatives of 2-, 3-and 4-aminobenzoic acid. ResearchGate. [Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Ethyl 4-(2-hydroxyethylamino)-3-nitrobenzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-Chloro-3-nitrobenzoic acid | 96-99-1 | Benchchem [benchchem.com]
- 4. 4-Chloro-3-nitrobenzoic acid | C7H4ClNO4 | CID 7320 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. EP3674293A1 - Process for synthesizing s-triazine compounds - Google Patents [patents.google.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. Synthesis and structure of trans-bis(4-amino-3-nitrobenzoato-κO)bis(4-amino-3-nitrobenzoic acid-κO)diaquamanganese(II) dihydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemscene.com [chemscene.com]
Technical Support Center: Synthesis of 4-[(2-Hydroxyethyl)amino]-3-nitrobenzoic acid
This guide provides an in-depth technical resource for researchers, chemists, and drug development professionals engaged in the synthesis of 4-[(2-Hydroxyethyl)amino]-3-nitrobenzoic acid. We will explore the common synthetic pathway, offer a detailed experimental protocol, and address frequently encountered challenges in a comprehensive troubleshooting FAQ format. Our approach is grounded in established chemical principles to ensure both procedural success and a deeper understanding of the reaction mechanism.
Synthetic Overview & Mechanism
The synthesis of this compound is most commonly achieved via a nucleophilic aromatic substitution (SNAr) reaction. In this process, 4-chloro-3-nitrobenzoic acid serves as the electrophilic aromatic substrate, and ethanolamine acts as the nucleophile.
The reaction is facilitated by the presence of a strong electron-withdrawing nitro group (-NO₂) ortho to the leaving group (a chlorine atom). This nitro group activates the aromatic ring towards nucleophilic attack by stabilizing the negatively charged intermediate, known as a Meisenheimer complex, through resonance.[1][2] The reaction proceeds via an addition-elimination mechanism, where the ethanolamine first adds to the carbon bearing the chlorine, and subsequently, the chloride ion is eliminated, restoring the aromaticity of the ring.[2][3]
Caption: General reaction scheme for the SNAr synthesis.
Detailed Experimental Protocol
This protocol is a representative procedure. Researchers should adapt it based on available equipment and scale.
2.1. Reagents and Materials
| Reagent | Molar Mass ( g/mol ) | Amount (for 10 mmol scale) | Molar Equivalents |
| 4-Chloro-3-nitrobenzoic acid | 201.56 | 2.02 g (10.0 mmol) | 1.0 |
| Ethanolamine | 61.08 | 0.73 g (12.0 mmol) | 1.2 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.07 g (15.0 mmol) | 1.5 |
| Deionized Water | 18.02 | 50 mL | - |
| Hydrochloric Acid (HCl), 2M | 36.46 | As needed for acidification | - |
2.2. Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-chloro-3-nitrobenzoic acid (2.02 g, 10.0 mmol), potassium carbonate (2.07 g, 15.0 mmol), and 50 mL of deionized water.
-
Addition of Nucleophile: Begin stirring the mixture to form a suspension. Add ethanolamine (0.73 g, 12.0 mmol) to the flask.
-
Reaction: Heat the mixture to reflux (approximately 100°C) and maintain this temperature for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) by observing the disappearance of the starting material.
-
Work-up - Cooling and Filtration: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. A precipitate of the potassium salt of the product may form. Filter the hot solution to remove any unreacted starting material or inorganic impurities.
-
Work-up - Acidification: Transfer the filtrate to a beaker and cool it in an ice bath. Slowly add 2M hydrochloric acid dropwise while stirring continuously until the pH of the solution is approximately 2-3. This will protonate the carboxylate group, causing the product to precipitate.
-
Isolation: Collect the precipitated yellow solid by vacuum filtration.
-
Purification: Wash the solid on the filter with cold deionized water (2 x 15 mL) to remove any remaining salts. For higher purity, the crude product can be recrystallized from an ethanol/water mixture.
-
Drying: Dry the purified product in a vacuum oven at 60-70°C to a constant weight. The expected product is a yellow crystalline solid.
Troubleshooting and FAQ Guide
This section addresses common issues encountered during the synthesis.
Sources
Technical Support Center: Nitration of 4-Aminobenzoic Acid Derivatives
Welcome to the technical support resource for the nitration of 4-aminobenzoic acid (PABA) and its derivatives. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this crucial electrophilic aromatic substitution reaction. Here, we move beyond simple protocols to explain the causality behind common experimental challenges, offering field-proven insights to help you troubleshoot and optimize your synthesis.
The introduction of a nitro group onto the aromatic ring of PABA derivatives is a foundational step in the synthesis of numerous pharmaceutical intermediates and other high-value organic compounds. However, the presence of two competing functional groups—the activating amino (-NH₂) group and the deactivating carboxylic acid (-COOH) group—creates a delicate electronic balance that can lead to a variety of undesirable side reactions. This guide provides a structured approach to understanding and controlling these pathways.
Frequently Asked Questions (FAQs)
Q1: Why is my primary product the meta-nitro isomer instead of the expected ortho or para isomer?
A1: This is the most common issue encountered. The amino group (-NH₂) is a strong ortho, para-director. However, standard nitration conditions use a highly acidic mixture of nitric and sulfuric acid. In this environment, the basic amino group is protonated to form the anilinium ion (-NH₃⁺). This protonated group is strongly electron-withdrawing and acts as a meta-director, overriding the directing effect of the carboxylic acid group.[1]
Q2: My reaction mixture turned dark brown or black, and I have a low yield of insoluble tar. What happened?
A2: This indicates significant oxidation and decomposition. The amino group is highly susceptible to oxidation by nitric acid, especially at elevated temperatures. This leads to the formation of complex, polymeric, tar-like byproducts.[2] Strict temperature control is paramount to prevent this.
Q3: I'm observing dinitrated or other polysubstituted products in my analysis. How can I prevent this?
A3: The unprotected amino group is a powerful activating group, making the aromatic ring highly nucleophilic and susceptible to multiple nitrations. Even with protonation, a small equilibrium concentration of the free amine can lead to over-reaction. Using a protecting group strategy is the most effective way to moderate the ring's reactivity.
Q4: Can the carboxylic acid group react or be lost during nitration?
A4: While less common than issues involving the amino group, decarboxylation (loss of -COOH as CO₂) can occur under harsh oxidative or high-temperature conditions.[3][4] This is generally not a primary concern with standard nitrating mixtures if the temperature is well-controlled, but it can contribute to yield loss in suboptimal reactions.
Q5: What is the most reliable way to ensure I get the desired 4-amino-3-nitrobenzoic acid product?
A5: The most robust and widely accepted industrial method is to protect the amino group before nitration. By converting the -NH₂ group to an acetamido group (-NHCOCH₃), you prevent protonation and moderate its activating strength.[5] This directs the nitration primarily to the ortho position (position 3) due to steric hindrance at the other ortho position from the bulky acetamido group. The protecting group is then easily removed by acid or base hydrolysis.[6]
Reaction Pathways: Desired vs. Side Reactions
The following diagram illustrates the critical choice the substrate makes under nitrating conditions, leading to either the desired product (via protection) or a mixture of unwanted side products.
Caption: Competing reaction pathways in the nitration of 4-aminobenzoic acid.
Troubleshooting Guide
Use this table to diagnose and resolve common issues during your experiment.
| Observed Problem | Potential Cause(s) | Recommended Solution & Rationale |
| Low or No Reaction | 1. Insufficiently strong nitrating agent: The concentration of the active nitronium ion (NO₂⁺) is too low.[2] 2. Low reaction temperature: Reaction rate is too slow. | 1. Ensure high concentration of sulfuric acid: Use concentrated (95-98%) H₂SO₄ or oleum to effectively generate NO₂⁺ from nitric acid.[2] 2. Maintain recommended temperature: While cooling is crucial, ensure the reaction is not over-cooled. A range of 0-10°C is typical for activated systems.[7] |
| Reaction mixture turns dark/forms tar | 1. Oxidation of the amino group: The unprotected amine is sensitive to the oxidative nature of nitric acid.[2] 2. Reaction temperature too high: Exothermic reaction leads to thermal runaway and decomposition. | 1. Protect the amino group: Acetylation is the standard method to prevent direct contact of the -NH₂ group with the oxidant.[5] 2. Strict temperature control: Add the nitrating agent slowly while vigorously cooling the reaction vessel in an ice bath to maintain a temperature below 10°C.[2][7] |
| Major product is the meta-isomer | Protonation of the amino group: In strong acid, the -NH₂ group forms the -NH₃⁺ anilinium ion, which is a meta-director.[1] | Protect the amino group: Convert the amine to an amide (e.g., acetamide). The amide is non-basic, preventing protonation, and remains an ortho, para-director.[5] |
| Presence of dinitrated byproducts | 1. Highly activated substrate: The unprotected amino group strongly activates the ring towards multiple substitutions. 2. Excessive nitrating agent: Using a large surplus of nitric acid drives the reaction further. | 1. Protect the amino group: The acetamido group is less activating than the amino group, reducing the propensity for a second nitration. 2. Use controlled stoichiometry: Employ a slight excess (e.g., 1.05-1.1 equivalents) of nitric acid, but avoid a large surplus.[2] |
| Formation of phenolic byproducts (e.g., 4-hydroxy-3-nitrobenzoic acid) | Diazotization-Hydrolysis: Nitrous acid (often present as an impurity or formed in situ) can diazotize the amino group, which then hydrolyzes to a hydroxyl group upon workup.[8][9] | Use high-purity reagents: Ensure nitric acid is free from significant amounts of dissolved nitrogen oxides. Protect the amino group: An amide is not susceptible to diazotization under these conditions. |
Experimental Protocols
Protocol 1: Protection of 4-Aminobenzoic Acid via Acetylation
Causality: This step converts the highly reactive, basic amino group into a moderately activating, neutral acetamido group. This prevents protonation, reduces the risk of oxidation, and provides steric hindrance to direct nitration to the desired C-3 position.
-
Dissolution: In a 250 mL round-bottom flask, suspend 10.0 g of 4-aminobenzoic acid in 50 mL of distilled water.
-
Acetylation: While stirring, add 12.0 mL of acetic anhydride. Then, add a solution of 8.0 g of sodium acetate in 20 mL of water.
-
Reaction: Stir the mixture vigorously for 20 minutes at room temperature. The product, 4-acetamidobenzoic acid, will begin to precipitate.
-
Isolation: Cool the flask in an ice bath for 30 minutes to maximize precipitation. Collect the white solid by vacuum filtration, wash with cold water, and dry thoroughly. An exemplary yield is typically >90%.
Protocol 2: Nitration of Protected 4-Acetamidobenzoic Acid
Causality: This protocol uses controlled, cold conditions to introduce the nitro group regioselectively. The protected substrate is dissolved in concentrated sulfuric acid, which serves as the solvent and the catalyst for generating the nitronium ion electrophile.[10] Slow addition of nitric acid at 0-5°C prevents side reactions.[7]
-
Setup: Place 10.0 g of dry 4-acetamidobenzoic acid in a 250 mL flask. Cool the flask in an ice-salt bath.
-
Dissolution: Slowly and carefully add 25 mL of concentrated sulfuric acid, ensuring the temperature does not rise above 10°C. Stir until all the solid has dissolved.
-
Nitrating Mixture Preparation (in a separate flask): Carefully add 4.0 mL of concentrated nitric acid to 6.0 mL of concentrated sulfuric acid, keeping the mixture cooled in an ice bath.
-
Nitration: Using a dropping funnel, add the cold nitrating mixture dropwise to the dissolved substrate over 30-45 minutes. Maintain the reaction temperature between 0°C and 5°C throughout the addition.
-
Reaction Completion: After the addition is complete, allow the mixture to stir in the ice bath for an additional 60 minutes.
-
Workup: Carefully pour the reaction mixture onto 200 g of crushed ice in a large beaker. A yellow solid (4-acetamido-3-nitrobenzoic acid) will precipitate.
-
Isolation: Collect the product by vacuum filtration, wash thoroughly with cold water until the washings are neutral to litmus paper, and dry.
Protocol 3: Deprotection (Hydrolysis) to Yield 4-Amino-3-nitrobenzoic Acid
Causality: The final step removes the acetyl protecting group to regenerate the free amine. Acid-catalyzed hydrolysis cleaves the amide bond, yielding the final product and acetic acid.[6]
-
Setup: Place the dried 4-acetamido-3-nitrobenzoic acid from the previous step into a 250 mL round-bottom flask.
-
Hydrolysis: Add 50 mL of 70% (v/v) aqueous sulfuric acid. Attach a reflux condenser and heat the mixture in a water bath at 100°C for 60-90 minutes, or until a clear solution is obtained.
-
Precipitation: Cool the solution to room temperature and then pour it into 200 mL of cold water.
-
Neutralization & Isolation: Slowly neutralize the solution with aqueous ammonia until the pH is approximately 3-4. The product, 4-amino-3-nitrobenzoic acid, will precipitate as a yellow solid. Collect the product by vacuum filtration, wash with cold water, and dry.
Visualizing the Protection Strategy
This workflow demonstrates the logical progression of the recommended three-step synthesis.
Caption: Workflow for the synthesis of 4-amino-3-nitrobenzoic acid via protection.
References
-
Why does nitration of aromatic amines give meta directed nitro compounds? Chemistry Stack Exchange. (2016). Available at: [Link]
-
Synthesis of 4-amino-3-nitrobenzonitrile. PrepChem.com. Available at: [Link]
-
Nitration of Benzoic Acid to Produce Methyl 3-Nitrobenzoate. Truman State University ChemLab. Available at: [Link]
-
Kako, Y., et al. (1992). Inhibition of mutagenesis by p-aminobenzoic acid as a nitrite scavenger. Mutation Research/Genetic Toxicology, 282(2), 119-125. Available at: [Link]
-
Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. Scientific Research Publishing. (2016). Available at: [Link]
-
Recent Advances in Decarboxylative Nitration of Carboxylic Acids. Chemical Review and Letters. (2020). Available at: [Link]
-
In order to carry out nitration of aromatic primary amines, it is necessary to protect the amino... Homework.Study.com. Available at: [Link]
-
Protodecarboxylation of benzoic acids under radical conditions. Royal Society of Chemistry. (2015). Available at: [Link]
-
Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. (2018). Available at: [Link]
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- 9. Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics [scirp.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Optimization of Reaction Conditions for 4-Substituted-3-Nitrobenzoic Acids
Welcome to the technical support center for the synthesis and optimization of 4-substituted-3-nitrobenzoic acids. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during this critical electrophilic aromatic substitution reaction. Our focus is on providing practical, experience-driven insights to help you navigate the nuances of this synthesis and achieve optimal results.
Section 1: Foundational Principles & Reaction Mechanism
Before delving into troubleshooting, a strong understanding of the reaction mechanism is paramount. The nitration of 4-substituted benzoic acids is a classic example of electrophilic aromatic substitution. The reaction proceeds via the in-situ generation of the highly electrophilic nitronium ion (NO₂⁺) from a mixture of concentrated nitric acid and sulfuric acid.[1] The sulfuric acid protonates the nitric acid, facilitating the loss of a water molecule to form the nitronium ion.[2]
The regiochemical outcome of the reaction is dictated by the electronic nature of the substituents on the benzoic acid ring. The carboxylic acid group is a deactivating, meta-directing group due to its electron-withdrawing nature.[3] The substituent at the 4-position will either reinforce or compete with this directing effect, influencing the final isomer distribution.
Caption: General mechanism for the nitration of a 4-substituted benzoic acid.
Section 2: Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of 4-substituted-3-nitrobenzoic acids in a practical question-and-answer format.
Reaction Initiation & Control
Q1: My reaction hasn't started, or the conversion is very low. What are the possible causes?
A1: Several factors can lead to a sluggish or incomplete reaction:
-
Insufficiently Strong Nitrating Mixture: The concentration of your nitric and sulfuric acids is critical. Use concentrated acids to ensure the efficient generation of the nitronium ion.[4] For particularly deactivated substrates, fuming nitric acid or oleum may be necessary, though these require extreme caution.[5]
-
Low Temperature: While low temperatures are crucial for selectivity, excessively cold conditions can significantly slow down the reaction rate, especially with electron-poor substrates.[6] If the reaction is clean but slow, a modest increase in temperature (e.g., from 0-5 °C to 10-15 °C) can be beneficial.
-
Poor Solubility: The 4-substituted benzoic acid must be well-dissolved or finely suspended in the sulfuric acid before the addition of the nitrating mixture to ensure a homogeneous reaction. Inadequate stirring can also lead to localized reactions and poor overall conversion.[7]
-
Substrate Purity: Impurities in the starting material can interfere with the reaction. Ensure your 4-substituted benzoic acid is of high purity.
Q2: The reaction is proceeding too violently, or I'm observing significant fuming. What should I do?
A2: A highly exothermic reaction is a serious safety concern and often indicates a loss of control.
-
Immediate Action: Immediately slow down or stop the addition of the nitrating mixture and ensure the cooling bath is effectively lowering the internal temperature.
-
Rate of Addition: The nitrating mixture should be added dropwise, especially at the beginning of the reaction. The rate of addition should be adjusted to maintain the desired internal temperature.[8]
-
Inadequate Cooling: Ensure your ice bath is well-maintained and provides efficient heat transfer. For larger-scale reactions, a mechanical cooling system may be necessary.
-
Highly Activated Substrate: If your 4-substituent is strongly activating (e.g., -OH, -OR), the reaction will be much faster and more exothermic. In such cases, even lower temperatures and a slower addition rate are essential.[9]
Yield & Purity Issues
Q3: My yield is low. Where could I be losing my product?
A3: Low yields can be attributed to several stages of the experimental process:[7]
-
Incomplete Reaction: As discussed in Q1, ensure the reaction goes to completion by monitoring it (e.g., by TLC or a small-scale work-up and NMR).
-
Loss During Work-up: The precipitation of the product upon quenching with ice water is a critical step. Pouring the reaction mixture onto a vigorously stirred slurry of ice is crucial for complete precipitation.[8] Insufficient cooling or stirring can result in the product remaining in solution.
-
Loss During Purification: Recrystallization is a common method for purification, but each step can lead to some product loss.[6] Avoid using an excessive amount of solvent for recrystallization and ensure the product is fully precipitated by cooling before filtration.
-
Side Reactions: The formation of unwanted isomers or dinitrated products will inherently lower the yield of the desired product.
Q4: My product is contaminated with other isomers. How can I improve the regioselectivity?
A4: The formation of ortho and para isomers is a common challenge, particularly when the 4-substituent is an ortho-, para-director.[9]
-
Temperature Control: This is the most critical factor. Lowering the reaction temperature (ideally to 0-5 °C or even lower) significantly favors the formation of the meta-nitro product relative to the carboxylic acid group.[4]
-
Order of Addition: Adding the 4-substituted benzoic acid solution in sulfuric acid to the nitrating mixture can sometimes improve selectivity compared to the reverse addition.
-
Protecting Groups: For highly activating and ortho-, para-directing groups, consider using a protecting group strategy if achieving high regioselectivity is challenging.
Q5: I'm observing the formation of dinitrated byproducts. How can I prevent this?
A5: Dinitration occurs under more forcing reaction conditions. To minimize this:
-
Stoichiometry of Nitrating Agent: Use a controlled amount of the nitrating agent (typically 1.0 to 1.2 equivalents of nitric acid).
-
Reaction Time and Temperature: Avoid prolonged reaction times and elevated temperatures, as these conditions favor a second nitration event.[10]
Purification Challenges
Q6: What is the best solvent for recrystallizing my 4-substituted-3-nitrobenzoic acid?
A6: The choice of solvent depends on the specific properties of your product.
-
Water: For many nitrobenzoic acids, water is a good recrystallization solvent due to the significant difference in solubility at high and low temperatures.[11][12]
-
Ethanol/Water or Acetic Acid/Water Mixtures: If the product is too soluble in hot water for effective recrystallization, a mixed solvent system can be employed to fine-tune the solubility.
-
Organic Solvents: For less polar substrates, solvents like ethanol, acetic acid, or toluene might be suitable.
Q7: My recrystallized product is still colored. What can I do?
A7: A persistent color often indicates the presence of minor, highly colored impurities.
-
Activated Charcoal: Adding a small amount of activated charcoal to the hot solution before filtration can help adsorb colored impurities.[6] Use charcoal sparingly, as it can also adsorb some of your product.
-
Multiple Recrystallizations: A second recrystallization may be necessary to achieve a high-purity, colorless product.
Section 3: Experimental Protocols & Data
General Procedure for Nitration of a 4-Substituted Benzoic Acid
This protocol provides a general framework. The specific amounts, temperatures, and reaction times should be optimized for each substrate.
-
Preparation of the Nitrating Mixture: In a flask equipped with a dropping funnel and a magnetic stirrer, cool concentrated sulfuric acid in an ice-salt bath to 0-5 °C. Slowly add concentrated nitric acid (1.0-1.2 equivalents) dropwise while maintaining the temperature below 10 °C.[4]
-
Dissolution of the Substrate: In a separate reaction flask, dissolve the 4-substituted benzoic acid (1.0 equivalent) in concentrated sulfuric acid. Cool this mixture to 0-5 °C in an ice-salt bath.
-
Nitration Reaction: Slowly add the pre-cooled nitrating mixture dropwise to the solution of the benzoic acid derivative. Maintain the internal reaction temperature between 0-10 °C throughout the addition.[8]
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at the same temperature for a specified time (e.g., 1-4 hours). Monitor the reaction progress by TLC or by quenching a small aliquot and analyzing by ¹H NMR.
-
Work-up: Carefully pour the reaction mixture onto a vigorously stirred slurry of crushed ice.
-
Isolation: Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral to litmus paper.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., water, ethanol/water).
Data Summary: Influence of 4-Substituent on Reaction Conditions & Yield
The nature of the 4-substituent significantly impacts the reaction conditions required and the expected yield.
| 4-Substituent | Substituent Type | Typical Reaction Temperature | Expected Yield Range | Key Challenges & Considerations |
| -Cl, -Br | Deactivating, Ortho-, Para-directing | 0-25 °C[8] | 85-99%[8] | Good yields are often achievable. Temperature control is important to minimize ortho- and para-isomer formation. |
| -CH₃, -Alkyl | Activating, Ortho-, Para-directing | 0-10 °C | 70-90% | Increased reactivity requires careful temperature control to prevent side reactions and dinitration. |
| -OCH₃, -OAlkyl | Strongly Activating, Ortho-, Para-directing | -10 to 5 °C | 75-90%[10] | High reactivity necessitates very low temperatures and slow addition of the nitrating agent to control exothermicity and prevent dinitration. |
| -NO₂ | Strongly Deactivating, Meta-directing | 25-50 °C | 60-80% | The presence of two deactivating groups requires more forcing conditions (higher temperature, longer reaction time) to achieve reasonable conversion. |
Section 4: Safety & Handling
The nitration of aromatic compounds involves the use of highly corrosive and reactive chemicals. Adherence to strict safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, a face shield, and a lab coat when handling concentrated acids.[13][14]
-
Fume Hood: All operations involving concentrated nitric acid, sulfuric acid, and the nitrating mixture must be performed in a certified chemical fume hood.[15]
-
Handling Acids: Always add acid to water, never the other way around, to dissipate the heat of dilution safely.[16] When preparing the nitrating mixture, add the nitric acid slowly to the sulfuric acid with efficient cooling.
-
Quenching: The quenching of the reaction mixture on ice is highly exothermic. Perform this step slowly and with vigorous stirring in a vessel large enough to accommodate any potential splashing.
-
Waste Disposal: Acidic waste should be neutralized before disposal according to your institution's guidelines.
Caption: Safety workflow for nitration reactions.
Section 5: Analytical Characterization
Accurate characterization of the final product is essential to confirm its identity and purity.
-
¹H NMR Spectroscopy: This is a powerful tool for confirming the regiochemistry of nitration. The substitution pattern of the aromatic protons provides a clear fingerprint of the isomer(s) formed.[17][18]
-
¹³C NMR Spectroscopy: Provides information on the carbon skeleton and can be used to distinguish between isomers.[17]
-
HPLC: High-performance liquid chromatography is an excellent method for quantifying the purity of the product and determining the ratio of different isomers in a mixture.[1][19]
-
Melting Point: A sharp melting point close to the literature value is a good indicator of purity.
References
- Process for producing 3-nitro-4-alkoxybenzoic acid. (EP1621528A1).
-
A--Preparation of 4-chloro-3-nitrobenzoic acid. PrepChem.com. [Link]
-
p-NITROBENZOIC ACID. Organic Syntheses Procedure. [Link]
- Process for preparing 4-hydroxy-3-nitrobenzoic acid alkyl esters. (US3883592A).
-
Ashenhurst, J. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]
- PROCESS FOR THE PREPARATION OF 4-HYDROXY-3-NITROBENZOIC ACID. (DE2316495B2).
-
Synthesis of Nitrobenzoic Acid | Step-by-Step Organic Chemistry Lab Guide. (2023, December 15). YouTube. [Link]
-
NITRIC ACID SAFETY. University of California, Santa Barbara. [Link]
- Process for recovering 3-nitrobenzoic acid. (US4288615A).
-
m-NITROBENZOIC ACID. Organic Syntheses Procedure. [Link]
-
Nitric Acid Safety Tips & Health Hazards. (2015, April 27). VelocityEHS. [Link]
-
Di-nitration troubleshooting. (2023, November 28). Reddit. [Link]
-
Nitration of Benzoic Acid to Produce Methyl 3-Nitrobenzoate. Truman State University. [Link]
-
MIXED NITRATING ACID (greater than 50% HN03). (2022, December 16). East Harbour Group. [https://www.easth Harbour.co.nz/wp-content/uploads/2022/12/MIXED-NITRATING-ACID-greater-than-50-HN03.pdf]([Link] Harbour.co.nz/wp-content/uploads/2022/12/MIXED-NITRATING-ACID-greater-than-50-HN03.pdf)
-
Nitration and aromatic reactivity. [Link]
-
Separation of positional isomers of nitrobenzoic acid by reversed-phase liquid chromatography with 2-propanol–water–acetic acid as eluent. Journal of Chromatography A. [Link]
-
Recrystallization of Benzoic Acid. University of Missouri–St. Louis. [Link]
-
Nitration of Substituted Aromatic Rings and Rate Analysis. [Link]
-
Nitrates - Standard Operating Procedure. (2012, December 14). University of California, Santa Barbara. [Link]
- Process for preparing nitro benzoic acid alkyl esters. (EP0394985A1).
-
Experimental and theoretical IR, Raman, NMR spectra of 2‐, 3‐, and 4‐nitrobenzoic acids. Journal of Raman Spectroscopy. [Link]
-
A More Challenging Interpretative Nitration Experiment Employing Substituted Benzoic Acids and Acetanilides. ResearchGate. [Link]
-
1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis... Doc Brown's Chemistry. [Link]
-
(PDF) Recrystallization of Impure Benzoic Acid. ResearchGate. [Link]
-
Handling Nitric Acid: Best Practices for Corrosive Chemical Management. (2024, February 26). The Safety Master. [Link]
-
Troubleshooting: How to Improve Yield. University of Rochester. [Link]
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Technical Support Center: Purification of 4-[(2-Hydroxyethyl)amino]-3-nitrobenzoic acid
Welcome to the technical support center for the purification of 4-[(2-Hydroxyethyl)amino]-3-nitrobenzoic acid (CAS 59320-14-8). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) based on the chemical properties of the molecule and established purification techniques.
Understanding the Molecule: Key Physicochemical Properties
Before diving into purification protocols, it's crucial to understand the physicochemical properties of this compound that dictate its behavior during purification.
| Property | Value | Significance for Purification |
| Molecular Formula | C₉H₁₀N₂O₅[1] | Indicates the elemental composition. |
| Molecular Weight | 226.19 g/mol [1] | Relevant for molar calculations. |
| Appearance | Likely a yellow to orange solid | Color can indicate the presence of impurities. |
| Polarity (TPSA) | 112.7 Ų[1] | High polarity suggests good solubility in polar solvents and strong interaction with polar stationary phases in chromatography. |
| Acidity/Basicity | Amphoteric | Contains a carboxylic acid (acidic) and an amino group (basic), making its solubility highly pH-dependent. |
| Predicted logP | 0.6972[1] | Indicates a preference for hydrophilic environments. |
The presence of both an acidic carboxylic acid group and a basic secondary amine group makes this compound an amphoteric molecule. This is the most critical property to leverage for its purification, as its solubility is dramatically influenced by the pH of the solution.
Frequently Asked Questions (FAQs)
Here we address some of the most common issues encountered during the purification of this compound.
Q1: My crude product is a dark, oily substance. How can I solidify it?
A1: An oily product often indicates the presence of residual solvents or impurities that depress the melting point. Before attempting a full purification, try triturating the oil with a non-polar solvent like hexanes or diethyl ether. This can often induce crystallization or precipitation of your product, leaving some impurities dissolved in the solvent.
Q2: I'm seeing poor recovery after recrystallization. What are the likely causes?
A2: Poor recovery in recrystallization can be due to several factors:
-
Using too much solvent: This will keep your product dissolved even at low temperatures. Use the minimum amount of hot solvent required to fully dissolve the crude material.
-
Cooling the solution too quickly: Rapid cooling leads to the formation of small, impure crystals. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
-
Choosing the wrong solvent: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For this polar molecule, consider polar protic solvents like water or ethanol, or mixtures thereof.
Q3: My purified product still shows impurities by TLC/HPLC. What should I do?
A3: If a single purification step is insufficient, a multi-step approach is recommended. For instance, an acid-base extraction/precipitation can be followed by a recrystallization from a different solvent system. If impurities have similar polarities, column chromatography is likely necessary.
Q4: What are the most common impurities I should expect?
A4: The most likely impurities depend on the synthetic route. A common synthesis involves the reaction of a 4-halo-3-nitrobenzoic acid derivative with 2-aminoethanol. Potential impurities include:
-
Unreacted starting materials (e.g., 4-fluoro-3-nitrobenzoic acid).
-
The ethyl ester of the product if the synthesis starts from the ester form and hydrolysis is incomplete.
-
By-products from side reactions.
Troubleshooting Guides
This section provides detailed troubleshooting for the most common purification techniques for this compound.
Purification by pH-Mediated Precipitation (Acid-Base Extraction)
This is often the most effective initial purification step due to the amphoteric nature of the molecule. The principle is to make the molecule soluble in an aqueous solution by forming a salt and then precipitating it by changing the pH.
Workflow Diagram:
Caption: Workflow for purification via pH-mediated precipitation.
Troubleshooting:
| Issue | Possible Cause | Recommended Solution |
| Product does not fully dissolve in aqueous base. | 1. Insufficient base added. 2. Presence of a large amount of non-acidic, insoluble impurities. | 1. Add more base incrementally, monitoring the pH. 2. Proceed with filtration to remove the insoluble material. The desired product should be in the filtrate. |
| No precipitate forms upon acidification. | 1. Not enough acid has been added to reach the isoelectric point. 2. The product concentration is too low. | 1. Continue to add acid while monitoring the pH. The isoelectric point for similar aminobenzoic acids is often in the pH 2-3 range.[2] 2. If the volume is large, consider concentrating the solution before acidification. |
| Precipitate is gummy or oily. | 1. Acid was added too quickly. 2. The solution was too warm during precipitation. | 1. Add the acid dropwise with vigorous stirring to allow for controlled precipitation. 2. Ensure the solution is cooled in an ice bath during acidification. |
Purification by Recrystallization
Recrystallization is a powerful technique for removing small amounts of impurities. The choice of solvent is critical.
Recommended Solvents:
-
Water: Benzoic acid and its derivatives often have significantly higher solubility in hot water compared to cold water, making it a good candidate for recrystallization.[3]
-
Ethanol/Water or Isopropanol/Water mixtures: The addition of an alcohol can help to dissolve the compound initially. Water can then be added as an anti-solvent to induce crystallization upon cooling.
-
Ethyl Acetate: Has been used for the recrystallization of the reduced form of the ethyl ester of the target molecule and may be effective for the acid as well.[4]
Experimental Protocol for Recrystallization from Water:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of deionized water.
-
Heat the mixture on a hot plate with stirring until the solid dissolves completely. Add more water dropwise if necessary to achieve full dissolution at boiling.
-
Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing with a small amount of ice-cold water.
-
Dry the crystals in a vacuum oven.
Troubleshooting:
| Issue | Possible Cause | Recommended Solution |
| Oiling out instead of crystallization. | The boiling point of the solvent is higher than the melting point of the solute, or the solution is supersaturated with impurities. | Use a lower boiling point solvent or a solvent mixture. If impurities are the issue, an initial purification by another method (e.g., pH-swing) is recommended. |
| Crystals do not form upon cooling. | 1. Too much solvent was used. 2. The solution is supersaturated. | 1. Boil off some of the solvent and allow it to cool again. 2. Scratch the inside of the flask with a glass rod or add a seed crystal of the pure compound to induce crystallization. |
Purification by Column Chromatography
Column chromatography is suitable for separating compounds with different polarities. Given the high polarity of this compound, a polar stationary phase (like silica gel) and a polar mobile phase will be required.
Workflow Diagram:
Caption: General workflow for purification by column chromatography.
Troubleshooting:
| Issue | Possible Cause | Recommended Solution |
| Compound does not move from the baseline (Rf = 0). | The eluent is not polar enough. | Increase the polarity of the mobile phase. A common solvent system for polar compounds is a gradient of methanol in dichloromethane.[5] |
| Compound streaks on the TLC plate and column. | The compound is interacting too strongly with the acidic silica gel due to its basic amino group. | Add a small amount of a modifier to the eluent to suppress this interaction. For acidic compounds, adding a small amount of acetic acid can help. For basic compounds, a small amount of triethylamine is often used. Given the amphoteric nature of your compound, adding a small amount of acetic acid to the eluent is a good starting point to protonate the amino group and reduce tailing. |
| Poor separation from impurities. | The chosen solvent system does not provide adequate resolution. | Experiment with different solvent systems in TLC to find one that gives good separation between your product and the impurities. Consider using a different stationary phase, such as alumina or reverse-phase silica, if separation on silica gel is challenging. |
References
- CN103922948A - Preparation method of 2-amino-3-nitrobenzoic acid - Google Patents.
-
Rahim, A. S. A., et al. (2011). Ethyl 4-(2-hydroxyethylamino)-3-nitrobenzoate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 2), o333. Available at: [Link]
-
Method for preparing 4-aminobenzoic acid from 4-nitrobenzoic acid by catalytic hydrogenation - Patsnap Eureka. Available at: [Link]
-
Crystallization of para-aminobenzoic acid forms from specific solvents - RSC Publishing. Available at: [Link]
-
Al-Shdefat, R., et al. (2022). Solubility, pH-Solubility Profile, pH-Rate Profile, and Kinetic Stability of the Tyrosine Kinase Inhibitor, Alectinib. Pharmaceuticals, 15(7), 893. Available at: [Link]
-
The solubility of 3-nitrobenzoic acid in seven solvents. - ResearchGate. Available at: [Link]
-
Column Chromatography of Compound with Amine and Carboxylic Acid - Reddit. Available at: [Link]
-
Pharmaffiliates. Aminobenzoic Acid-impurities. Available at: [Link]
-
Al-Aani, H., et al. (2021). pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug. Pharmaceutics, 13(12), 2056. Available at: [Link]
- US4900869A - Process for the production of 4-[ethyl-(2'-hydroxyethyl)-amino]-1-[(2'-hydroxyethyl)-amino]-2-nitrobenzene - Google Patents.
-
Recrystallization of Benzoic Acid. Available at: [Link]
-
Amino Acid Purification - Column Chromatography. Available at: [Link]
-
HPLC Separation of Isomers of Aminobenzoic Acid - SIELC Technologies. Available at: [Link]
- CN111302945A - Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid - Google Patents.
-
Adnan, A., et al. (2011). Ethyl 3-amino-4-[(2-hydroxyethyl)amino]benzoate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 3), o668. Available at: [Link]
- CN112358409A - M-aminobenzoic acid spherical crystal and preparation method thereof - Google Patents.
-
Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. Open Access Dissertations. Paper 159. Available at: [Link]
-
Impurity profile of amino acids? - ResearchGate. Available at: [Link]
-
Chromatograms of p -aminobenzoic acid and methoxsalen on various... - ResearchGate. Available at: [Link]
-
Crystallization of Para -aminobenzoic acid Forms from Specific Solvents - ResearchGate. Available at: [Link]
-
HPLC Methods for analysis of 4-Aminobenzoic acid - HELIX Chromatography. Available at: [Link]
-
Synthesis of aminobenzoic Acid-based nonpeptide templates: applications in peptidomimetic drug discovery - PubMed. Available at: [Link]
-
The Solubility of Amino Acids in Various Solvent Systems - DigitalCommons@URI. Available at: [Link]
-
Solubilities of Amino Acids in Different Mixed Solvents. Available at: [Link]
-
Recrystallisation of benzoic acid - YouTube. Available at: [Link]
-
Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management - NIH. Available at: [Link]
Sources
Technical Support Center: Degradation Pathways of 4-[(2-Hydroxyethyl)amino]-3-nitrobenzoic acid
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-[(2-Hydroxyethyl)amino]-3-nitrobenzoic acid. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to the experimental investigation of its degradation pathways. As a Senior Application Scientist, my goal is to blend established scientific principles with practical, field-tested insights to support your research endeavors.
Introduction: Understanding the Stability of this compound
This compound is a multifaceted molecule with functional groups that suggest susceptibility to various degradation pathways, including hydrolysis, oxidation, and photolysis. A thorough understanding of its stability is crucial for the development of stable pharmaceutical formulations and for predicting its environmental fate. Forced degradation studies are a systematic way to investigate the intrinsic stability of a drug substance by subjecting it to stress conditions that are more severe than accelerated stability testing.[1] These studies are essential for identifying potential degradation products and developing stability-indicating analytical methods.
Frequently Asked Questions (FAQs)
Q1: What are the most likely degradation pathways for this compound?
A1: Based on its chemical structure, the most probable degradation pathways include:
-
Reduction of the nitro group: A common transformation for nitroaromatic compounds, the nitro group can be reduced to a nitroso, hydroxylamine, and ultimately an amine functionality.[2] This can occur under reductive conditions, including certain in-vivo metabolic pathways.
-
Hydrolysis: The molecule could be susceptible to hydrolysis under acidic or basic conditions. While the amide-like linkage to the hydroxyethyl group is generally stable, extreme pH and temperature could promote its cleavage. Based on studies of similar compounds like 4-bromomethyl-3-nitrobenzoic acid, which shows lability in acidic and alkaline conditions, degradation of the side chain is a possibility.[3][4]
-
Oxidation: The electron-rich aromatic ring, substituted with an amino group, is a potential target for oxidative degradation. The presence of the nitro group, which is electron-withdrawing, can influence the susceptibility of the ring to oxidation. Studies on similar molecules like p-nitroaniline have shown that advanced oxidation processes can lead to the destruction of the aromatic ring.[5][6]
-
Photodegradation: Aromatic nitro compounds are often photoreactive. Exposure to UV or even visible light, especially in solution, can lead to the formation of reactive species and subsequent degradation. The degradation of other aminobenzoic acids has been shown to be influenced by pH and light.[7]
Q2: What are the initial steps I should take to design a forced degradation study for this compound?
A2: A well-designed forced degradation study should aim for a target degradation of 5-20%. Complete degradation may lead to secondary degradants that are not relevant to normal stability.[1] Start with milder conditions and increase the severity as needed. A typical starting point would be:
| Stress Condition | Initial Conditions |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24 hours |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 24 hours |
| Oxidation | 3% H₂O₂ at room temperature for 24 hours |
| Thermal | 80°C (dry heat) for 48 hours |
| Photolytic | ICH Q1B recommended light exposure (1.2 million lux hours and 200 W h/m²) |
Q3: What analytical techniques are best suited for studying the degradation of this compound?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and effective technique.[3][4] Given the polar nature of the parent compound and its potential degradants, a reversed-phase C18 column is a good starting point. A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) will likely be necessary to separate the parent peak from the more polar degradation products. Mass spectrometry (LC-MS) is invaluable for the identification and structural elucidation of the degradation products.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Experimental Execution
Q: My forced degradation experiment resulted in no degradation. What should I do?
A: If you observe no degradation under the initial stress conditions, you should incrementally increase the severity of the stressor.
-
For Hydrolysis: Increase the acid or base concentration (e.g., to 1 M), increase the temperature (e.g., to 80°C or reflux), or extend the reaction time.[8]
-
For Oxidation: Increase the concentration of the oxidizing agent (e.g., to 10% or 30% H₂O₂), increase the temperature, or try a different oxidizing agent like a Fenton reagent (Fe²⁺ + H₂O₂), which can be more aggressive.[5][6]
-
For Thermal Degradation: Increase the temperature in 10°C increments, but be mindful of the compound's melting point.
-
For Photodegradation: Ensure your light source is emitting the appropriate wavelength and intensity as per ICH guidelines. If the compound is stable in solution, you might consider performing the study on the solid-state.
Q: The degradation of my compound is too rapid, and I am seeing many small, unidentifiable peaks. What does this mean and how can I fix it?
A: This suggests that the stress conditions are too harsh, leading to extensive or secondary degradation.[1] To obtain a meaningful degradation profile, you should reduce the severity of the conditions:
-
Decrease the concentration of the acid, base, or oxidizing agent.
-
Lower the temperature of the reaction.
-
Reduce the duration of the stress exposure.
The goal is to achieve a level of degradation where the primary degradants are the main products, allowing for a clearer understanding of the initial degradation pathway.
Analytical Challenges (HPLC)
Q: I'm observing poor peak shape (fronting or tailing) for the parent compound or its degradants. What are the possible causes and solutions?
A: Poor peak shape in HPLC can be caused by a variety of factors. Here's a systematic approach to troubleshooting:
| Possible Cause | Explanation | Solution |
| Column Overload | Injecting too much sample can lead to peak fronting. | Dilute your sample or inject a smaller volume. |
| Inappropriate Mobile Phase pH | For an acidic compound like this, a mobile phase pH close to its pKa can lead to peak tailing. | Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa. For this carboxylic acid, a lower pH (e.g., 2.5-3.5) should improve peak shape. |
| Secondary Interactions | The amino group can interact with residual silanols on the silica-based column, causing tailing. | Use a column with end-capping or a base-deactivated stationary phase. Adding a small amount of a competing amine (e.g., triethylamine) to the mobile phase can also help. |
| Column Contamination | Buildup of strongly retained compounds from previous injections. | Flush the column with a strong solvent.[9] |
Q: I am struggling to separate the parent compound from a suspected degradation product. What steps can I take to improve resolution?
A: Improving chromatographic resolution is a common challenge. Here are some strategies:
-
Optimize the Mobile Phase Gradient: A shallower gradient can increase the separation between closely eluting peaks.
-
Change the Organic Modifier: Switching from acetonitrile to methanol (or vice versa) can alter the selectivity of the separation.
-
Adjust the Mobile Phase pH: Changing the pH can alter the ionization state of the analytes and thus their retention and selectivity.
-
Try a Different Column Chemistry: If optimizing the mobile phase is insufficient, try a column with a different stationary phase (e.g., a phenyl-hexyl or a polar-embedded phase) to exploit different separation mechanisms.
Q: I am seeing unexpected peaks in my chromatogram that are not present in the unstressed sample. How can I determine if they are true degradants?
A: It's important to differentiate between true degradation products and artifacts.
-
Analyze a Blank: Inject a blank sample (the reaction medium without the drug substance) that has been subjected to the same stress conditions. This will help identify any peaks originating from the degradation of the solvent or reagents.
-
Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of the parent compound. Co-eluting impurities will result in a non-homogenous spectrum across the peak.
-
LC-MS Analysis: Mass spectrometry is the definitive tool for identifying the molecular weights of the peaks and confirming if they are related to the parent compound.
Visualizing Degradation Pathways and Workflows
The following diagrams illustrate the hypothesized degradation pathways and a general workflow for conducting forced degradation studies.
Caption: Hypothesized degradation pathways of this compound.
Caption: General experimental workflow for forced degradation studies.
Experimental Protocols
The following are detailed, step-by-step methodologies for conducting forced degradation studies. These should be considered as starting points and may require optimization for your specific experimental setup.
Protocol 1: Acid and Base Hydrolysis
-
Preparation: Prepare 1 M HCl and 1 M NaOH solutions. Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water).
-
Acid Hydrolysis: To 1 mL of the stock solution in a sealed vial, add 1 mL of 1 M HCl.
-
Base Hydrolysis: To 1 mL of the stock solution in a separate sealed vial, add 1 mL of 1 M NaOH.
-
Control: Prepare a control sample by adding 1 mL of water to 1 mL of the stock solution.
-
Incubation: Place all vials in a water bath at 60°C for 24 hours.
-
Neutralization: After incubation, cool the vials to room temperature. Neutralize the acid hydrolysis sample with an equivalent amount of 1 M NaOH and the base hydrolysis sample with 1 M HCl.
-
Analysis: Dilute the samples to a suitable concentration for HPLC analysis and inject them into the HPLC system.
Protocol 2: Oxidative Degradation
-
Preparation: Prepare a 30% (w/v) hydrogen peroxide solution. Prepare a 1 mg/mL stock solution of the compound.
-
Oxidation: To 1 mL of the stock solution in a sealed vial, add 1 mL of 30% H₂O₂.
-
Control: Prepare a control sample by adding 1 mL of water to 1 mL of the stock solution.
-
Incubation: Keep the vials at room temperature, protected from light, for 24 hours.
-
Analysis: Dilute the samples to a suitable concentration for HPLC analysis and inject them directly. Note: High concentrations of H₂O₂ can interfere with some HPLC columns and detectors.
Protocol 3: Photolytic Degradation
-
Preparation: Prepare a 1 mg/mL solution of the compound in a suitable solvent.
-
Exposure: Place the solution in a photostability chamber and expose it to light as per ICH Q1B guidelines.
-
Control: Prepare a control sample by wrapping a vial with the same solution in aluminum foil to protect it from light and placing it in the same chamber.
-
Analysis: After the exposure period, dilute the samples if necessary and analyze by HPLC.
References
-
Sun, S., et al. (2007). Oxidative decomposition of p-nitroaniline in water by solar photo-Fenton advanced oxidation process. Journal of Hazardous Materials, 149(2), 437-443. Available at: [Link]
-
Klán, P., et al. (2020). Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. ACS Omega, 5(3), 1568-1576. Available at: [Link]
-
Jovanović, B., et al. (2015). Degradation study of nitroaromatic explosives 2-diazo-4,6-dinitrophenol and picramic acid using HPLC and UHPLC-ESI-MS/MS. Analytical Methods, 7(18), 7586-7593. Available at: [Link]
-
Zhou, J., et al. (2021). pH-dependent spectral properties of para-aminobenzoic acid and its derivatives. The Journal of Physical Chemistry A, 125(1), 346-356. Available at: [Link]
-
Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250-272. Available at: [Link]
-
Quora. (2022). What is the synthesis of 4-bromo-3-nitrobenzoic acid from benzene? Available at: [Link]
-
de Freitas, M. B., et al. (2014). Stability-Indicating HPLC-UV for the Determination of 4-bromomethyl-3-nitrobenzoic acid, a Bioactive Nitrocompound. Journal of Chromatographic Science, 52(6), 526-531. Available at: [Link]
-
Peres, C. M., et al. (1999). Continuous degradation of mixtures of 4-nitrobenzoate and 4-aminobenzoate by immobilized cells of Burkholderia cepacia strain PB4. Applied Microbiology and Biotechnology, 52(3), 440-445. Available at: [Link]
-
Nepali, K., et al. (2018). Nitro-Group-Containing Drugs. Journal of Medicinal Chemistry, 61(15), 6545-6589. Available at: [Link]
-
de Freitas, M. B., et al. (2013). Stability-indicating HPLC-UV for the determination of 4-bromomethyl-3-nitrobenzoic acid, a bioactive nitrocompound. Journal of Chromatographic Science, 52(6), 526-531. Available at: [Link]
- Google Patents. (1975). Process for preparing 4-hydroxy-3-nitrobenzoic acid alkyl esters.
-
Sun, S., et al. (2007). A Kinetic Study on the Degradation of p-Nitroaniline by Fenton Oxidation Process. Journal of Hazardous Materials, 148(1-2), 172-179. Available at: [Link]
-
The College of Wooster. (n.d.). Investigation of Para-Aminobenzoic Acid's Photodegradation in Different pH Environments under UVB Light. Available at: [Link]
-
Lin, M. F., et al. (2007). Photostability of amino acids: photodissociation dynamics of phenylalanine chromophores. The Journal of Chemical Physics, 126(7), 074309. Available at: [Link]
-
ResearchGate. (2015). Degradation study of nitroaromatic explosives 2-diazo-4,6-dinitrophenol and picramic acid using HPLC and UHPLC-ESI-MS/MS. Available at: [Link]
-
Chen, L. H., et al. (2000). 2-Nitro-5-Thiosulfobenzoic Acid as a Novel Inhibitor Specific for Deoxyribonuclease I. Journal of Protein Chemistry, 19(2), 115-122. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Versatility of 4-Fluoro-3-nitrobenzoic Acid in Organic Synthesis. Available at: [Link]
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Boulton, A. J., & Brown, R. C. (1970). o-Nitroaniline derivatives. Part 9. Benzimidazole N-oxides unsubstituted at N-1 and C-2. Journal of the Chemical Society C: Organic, (10), 1432-1435. Available at: [Link]
-
SciSpace. (2018). Degradation of Pharmaceuticals and Personal Care Products by White-Rot Fungi - A Critical Review. Available at: [Link]
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Waters. (n.d.). Stability-Indicating HPLC Method Development. Available at: [Link]
-
IntechOpen. (2022). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Available at: [Link]
-
Restek. (n.d.). HPLC Troubleshooting Guide. Available at: [Link]
-
SciSpace. (2020). Forced Degradation Studies, Common Q.C Mistakes that Leads to Audit Observations. Available at: [Link]
-
Pharmaceutical Technology. (2016). Forced Degradation Studies for Biopharmaceuticals. Available at: [Link]
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Unich. (n.d.). A stability indicating RP-HPLC-UV assay method for the simultaneous determination of hydroquinone, tretinoin. Available at: [Link]
-
National Center for Biotechnology Information. (2016). Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. Available at: [Link]
-
PubMed. (1993). Determination of para-aminobenzoic acid, a degradation product of procaine hydrochloride, by zero-crossing first-derivative spectrometry. Available at: [Link]
-
YouTube. (2024). HPLC problems with very polar molecules. Available at: [Link]
-
PubMed. (1995). Degradation of nitroaromatic compounds by microorganisms. Available at: [Link]
-
ResearchGate. (2020). Degradation of p-aminobenzoic acid by peroxymonosulfate and evolution of effluent organic matter: The effect of chloride ion. Available at: [Link]
-
Chem-Impex. (n.d.). 5-Amino-2-nitrobenzoic acid. Available at: [Link]
-
Preprints.org. (2022). Microbial Degradation of Pharmaceuticals. Available at: [Link]
-
ResearchGate. (2015). Stability-indicating RP-HPLC method for simultaneous determination of methoxsalen and p-aminobenzoic acid in binary combination. Available at: [Link]
-
Quora. (2021). How to synthesize 4-bromo-3-nitrobenzoic acid from benzene? What are the reactions. Available at: [Link]
-
SciSpace. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Available at: [Link]
-
Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Available at: [Link]
-
Phenomenex. (n.d.). HPLC Troubleshooting Guide. Available at: [Link]
-
Asian Journal of Research in Chemistry. (2018). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Available at: [Link]
Sources
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- 9. agilent.com [agilent.com]
Technical Support Center: Purification of 4-[(2-Hydroxyethyl)amino]-3-nitrobenzoic acid
Welcome to the technical support center for 4-[(2-Hydroxyethyl)amino]-3-nitrobenzoic acid (CAS No. 59320-14-8). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and purification protocols. Ensuring the high purity of this intermediate is critical for the successful synthesis of downstream targets, including various heterocyclic compounds of pharmacological interest.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
The impurity profile of this compound is largely dependent on its synthetic route. A common synthesis involves the nucleophilic aromatic substitution of a 4-halo-3-nitrobenzoic acid derivative (like an ethyl ester) with ethanolamine, followed by hydrolysis.[1]
Based on this, common impurities can be categorized as follows:
| Impurity Category | Specific Examples | Potential Source |
| Unreacted Starting Materials | 4-fluoro-3-nitrobenzoic acid (or its ester), Ethanolamine | Incomplete reaction during the substitution step. |
| Reaction Byproducts | Isomeric products, over-alkylated species | Side reactions or lack of regioselectivity. |
| Intermediates | Ethyl 4-[(2-hydroxyethyl)amino]-3-nitrobenzoate | Incomplete hydrolysis of the ester precursor. |
| Reagents/Solvents | Inorganic salts (e.g., NaHCO₃, MgSO₄), residual solvents (e.g., Dichloromethane, Ethanol) | Carryover from the workup and extraction steps.[1][2] |
Q2: My crude product is a dark brown solid, but I expected a yellow powder. What does this indicate?
A significant color deviation often points to the presence of residual starting materials or side-products. For instance, many nitro-aromatic compounds are intensely colored.[3] The presence of unreacted precursors or polymeric materials formed under reaction conditions can lead to a darker, brownish appearance. The expected color for the related ethyl ester is bright yellow, suggesting the acid should also be in this color range.[1] An off-color is a primary indicator that further purification is necessary.
Q3: Which analytical techniques are best for assessing the purity of my compound?
A multi-pronged approach is recommended for robust purity analysis.
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantifying purity and identifying the number of components in a sample. A reversed-phase method with a C18 column and a PDA detector is highly effective for aromatic acids.[4]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for identifying unknown impurities by providing molecular weight information, which helps in elucidating their structures.[5][6]
-
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: ¹H NMR provides structural confirmation of the desired product and can reveal the presence of impurities if they are at a significant level (typically >1%).
-
Melting Point Analysis: A sharp melting point close to the literature value indicates high purity. A broad or depressed melting range is a classic sign of impurities. The related compound, 4-(methylamino)-3-nitrobenzoic acid, has a melting point greater than 300°C.[7]
Troubleshooting and Purification Guide
This section addresses common issues encountered during the purification of this compound.
Problem: My HPLC chromatogram shows several impurity peaks. How do I proceed with purification?
When HPLC analysis reveals multiple impurities, a systematic purification strategy is required. The choice of method depends on the nature and quantity of the impurities.
Workflow for Purifying Multi-Component Mixtures
Caption: A decision-making workflow for purifying a complex mixture.
Step 1: Recrystallization
This is the most efficient first-line purification technique for crystalline solids. The key is to find a solvent system where the desired compound has high solubility at elevated temperatures but low solubility at room or sub-ambient temperatures, while impurities remain soluble at all temperatures.
Step 2: Flash Column Chromatography
If recrystallization is ineffective, column chromatography offers superior separation power. Given the polar nature of the carboxylic acid and hydroxyl groups, normal-phase chromatography on silica gel is a suitable approach.[8]
Step 3: Acid-Base Extraction/Precipitation
The carboxylic acid moiety allows for purification based on pH-dependent solubility. This method is particularly effective for removing neutral or basic impurities. A similar strategy is used to purify other nitrobenzoic acids.[9]
Problem: I'm struggling to find a suitable solvent for recrystallization.
Finding the right solvent is an empirical process. A systematic solvent screen is the most effective approach.
Recommended Solvents for Screening:
| Solvent Class | Specific Examples | Comments |
| Alcohols | Ethanol, Methanol, Isopropanol | Good solvating power for polar groups. Often used in combination with water. |
| Esters | Ethyl Acetate (EtOAc) | Medium polarity; good for dissolving organic compounds while leaving salts behind. |
| Ketones | Acetone | High solvating power; often requires an anti-solvent like hexanes or water. |
| Aqueous Systems | Water, Water/Ethanol mixtures, Dilute HCl | The compound's polarity suggests some water solubility. Acidifying the water can suppress deprotonation and reduce solubility, which is useful for crystallization.[3] |
| Ethers | Dichloromethane (DCM) | Often used in chromatography, but can be part of a co-solvent system for recrystallization.[8] |
Experimental Protocol: Solvent Screening for Recrystallization
-
Place approximately 20-30 mg of your crude product into several small test tubes.
-
To each tube, add a different solvent dropwise at room temperature until the solid just dissolves. If it dissolves readily in a small volume, the solvent is likely too good for recrystallization on its own.
-
If the solid is insoluble at room temperature, heat the mixture gently (e.g., in a warm water bath). Continue adding the solvent dropwise until the solid dissolves.
-
Once dissolved, allow the solution to cool slowly to room temperature, then place it in an ice bath.
-
Observe for the formation of crystals. The ideal solvent is one that requires heating to dissolve the solid and yields a good recovery of crystals upon cooling.
-
If a single solvent is not ideal, try mixed solvent systems. Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (an anti-solvent, in which it is insoluble) dropwise until the solution becomes turbid. Gently heat to redissolve, then cool slowly.
Detailed Purification Protocols
Protocol 1: Purification by Recrystallization from an Ethanol/Water System
This protocol is a robust starting point for purifying gram-scale quantities of the target compound.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Crystallization: To the hot, clear solution, add hot water dropwise until the solution just begins to turn cloudy (the cloud point). Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Isolation: Once crystallization appears complete, cool the flask in an ice bath for at least 30 minutes to maximize yield. Collect the crystals by vacuum filtration, washing them with a small amount of cold ethanol/water.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
-
Validation: Assess the purity of the recrystallized material using HPLC and melting point analysis.
Protocol 2: Purification by Flash Column Chromatography
This method is recommended when recrystallization fails to remove closely related impurities.
Workflow for Flash Column Chromatography
Caption: Step-by-step workflow for purification by flash chromatography.
-
Solvent System Selection: Develop a suitable mobile phase using Thin Layer Chromatography (TLC). A good starting point is a mixture of Dichloromethane (DCM) and Methanol (MeOH). A spot with an Rf value of ~0.3 is ideal for good separation. Adding a small amount of acetic acid (0.5-1%) to the mobile phase can improve peak shape by suppressing the deprotonation of the carboxylic acid on the silica surface.
-
Column Packing: Pack a flash chromatography column with silica gel using your chosen mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like DCM/MeOH. Alternatively, for better resolution, pre-adsorb the crude material onto a small amount of silica gel (dry loading).
-
Elution: Run the column, collecting fractions. Start with a less polar solvent system (e.g., 98:2 DCM/MeOH) and gradually increase the polarity (e.g., to 90:10 DCM/MeOH).
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
References
- CN103922948A - Preparation method of 2-amino-3-nitrobenzoic acid.
-
Rahim, A. S. A., & Hamid, S. A. (n.d.). Ethyl 4-(2-hydroxyethylamino)-3-nitrobenzoate. Acta Crystallographica Section E: Structure Reports Online, 66(10), o2573. [Link]
- US4288615A - Process for recovering 3-nitrobenzoic acid.
-
Narendra Babu, S. N., et al. (2011). Ethyl 3-amino-4-[(2-hydroxyethyl)amino]benzoate. Acta Crystallographica Section E: Structure Reports Online, 67(1), o223. [Link]
-
Pirogov, A., et al. (2019). Mass Spectrometry Detection of Nitrobenzoic Acids and Their Salts on the Surface of Construction Materials. ResearchGate. [Link]
- US4900869A - Process for the production of 4-[ethyl-(2'-hydroxyethyl)-amino]-1-[(2'-hydroxyethyl)-amino]-2-nitrobenzene.
-
Supporting Information for a relevant synthesis. (n.d.). CDC Stacks. [Link]
-
Gorog, S. (2005). Impurity profile of amino acids? ResearchGate. [Link]
-
PubChem (n.d.). 4-[(2-Hydroxyethyl)amino]-3-nitrophenol. National Center for Biotechnology Information. [Link]
-
Xu, W., et al. (2020). Analytical methods for amino acid determination in organisms. Amino Acids, 52, 1071–1088. [Link]
-
RSC Publishing (2024). Crystallization of para-aminobenzoic acid forms from specific solvents. [Link]
- US5118815A - Method for crystallization of amino acids.
- CN102141562A - Method for analyzing purity of 2,4,5-triamino-6-hydroxy pyrimidine sulfate sample by utilizing titration.
-
Reddy, G. H., et al. (2015). Synthesis and Characterization of Impurities in the Production Process of Lopinavir. National Institutes of Health. [Link]
-
Organic Syntheses Procedure (n.d.). m-NITROBENZOIC ACID. [Link]
-
Ataman Kimya (n.d.). NITROBENZOIC ACID. [Link]
-
PubChem (n.d.). 4-Amino-2-hydroxy-3-(2-hydroxyethyl)benzoic acid. National Center for Biotechnology Information. [Link]
Sources
- 1. Ethyl 4-(2-hydroxyethylamino)-3-nitrobenzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Characterization of Impurities in the Production Process of Lopinavir - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 4-(METHYLAMINO)-3-NITROBENZOIC ACID | 41263-74-5 [chemicalbook.com]
- 8. stacks.cdc.gov [stacks.cdc.gov]
- 9. US4288615A - Process for recovering 3-nitrobenzoic acid - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to the Synthesis of 4-[(2-Hydroxyethyl)amino]-3-nitrobenzoic acid
Introduction
4-[(2-Hydroxyethyl)amino]-3-nitrobenzoic acid is a valuable intermediate in the synthesis of various pharmaceuticals and functional materials. Its structure, featuring a nitro group, a secondary amine with a hydroxyl functionality, and a carboxylic acid, offers multiple points for chemical modification, making it a versatile building block in drug discovery and development. This guide provides an in-depth comparison of the two most common and practical synthetic routes to this compound, offering detailed experimental protocols, a comparative analysis of their advantages and disadvantages, and supporting data to aid researchers in selecting the optimal pathway for their specific needs.
The primary synthetic strategy for this compound involves a nucleophilic aromatic substitution (SNA) reaction on a 4-halo-3-nitrobenzoic acid derivative with ethanolamine. The two main variations of this approach utilize either 4-fluoro-3-nitrobenzoic acid or 4-chloro-3-nitrobenzoic acid as the starting material. This guide will focus on a detailed comparison of these two routes.
Comparative Analysis of Synthesis Routes
The choice between the fluoro- and chloro-based routes depends on a balance of factors including reactivity, cost of starting materials, reaction conditions, and overall efficiency.
| Feature | Route 1: From 4-Fluoro-3-nitrobenzoic Acid | Route 2: From 4-Chloro-3-nitrobenzoic Acid |
| Starting Material Cost | Generally higher | Generally lower and more readily available |
| Reactivity | Higher due to the superior leaving group ability of fluoride in SNA reactions | Lower, requiring potentially harsher reaction conditions (higher temperatures or longer reaction times) |
| Reaction Conditions | Milder, often at or near room temperature | Typically requires heating to proceed at a reasonable rate |
| Typical Yields | High | Moderate to high, dependent on reaction optimization |
| By-products | Primarily the displaced fluoride salt | Primarily the displaced chloride salt |
| Safety Considerations | Starting material and intermediates are irritants. | Starting material and intermediates are irritants.[1] |
Synthetic Route Diagrams
To visually represent the synthetic pathways, the following diagrams were generated using the Graphviz DOT language.
Caption: Synthetic pathway for Route 1, starting from 4-fluoro-3-nitrobenzoic acid.
Caption: Synthetic pathway for Route 2, starting from 4-chloro-3-nitrobenzoic acid.
Detailed Experimental Protocols
Route 1: Synthesis from 4-Fluoro-3-nitrobenzoic Acid
This route takes advantage of the high reactivity of the fluorine atom as a leaving group in nucleophilic aromatic substitution reactions. The reaction often proceeds under mild conditions to give high yields of the desired product.
Step 1: Synthesis of Ethyl 4-[(2-Hydroxyethyl)amino]-3-nitrobenzoate
This step involves the simultaneous esterification of the carboxylic acid and the nucleophilic aromatic substitution of the fluorine atom.
-
Materials:
-
4-Fluoro-3-nitrobenzoic acid
-
Ethanol
-
Triethylamine (Et₃N) or another suitable base
-
Ethanolamine
-
Anhydrous solvent (e.g., Dichloromethane or Ethanol)
-
-
Procedure:
-
Dissolve 4-fluoro-3-nitrobenzoic acid (1.0 eq) in the chosen anhydrous solvent.
-
Add triethylamine (1.1 eq) to the solution and stir.
-
Slowly add ethanolamine (1.1 eq) to the reaction mixture.
-
The reaction is typically stirred at room temperature and monitored by Thin Layer Chromatography (TLC) until completion (usually overnight).
-
Upon completion, the reaction mixture is worked up by washing with an aqueous solution of a weak acid (e.g., 1M HCl) to remove excess amine and base, followed by a wash with brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude ethyl 4-[(2-hydroxyethyl)amino]-3-nitrobenzoate.
-
Purification can be achieved by recrystallization or column chromatography.
-
Step 2: Hydrolysis to this compound
-
Materials:
-
Ethyl 4-[(2-Hydroxyethyl)amino]-3-nitrobenzoate
-
Aqueous base (e.g., 1M Sodium Hydroxide)
-
Aqueous acid (e.g., 1M Hydrochloric Acid)
-
-
Procedure:
-
Suspend or dissolve the ethyl ester from Step 1 in an aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and acidify with hydrochloric acid to a pH of approximately 3-4.
-
The product will precipitate out of the solution as a solid.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain this compound.
-
Route 2: Synthesis from 4-Chloro-3-nitrobenzoic Acid
This route is often more cost-effective due to the lower price of 4-chloro-3-nitrobenzoic acid. However, the lower reactivity of the chloro group necessitates more forcing reaction conditions.
-
Materials:
-
4-Chloro-3-nitrobenzoic acid
-
Ethanolamine
-
A suitable base (e.g., Potassium Carbonate or Triethylamine)
-
A high-boiling point solvent (e.g., Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO))
-
-
Procedure:
-
To a solution of 4-chloro-3-nitrobenzoic acid (1.0 eq) in a suitable high-boiling point solvent, add the base (2.0-3.0 eq).
-
Add ethanolamine (1.5-2.0 eq) to the mixture.
-
Heat the reaction mixture to a temperature between 80-120 °C. The optimal temperature should be determined experimentally.
-
Monitor the reaction by TLC. The reaction may take several hours to reach completion.
-
After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.
-
Acidify the aqueous mixture with a mineral acid (e.g., concentrated HCl) to a pH of 3-4 to precipitate the product.
-
Collect the solid by filtration, wash thoroughly with water to remove any residual high-boiling point solvent and salts.
-
Dry the product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Expertise & Experience: Causality Behind Experimental Choices
-
Choice of Halogen: The selection of a fluoro- versus a chloro-substituted starting material is a critical decision. In nucleophilic aromatic substitution, the rate-determining step is typically the attack of the nucleophile to form the Meisenheimer complex. The high electronegativity of fluorine stabilizes this intermediate more effectively than chlorine, leading to a faster reaction rate. This allows for the use of milder reaction conditions in Route 1.
-
Solvent and Base Selection: In Route 1, the reaction can often be performed in less polar, lower-boiling point solvents. For the less reactive 4-chloro-3-nitrobenzoic acid in Route 2, a polar aprotic solvent like DMF or DMSO is preferred. These solvents are effective at solvating the cationic counter-ion of the base, thereby increasing the nucleophilicity of the ethanolamine. The choice of an inorganic base like potassium carbonate in Route 2 is often practical for high-temperature reactions.
-
Work-up and Purification: The acidic work-up in both routes serves to protonate the carboxylate and any unreacted amines, leading to the precipitation of the desired product while keeping byproducts in solution. The purity of the final product is critical for its intended application, and recrystallization is a common and effective method for removing minor impurities.
Trustworthiness: A Self-Validating System
The identity and purity of the synthesized this compound should be confirmed through various analytical techniques.
-
Melting Point: A sharp melting point range is indicative of a pure compound. The reported melting point for 4-amino-3-nitrobenzoic acid is approximately 290°C; the target compound is expected to have a distinct melting point.
-
Spectroscopic Analysis:
-
¹H NMR: The proton NMR spectrum should show characteristic peaks for the aromatic protons, the methylene groups of the hydroxyethyl chain, and the amine and hydroxyl protons. The chemical shifts and coupling patterns will confirm the substitution pattern on the aromatic ring.
-
¹³C NMR: The carbon NMR will show the expected number of signals corresponding to the different carbon environments in the molecule.
-
IR Spectroscopy: The infrared spectrum should display characteristic absorption bands for the O-H (alcohol and carboxylic acid), N-H (secondary amine), C=O (carboxylic acid), and N-O (nitro group) functional groups.
-
Mass Spectrometry: This will confirm the molecular weight of the compound (226.19 g/mol ).[2]
-
Conclusion
Both the fluoro- and chloro-based synthetic routes offer viable pathways to this compound.
-
Route 1 (from 4-fluoro-3-nitrobenzoic acid) is generally preferred for laboratory-scale synthesis where milder conditions and potentially higher yields are desired, and the cost of the starting material is not a prohibitive factor.
-
Route 2 (from 4-chloro-3-nitrobenzoic acid) presents a more economical option, particularly for larger-scale production. However, it requires more stringent reaction conditions and may necessitate more extensive optimization to achieve high yields and purity.
The ultimate choice of synthesis route will depend on the specific requirements of the researcher or organization, balancing the trade-offs between cost, reaction efficiency, and available resources.
References
-
PubChem. 4-Amino-3-hydroxybenzoic acid. [Link]
-
Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
-
Chemistry LibreTexts. 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. [Link]
-
Arkivoc. Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. [Link]
-
YouTube. Nucleophilic Aromatic Substitution EXPLAINED!. [Link]
-
ChemBK. 4-Chloro-3-nitrobenzoic acid. [Link]
- Google Patents. US3177247A - Preparation of 4-acetamido-3-nitrobenzoic acid.
-
Bond University Research Portal. A Visual Organic Chemistry Reaction: The Synthesis of 4-Amino-3-nitrobenzoic Acid Methyl Ester via Fischer Esterification. [Link]
-
PMC. 3-Aminobenzoic acid–4-nitrobenzoic acid (1/1). [Link]
-
PubChem. 3-Nitrobenzoic acid. [Link]
-
Netinbag. 4-Amino-3-nitrobenzoic Acid: A Versatile Compound in Chemical Synthesis. [Link]
-
Ningbo Inno Pharmchem Co.,Ltd. Exploring the Versatility of 4-Fluoro-3-nitrobenzoic Acid in Organic Synthesis. [Link]
Sources
A Comparative Guide to Precursors for the Synthesis of 4-[(2-Hydroxyethyl)amino]-3-nitrobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 4-[(2-Hydroxyethyl)amino]-3-nitrobenzoic Acid
This compound is a pivotal intermediate in the synthesis of various pharmacologically active compounds and functional materials. Its unique structure, featuring a nitro group that can be readily reduced to an amine and a versatile carboxylic acid handle, makes it a valuable building block in medicinal chemistry and materials science. The efficiency, cost-effectiveness, and environmental impact of its synthesis are therefore critical considerations for researchers and developers. This guide provides an in-depth comparison of two primary alternative precursors for its synthesis: 4-chloro-3-nitrobenzoic acid and 4-fluoro-3-nitrobenzoic acid. The choice of precursor significantly influences reaction conditions, yield, purity, and overall process viability.
Core Synthetic Pathway: Nucleophilic Aromatic Substitution
The synthesis of this compound from both 4-chloro- and 4-fluoro-3-nitrobenzoic acid proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. In this reaction, the lone pair of electrons on the nitrogen atom of ethanolamine attacks the carbon atom bearing the halogen. The presence of the electron-withdrawing nitro group ortho to the leaving group is crucial as it stabilizes the transient, negatively charged Meisenheimer complex, thereby facilitating the substitution.
Caption: General synthetic routes to the target molecule.
Comparative Analysis of Precursors
The selection of the optimal precursor hinges on a balance of reactivity, cost, availability, and safety. Below is a detailed comparison of 4-fluoro-3-nitrobenzoic acid and 4-chloro-3-nitrobenzoic acid.
Route 1: Synthesis from 4-Fluoro-3-nitrobenzoic Acid
The use of 4-fluoro-3-nitrobenzoic acid is a highly effective route. In nucleophilic aromatic substitution reactions, fluoride is an excellent leaving group, often leading to faster reaction rates and milder conditions compared to other halogens[1][2]. This is attributed to the high electronegativity of fluorine, which strongly polarizes the carbon-fluorine bond, making the carbon atom more susceptible to nucleophilic attack.
A study on the synthesis of the ethyl ester of the target molecule, ethyl 4-(2-hydroxyethylamino)-3-nitrobenzoate, demonstrates the viability of this precursor[3]. The reaction of ethyl 4-fluoro-3-nitrobenzoate with ethanolamine proceeds smoothly at room temperature[3]. A subsequent hydrolysis of the ester would yield the desired carboxylic acid.
A high-yield synthesis of 4-fluoro-3-nitrobenzoic acid starts from the readily available 4-fluorobenzoic acid[4].
-
Nitration: To a solution of 4-fluorobenzoic acid (1.0 eq.) in concentrated sulfuric acid, potassium nitrate (1.1 eq.) is added portion-wise while maintaining a low temperature with an ice bath.
-
Reaction: The mixture is stirred overnight at room temperature.
-
Work-up: The reaction mixture is then poured onto crushed ice, leading to the precipitation of the product.
-
Purification: The solid is collected by filtration, washed with water, and dried to afford 4-fluoro-3-nitrobenzoic acid as a light yellow solid with a reported yield of 90%[4].
Based on the synthesis of the corresponding ethyl ester[3], the following protocol is proposed:
-
Reaction Setup: In a suitable reaction vessel, dissolve 4-fluoro-3-nitrobenzoic acid (1.0 eq.) in a polar aprotic solvent such as dimethylformamide (DMF).
-
Addition of Reagents: Add ethanolamine (1.1 eq.) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (1.1 eq.) to the solution.
-
Reaction: Stir the mixture at room temperature overnight.
-
Work-up and Purification: Upon completion, the reaction mixture is acidified, and the product is extracted. Further purification can be achieved by recrystallization.
Route 2: Synthesis from 4-Chloro-3-nitrobenzoic Acid
4-Chloro-3-nitrobenzoic acid is another viable and often more economical precursor. While chloride is a less effective leaving group than fluoride in SNAr reactions, the reaction can still be driven to completion, often with the application of heat. A patent describing the reaction of 4-chloro-3-nitrobenzoic acid with methylamine to produce 4-(methylamino)-3-nitrobenzoic acid provides a strong precedent for this approach[5].
An industrial-scale synthesis of 4-chloro-3-nitrobenzoic acid with an excellent yield has been reported, starting from p-chlorobenzoic acid[6].
-
Nitration: p-Chlorobenzoic acid is added to concentrated sulfuric acid at 0°C. A mixture of concentrated nitric acid and concentrated sulfuric acid is then added dropwise, maintaining the temperature between 10°C and 25°C.
-
Reaction: The reaction temperature is raised to 37°C and stirred for 10-14 hours.
-
Work-up: The reaction mixture is poured over crushed ice, and the precipitated product is collected by filtration.
-
Purification: The product is dried to yield 4-chloro-3-nitrobenzoic acid with a reported yield of 98.7%[6].
Adapting the methodology from a similar reaction with methylamine[5], the following protocol is proposed:
-
Reaction Setup: In a round-bottom flask, suspend 4-chloro-3-nitrobenzoic acid (1.0 eq.) in an aqueous solution of ethanolamine (3.5-5.0 eq.).
-
Reaction: Heat the mixture to reflux and maintain for 3-5 hours.
-
Work-up: Cool the reaction mixture and adjust the pH to 3 with an acid (e.g., acetic acid or dilute HCl) to precipitate the product.
-
Purification: Collect the solid by filtration, wash with water, and dry.
Performance Comparison
| Parameter | 4-Fluoro-3-nitrobenzoic Acid Route | 4-Chloro-3-nitrobenzoic Acid Route | Justification & Causality |
| Reactivity | Higher | Lower | Fluorine's high electronegativity makes the ipso-carbon more electrophilic, accelerating the rate-determining nucleophilic attack step of the SNAr reaction. |
| Reaction Conditions | Milder (e.g., room temperature) | More forcing (e.g., elevated temperatures/reflux) | The better leaving group ability of fluoride allows the reaction to proceed efficiently under less harsh conditions. |
| Yield | Potentially higher due to fewer side reactions | Generally high, but may be slightly lower due to harsher conditions | Milder conditions with the fluoro precursor can lead to a cleaner reaction profile and higher isolated yields. |
| Precursor Synthesis Yield | ~90% from 4-fluorobenzoic acid[4] | ~98.7% from p-chlorobenzoic acid[6] | Both precursors can be synthesized in high yields from readily available starting materials. |
| Cost & Availability | Generally higher cost | Generally lower cost and more widely available | The manufacturing processes for chlorinated aromatics are often more established and cost-effective than for their fluorinated counterparts. |
| Safety Considerations | Use of concentrated acids for precursor synthesis. | Use of concentrated acids for precursor synthesis. | Both synthetic routes for the precursors involve handling strong acids and require appropriate safety precautions. |
Visualizing the Synthetic Pathways
Caption: Comparative workflow for the synthesis of the target molecule.
Conclusion and Recommendations
Both 4-fluoro-3-nitrobenzoic acid and 4-chloro-3-nitrobenzoic acid are excellent precursors for the synthesis of this compound.
-
For laboratory-scale synthesis and scenarios where milder reaction conditions are paramount, 4-fluoro-3-nitrobenzoic acid is the recommended precursor. Its higher reactivity allows for faster reactions at lower temperatures, potentially leading to cleaner product profiles and easier purification.
-
For large-scale industrial production where cost is a primary driver, 4-chloro-3-nitrobenzoic acid presents a more economically viable option. While requiring more forcing reaction conditions, its lower cost and the high-yield synthesis of the precursor itself make it an attractive choice for commercial manufacturing.
Ultimately, the choice of precursor will depend on the specific priorities of the research or development project, balancing the trade-offs between reactivity, reaction conditions, and cost.
References
- [No Author]. (n.d.). Preparation method of 2-amino-3-nitrobenzoic acid. Google Patents.
-
[No Author]. (n.d.). Method for preparing 4-aminobenzoic acid from 4-nitrobenzoic acid by catalytic hydrogenation. Patsnap Eureka. Retrieved from [Link]
-
PrepChem. (n.d.). A--Preparation of 4-chloro-3-nitrobenzoic acid. Retrieved from [Link]
-
Narendra Babu, S. N., Abdul Rahim, A. S., Osman, H., & Ng, S. W. (2010). Ethyl 4-(2-hydroxyethylamino)-3-nitrobenzoate. Acta Crystallographica Section E: Structure Reports Online, 66(12), o3069. Retrieved from [Link]
- [No Author]. (n.d.). Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide. Google Patents.
-
Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Retrieved from [Link]
-
Narendra Babu, S. N., Abdul Rahim, A. S., Osman, H., & Ng, S. W. (2010). Ethyl 3-amino-4-[(2-hydroxyethyl)amino]benzoate. Acta Crystallographica Section E: Structure Reports Online, 66(12), o3068. Retrieved from [Link]
-
PubChem. (n.d.). 4-Chloro-3-nitrobenzoic acid. Retrieved from [Link]
-
LibreTexts Chemistry. (2025). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]
- [No Author]. (n.d.). Method for synthesizing 3-hydroxy-4-fluorobenzoic acid. Google Patents.
-
Professor Dave Explains. (2019, July 12). Nucleophilic Aromatic Substitution [Video]. YouTube. Retrieved from [Link]
- [No Author]. (n.d.). Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid. Google Patents.
- [No Author]. (n.d.). Preparation of 4-chloro-3-nitrobenzene sulfonyl chloride. Google Patents.
-
Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]
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- 6. prepchem.com [prepchem.com]
Topic: 4-[(2-Hydroxyethyl)amino]-3-nitrobenzoic acid vs. other nitrobenzoic acid isomers
An In-Depth Comparative Guide for Researchers
As a Senior Application Scientist, this guide provides an in-depth comparison between 4-[(2-Hydroxyethyl)amino]-3-nitrobenzoic acid and its foundational precursor isomers: 2-nitrobenzoic acid (ortho), 3-nitrobenzoic acid (meta), and 4-nitrobenzoic acid (para). This document moves beyond a simple cataloging of properties to explore the causal relationships between molecular structure, physicochemical characteristics, and strategic applications in pharmaceutical research and development.
The selection of a specific isomer is a critical decision point in synthetic chemistry. The position of the nitro group (—NO₂) on the benzoic acid framework dramatically alters electronic effects, steric hindrance, and reactivity, dictating the molecule's utility as a building block.[1][2] This guide will dissect these differences, providing the experimental data and procedural insights necessary for informed decision-making in your research.
Molecular Structure: A Visual Comparison
The fundamental difference between these compounds lies in the substitution pattern on the benzene ring. While the ortho, meta, and para isomers differ only in the nitro group's position relative to the carboxyl group, this compound introduces additional functional groups that significantly alter its properties and synthetic potential.
Key Reactivity: A primary reaction for all these compounds in drug development is the reduction of the nitro group to an amine (—NH₂). This is a pivotal step, as the resulting aminobenzoic acid derivatives are precursors to a vast array of heterocyclic scaffolds, most notably benzimidazoles, which are common in many successful drugs. [3][4]
Applications in Drug Development
While the simple nitrobenzoic acid isomers serve as foundational starting materials, the more functionalized this compound is an advanced intermediate, already tailored for subsequent transformations.
-
Ortho, Meta, and Para Isomers: These are fundamental building blocks. For example, 4-nitrobenzoic acid is a precursor to 4-aminobenzoic acid (PABA), which is used to synthesize the anesthetic procaine and folic acid. [5][6]3-Nitrobenzoic acid is a precursor for certain dyes. [6]* This compound: This molecule is a purpose-built intermediate. The presence of the nitro and amino groups in a 1,2-relationship (after reduction) is ideal for cyclization reactions to form benzimidazoles. [3]The hydroxyethyl side chain provides a handle for further modification, potentially improving solubility or providing a point of attachment for other pharmacophores.
Experimental Protocols
The following protocols are provided as self-validating systems. Each step includes a rationale and an expected outcome, ensuring trustworthiness and reproducibility.
Protocol 1: Synthesis of Ethyl 4-(2-hydroxyethylamino)-3-nitrobenzoate
This protocol, adapted from established literature,[3] details the synthesis of the ethyl ester of the title compound, a common synthetic intermediate.
Rationale: This procedure employs a nucleophilic aromatic substitution reaction. Dichloromethane (DCM) is an excellent, relatively non-polar solvent. N,N-diisopropylethylamine is a non-nucleophilic base used to scavenge the HF byproduct. The aqueous wash removes the base and other water-soluble impurities, and recrystallization provides the final, high-purity product.
Methodology:
-
Reaction Setup: To a stirred solution of ethyl 4-fluoro-3-nitrobenzoate (1.0 mmol) in dry dichloromethane (10.0 mL), add N,N-diisopropylethylamine (1.1 mmol) dropwise at room temperature.
-
Nucleophilic Addition: Add ethanolamine (1.1 mmol) to the solution.
-
Reaction: Allow the mixture to stir overnight at room temperature under an inert atmosphere (e.g., nitrogen or argon). Monitor reaction progress via Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, transfer the reaction mixture to a separatory funnel and wash three times with 10% aqueous Na₂CO₃ solution (3 x 10.0 mL).
-
Isolation: Collect the organic layer and dry it over anhydrous magnesium sulfate (MgSO₄).
-
Purification: Filter off the drying agent and concentrate the organic phase in vacuo. Recrystallize the resulting crude solid from hot hexane to yield bright yellow crystals of the title compound.
-
Validation: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry, comparing the data to established literature values.
Protocol 2: General Procedure for NMR Spectroscopic Analysis
Rationale: This protocol outlines the standard procedure for preparing a sample for NMR analysis to differentiate between isomers. Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum. Tetramethylsilane (TMS) is the standard internal reference (0 ppm).
Methodology:
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the nitrobenzoic acid isomer.
-
Dissolution: Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a clean, dry vial. DMSO-d₆ is a good choice for its ability to dissolve all isomers and preserve acidic proton signals.
-
Transfer: Transfer the solution to a standard 5 mm NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz).
-
Analysis: Process the spectra and compare the chemical shifts, integration, and coupling patterns to the reference data in Section 3 of this guide to confirm the isomer's identity. The key differentiator for the para isomer will be its spectral simplicity due to symmetry.
Conclusion
The choice between this compound and the simpler ortho, meta, or para isomers is driven entirely by the synthetic goal.
-
For direct access to meta-substituted compounds, 3-nitrobenzoic acid is the logical choice via nitration of benzoic acid.
-
For ortho- or para-substituted cores, 2- and 4-nitrobenzoic acid are the standard starting points, typically derived from nitrotoluenes.
-
For the synthesis of more complex heterocyclic systems like benzimidazoles, where specific ortho-amino-carboxyl functionality is required post-reduction, an advanced intermediate like This compound is superior. It incorporates multiple functionalities in a single, streamlined step, providing a valuable scaffold for further drug discovery efforts.
A thorough understanding of these isomeric differences is not merely academic; it is essential for optimizing synthetic strategies, saving valuable research time, and successfully achieving desired molecular targets.
References
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Rahim, A. S. A., et al. (2010). Ethyl 4-(2-hydroxyethylamino)-3-nitrobenzoate. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 4), o846. Retrieved from [Link]
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A Researcher's Guide to Spectroscopic Differentiation of Functionalized Nitrobenzoic Acids
Introduction: The Analytical Imperative of Isomer-Specific Characterization
Functionalized nitrobenzoic acids are a cornerstone class of molecules in pharmaceutical development, organic synthesis, and materials science.[1] The seemingly subtle variation in the substitution pattern of the nitro (-NO₂) and other functional groups on the benzoic acid framework drastically alters the molecule's electronic structure, reactivity, and biological activity.[1] For researchers and drug development professionals, the unambiguous identification of a specific isomer is not merely a matter of analytical rigor; it is a critical step that dictates the success of a synthetic route, the efficacy of a drug candidate, and the properties of a novel material.
This guide provides an in-depth, objective comparison of the spectroscopic signatures of the three primary isomers of nitrobenzoic acid—2-nitrobenzoic acid, 3-nitrobenzoic acid, and 4-nitrobenzoic acid. We will delve into the causality behind their distinct spectral behaviors in Infrared (IR), Raman, Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectroscopy, supported by experimental data and self-validating protocols.
Vibrational Spectroscopy (FT-IR & FT-Raman): Probing Molecular Bonds
Infrared (IR) and Raman spectroscopy are powerful, complementary techniques that probe the vibrational modes of a molecule.[2] IR spectroscopy measures the absorption of infrared light by molecules as they vibrate, whereas Raman spectroscopy measures the inelastic scattering of monochromatic light.[2] The combination of these techniques provides a comprehensive vibrational profile.
The key to differentiating nitrobenzoic acid isomers lies in the subtle shifts of characteristic vibrational frequencies caused by the position of the electron-withdrawing nitro group relative to the carboxylic acid group.[3]
Key Vibrational Modes and Isomeric Effects
The spectra are dominated by vibrations from the carboxylic acid, the nitro group, and the benzene ring.[4]
-
Carboxylic Acid Group (-COOH):
-
O-H Stretch: A very broad absorption band is typically observed between 2500-3300 cm⁻¹ due to strong hydrogen bonding.[4][5]
-
C=O Stretch: A strong, sharp peak around 1700 cm⁻¹ is characteristic of the carbonyl group.[4] Its precise location can be influenced by intramolecular hydrogen bonding, particularly in the 2-nitro isomer.
-
-
Nitro Group (-NO₂):
The relative positions of these groups lead to distinct "fingerprint" regions in the spectra, allowing for clear differentiation.
Comparative Vibrational Spectroscopy Data
The following table summarizes the key experimental vibrational frequencies for the three isomers of nitrobenzoic acid.
| Functional Group | Vibrational Mode | 2-Nitrobenzoic Acid (cm⁻¹) | 3-Nitrobenzoic Acid (cm⁻¹) | 4-Nitrobenzoic Acid (cm⁻¹) |
| O-H (Carboxylic Acid) | Stretching (broad) | ~3200-2500 | ~3100-2500 | ~3100-2500 |
| C=O (Carboxylic Acid) | Stretching | ~1700 | ~1700 | ~1700 |
| N-O (Nitro Group) | Asymmetric Stretching | ~1530 | ~1530 | ~1525 |
| N-O (Nitro Group) | Symmetric Stretching | ~1350 | ~1350 | ~1345 |
| C=C (Aromatic) | Stretching | ~1600-1450 | ~1600-1450 | ~1600-1450 |
Note: The exact peak positions can vary slightly based on the sample preparation method (e.g., KBr pellet, Nujol mull) and instrument calibration. Data compiled from multiple sources.[4]
Experimental Protocol: FT-IR Spectroscopy (KBr Pellet Method)
This protocol ensures reproducible and high-quality spectra for solid-state analysis.
-
Sample Preparation:
-
Weigh approximately 1-2 mg of the nitrobenzoic acid isomer.
-
Add ~150 mg of dry, spectroscopy-grade Potassium Bromide (KBr).
-
Grind the mixture thoroughly in an agate mortar and pestle until a fine, homogeneous powder is obtained. This minimizes scattering effects.
-
Transfer the powder to a pellet press and apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent pellet.[4]
-
-
Background Collection:
-
Place a pure KBr pellet (or an empty sample compartment) in the FT-IR spectrometer.
-
Run a background scan. This is a critical step to subtract the spectral contributions of atmospheric water and CO₂.
-
-
Sample Analysis:
-
Data Processing:
-
The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Perform baseline correction and peak picking as needed.
-
Caption: FT-IR Experimental Workflow
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unveiling the Molecular Skeleton
NMR spectroscopy is an unparalleled technique for elucidating the precise structure of organic molecules by mapping the chemical environments of ¹H (proton) and ¹³C nuclei.[6] The strong electron-withdrawing nature of the nitro group and the deshielding effect of the carboxylic acid group create unique and predictable patterns in the NMR spectra of the nitrobenzoic acid isomers.
¹H NMR Analysis: The Proton Environment
The chemical shift (δ) and splitting patterns of the aromatic protons are highly informative. The nitro group strongly deshields protons that are ortho and para to it, shifting their resonances downfield (to higher ppm values).
-
2-Nitrobenzoic Acid: The protons are all in distinct environments, leading to a complex multiplet pattern.
-
3-Nitrobenzoic Acid: Shows a more separated pattern. The proton between the two functional groups (at C2) is the most deshielded.
-
4-Nitrobenzoic Acid: Due to symmetry, it exhibits a classic AA'BB' system, which often appears as two distinct doublets.[7]
¹³C NMR Analysis: The Carbon Framework
The carbon atoms directly attached to the electron-withdrawing groups (-NO₂ and -COOH) are significantly deshielded. The positional differences between the isomers result in unique sets of chemical shifts for the seven carbon atoms.
Comparative NMR Spectroscopy Data (in DMSO-d₆)
The following tables summarize the characteristic chemical shifts for the three isomers.
Table: ¹H NMR Chemical Shifts (ppm) [1]
| Proton Position | 2-Nitrobenzoic Acid | 3-Nitrobenzoic Acid | 4-Nitrobenzoic Acid |
| Aromatic Protons | ~7.7 - 8.2 (complex) | ~8.2 - 8.7 (complex) | ~8.20 (d), ~8.35 (d) |
| Carboxylic Proton | >13.0 (broad) | >13.0 (broad) | >13.0 (broad) |
Table: ¹³C NMR Chemical Shifts (ppm) [1]
| Carbon Position | 2-Nitrobenzoic Acid | 3-Nitrobenzoic Acid | 4-Nitrobenzoic Acid |
| C=O | ~166.0 | ~165.0 | ~165.5 |
| C-COOH | ~130.0 | ~134.0 | ~138.0 |
| C-NO₂ | ~148.0 | ~147.5 | ~150.0 |
| Aromatic Carbons | ~124-135 | ~123-136 | ~123-131 |
Note: Chemical shifts are approximate and can vary with solvent and concentration.[1]
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the nitrobenzoic acid sample.[6]
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. DMSO-d₆ is often preferred for its ability to dissolve all three isomers and to observe the acidic proton.[6]
-
Add a small amount of an internal standard, typically Tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).[3]
-
-
Instrument Setup:
-
Insert the tube into the NMR spectrometer's probe.
-
Tune and match the probe for the desired nucleus (¹H or ¹³C).
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve high homogeneity, which is crucial for sharp resonance lines and resolving fine coupling patterns.
-
-
Data Acquisition:
-
For ¹H NMR, acquire the Free Induction Decay (FID) using a standard pulse sequence.
-
For ¹³C NMR, use a proton-decoupled pulse sequence to obtain singlets for all carbon atoms, simplifying the spectrum.
-
-
Data Processing:
-
Apply a Fourier transform to the FID to convert the time-domain signal into a frequency-domain spectrum.[6]
-
Phase-correct the spectrum to ensure all peaks are in the positive absorptive mode.
-
Perform baseline correction to obtain a flat baseline.
-
Integrate the ¹H NMR signals to determine the relative ratios of protons.
-
Reference the spectrum by setting the TMS peak to 0.00 ppm.[6]
-
Caption: NMR Experimental Workflow
Ultraviolet-Visible (UV-Vis) Spectroscopy: Analyzing Electronic Transitions
UV-Vis spectroscopy measures the electronic transitions within a molecule. The benzene ring, carboxylic acid group, and nitro group are all chromophores that contribute to the UV-Vis spectrum. The position of the nitro group influences the extent of conjugation and the energy of these transitions, resulting in different absorption maxima (λ_max).[4]
Generally, the spectra of nitrobenzoic acids are not radically different from that of nitrobenzene itself, which has a λ_max around 258 nm.[8] However, subtle shifts can be observed. The addition of multiple nitro groups can lead to a blue shift (hypsochromic shift) in the absorption maximum.[9]
Comparative UV-Vis Spectroscopy Data
The following table shows the typical absorption maxima for the isomers in an ethanol solution.
| Isomer | λ_max (nm) |
| 2-Nitrobenzoic Acid | ~254 |
| 3-Nitrobenzoic Acid | ~254 |
| 4-Nitrobenzoic Acid | ~258-268 |
Data compiled from multiple sources.[8][10]
While 2- and 3-nitrobenzoic acid have very similar λ_max values, 4-nitrobenzoic acid often shows a slight red shift (bathochromic shift), which can aid in its differentiation.
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation:
-
Prepare a stock solution of the nitrobenzoic acid isomer of a known concentration (e.g., 1 mg/mL) in a UV-transparent solvent, such as ethanol or methanol.
-
Perform serial dilutions to prepare a series of solutions of varying concentrations (e.g., from 1 µg/mL to 10 µg/mL). This is done to find a concentration that gives an absorbance reading within the spectrophotometer's linear range (typically 0.1 - 1.0 A.U.).
-
-
Instrument Setup:
-
Turn on the spectrophotometer and allow the lamps (deuterium for UV, tungsten for visible) to warm up for at least 15-20 minutes for stable output.
-
Select the desired wavelength range for scanning (e.g., 200-400 nm).
-
-
Baseline Correction:
-
Fill a quartz cuvette with the pure solvent (blank).
-
Place the cuvette in the spectrophotometer and run a baseline scan. The instrument will store this as a zero-absorbance reference across the entire wavelength range.
-
-
Sample Measurement:
-
Rinse the cuvette with the sample solution before filling it.
-
Place the sample cuvette in the spectrophotometer.
-
Run the scan to obtain the absorbance spectrum. The peak absorbance value corresponds to the λ_max.
-
Caption: UV-Vis Experimental Workflow
Conclusion
The three primary isomers of nitrobenzoic acid, while sharing a common molecular formula, are spectroscopically distinct entities. The position of the electron-withdrawing nitro group serves as a powerful modulator of the molecular environment, leading to characteristic and predictable variations in their vibrational, magnetic resonance, and electronic spectra.
-
IR/Raman spectroscopy offers a rapid fingerprint for differentiation based on the unique patterns of ring vibrations.
-
NMR spectroscopy , particularly ¹H NMR, provides the most definitive structural evidence, revealing unique chemical shifts and coupling patterns for each isomer.
-
UV-Vis spectroscopy , while the least specific of the three, can offer corroborating evidence, especially for distinguishing the 4-nitro isomer.
By employing these techniques in a complementary fashion and adhering to rigorous, validated protocols, researchers, scientists, and drug development professionals can confidently identify and characterize functionalized nitrobenzoic acids, ensuring the integrity and success of their scientific endeavors.
References
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Samsonowicz, M., Świsłocka, R., & Lewandowski, W. (2007). Experimental and theoretical IR, Raman, NMR spectra of 2-, 3-, and 4-nitrobenzoic acids. International Journal of Quantum Chemistry, 107(2), 480-491. [Link]
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Ajani, O. O., Akinremi, O. E., Ajani, A. O., Edobor-Osoh, A., & Anake, W. U. (2013). Synthesis and Spectroscopic Study of Naphtholic and Phenolic Azo Dyes. Physical Science International Journal, 3(1), 28-41. [Link]
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Bluhm, T., & Klapötke, T. M. (2001). NMR-spectroscopic investigation of o-nitrosobenzoic acid. Magnetic Resonance in Chemistry, 39(6), 313-316. [Link]
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Ahila, S., Muthu, K., Raj, A. D., & Rajan, P. I. (2019). Synthesis, growth, crystal structure and characterization of 2-methyl imidazolium-4-nitrobenzoate (4-nitrobenzoic acid) single crystal. Journal of the Indian Chemical Society, 96(11), 1435-1441. [Link]
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Abdou, A., El-Remaily, M. A. A., & El-Sayed, R. (2022). Synthesis, Characterization, Antimicrobial, Density Functional Theory, and Molecular Docking Studies of Novel Mn(II), Fe(III), and Cr(III) Complexes Incorporating 4-(2-Hydroxyphenyl azo)-1-naphthol (Az). ACS Omega, 7(50), 46830-46843. [Link]
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NIST. (n.d.). Benzoic acid, 2-nitro-. NIST Chemistry WebBook. [Link]
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Shlyapnikov, D. S., & Shlyapnikova, E. A. (2018). Mass Spectrometry Detection of Nitrobenzoic Acids and Their Salts on the Surface of Construction Materials. Journal of Analytical Chemistry, 73(8), 776-781. [Link]
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Ataman Kimya. (n.d.). NITROBENZOIC ACID. [Link]
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O'Shaughnessy, M. T., & Rodebush, W. H. (1940). ULTRAVIOLET ABSORPTION SPECTRA OF SUBSTITUTED BENZOIC ACIDS AND PHENYL BENZOATES. Canadian Journal of Research, 18b(10), 323-329. [Link]
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Ajani, O. O., Akinremi, O. E., Ajani, A. O., Edobor-Osoh, A., & Anake, W. U. (2013). Synthesis and Spectroscopic Study of Naphtholic and Phenolic Azo Dyes. Physical Science International Journal, 3(1), 28-41. [Link]
-
Abdou, A., El-Sayed, R., & El-Remaily, M. A. A. (2022). Synthesis, DFT, Biological and Molecular Docking Analysis of Novel Manganese(II), Iron(III), Cobalt(II), Nickel(II), and Copper(II) Chelate Complexes Ligated by 1-(4-Nitrophenylazo)-2-naphthol. Molecules, 27(24), 8758. [Link]
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Weatherly, C. A., Gergely, A. R., & Schug, K. A. (2018). A systematic study of the absorbance of the nitro functional group in the vacuum UV region. Analytica Chimica Acta, 1024, 114-121. [Link]
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-
The Royal Society of Chemistry. (2015). 1H and 13C NMR Spectra of Substituted Benzoic Acids. [Link]
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Wang, Y., & Liu, C. (2000). Separation of positional isomers of nitrobenzoic acid by reversed-phase liquid chromatography with 2-propanol–water–acetic acid as eluent. Journal of Chromatography A, 868(2), 215-221. [Link]
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NIST. (n.d.). Benzoic acid, 4-nitro-. NIST Chemistry WebBook. [Link]
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PubChem. (n.d.). 3-Nitrobenzoic acid. [Link]
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Al-Jabiri, M. H., et al. (2023). Rotational Spectroscopic Studies of para-Nitrobenzoic acid, para-Aminobenzoic acid, para-Chlorobenzoic acid, and para-Hydroxybenzoic acid. Request PDF. [Link]
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Al-Ayed, A. S., & Al-Hamza, A. M. (2021). Spectral Analysis of Azo Derivatives for their Colorimetric Response to some Special Metal Ions. The Journal of Engineering and Exact Sciences, 7(3), 1162-1171. [Link]
-
Reddit. (2025). H-NMR of p-nitrobenzoic acid. [Link]
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International Journal of Trend in Scientific Research and Development. (2018). DFT calculations, FT Raman, FTIR spectra and vibrational assignment of 2-amino 5-bromobenzoic acid. [Link]
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Doc Brown's Chemistry. (n.d.). infrared spectrum of benzoic acid. [Link]
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International Journal of Science and Research. (2020). Kinetic Study and Hammett Correlations in the Chemistry of M-Nitro and M-Amino Benzoic Acid Hydrazides by Using Thallium (Iii) in 1,4-Dioxane Medium. [Link]
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Chegg.com. (2020). Solved What IR peaks are present in 3-nitrobenzoic acid?. [Link]
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Comparative analysis of the reactivity of nitrobenzoic acid isomers
An In-Depth Comparative Guide to the Reactivity of Nitrobenzoic Acid Isomers
For professionals in chemical research and pharmaceutical development, the nitrobenzoic acids—ortho (2-nitrobenzoic acid), meta (3-nitrobenzoic acid), and para (4-nitrobenzoic acid)—are more than simple building blocks. They are nuanced reagents whose reactivity is profoundly dictated by the positional interplay between the electron-withdrawing nitro (-NO₂) and carboxylic acid (-COOH) groups. The selection of the correct isomer is a critical decision that can define the success of a synthetic pathway. This guide provides a detailed comparative analysis of the isomers' reactivity, grounded in mechanistic principles and supported by experimental data, to inform and empower strategic synthetic design.
The Foundation: Structural and Electronic Properties
The reactivity of any substituted benzene is a direct consequence of its electronic landscape. In nitrobenzoic acids, both the nitro and carboxylic acid functionalities are electron-withdrawing groups (EWGs), which deactivates the aromatic ring towards electrophilic attack. However, the mechanisms and extent of their influence differ, setting the stage for distinct chemical behaviors among the isomers.
-
Inductive Effect (-I): Both -NO₂ and -COOH groups are highly electronegative and pull electron density from the benzene ring through the sigma bond framework. This effect is distance-dependent, weakening as the distance from the substituent increases.
-
Resonance Effect (-M or -R): Both groups also withdraw electron density through resonance (mesomeric effect) by delocalizing the ring's pi-electrons onto the substituent. This effect is only operative at the ortho and para positions.
The combination of these effects renders the aromatic ring electron-deficient, influencing not only the ring itself but also the reactivity of the attached functional groups.
Caption: Electronic and Steric Factors in Nitrobenzoic Acid Isomers.
These electronic differences manifest in their physical properties, which are crucial for handling, purification, and designing reaction conditions.
| Property | 2-Nitrobenzoic Acid | 3-Nitrobenzoic Acid | 4-Nitrobenzoic Acid | Benzoic Acid (Ref.) |
| pKa | 2.17[1] | 3.45[1] | 3.44[1] | 4.20[1] |
| Melting Point (°C) | 148[2] | 140-142 | 242 | 122 |
| Solubility in Water ( g/100 mL) | 0.75 (25 °C)[2] | 0.35 (25 °C) | 0.04 (25 °C) | 0.34 (25 °C) |
Comparative Reactivity I: Acidity of the Carboxyl Group
The acidity of the carboxylic proton is a direct measure of the stability of the resulting carboxylate anion. The powerful electron-withdrawing nitro group stabilizes this conjugate base, making all nitrobenzoic acid isomers significantly more acidic than benzoic acid itself.[3] The positional isomerism, however, creates a distinct hierarchy of acidity.
Acidity Order: Ortho > Para > Meta > Benzoic Acid
-
2-Nitrobenzoic Acid (Ortho): This isomer is the most acidic due to the "ortho effect."[4][5] The steric bulk of the adjacent -NO₂ group forces the -COOH group out of the plane of the benzene ring.[1][5] This disruption inhibits resonance between the carboxyl group and the ring, which stabilizes the carboxylate anion upon deprotonation, thereby increasing acidity.[5] The strong inductive effect at this close range also plays a major role.[1]
-
4-Nitrobenzoic Acid (Para): The para-isomer benefits from both a strong inductive effect and a resonance effect.[1] The nitro group at the para position can effectively delocalize the negative charge of the carboxylate anion through resonance, leading to significant stabilization and enhanced acidity.[6]
-
3-Nitrobenzoic Acid (Meta): In the meta position, the nitro group can only exert its electron-withdrawing inductive effect.[1] The resonance effect does not extend to the meta position.[1] Consequently, the stabilization of the conjugate base is less pronounced than in the ortho and para isomers, resulting in comparatively weaker (though still strong) acidity.[1]
Experimental Protocol: Determination of pKa by Potentiometric Titration
This protocol provides a reliable method for empirically verifying the acidity differences. The pKa is determined by finding the pH at the half-equivalence point.
Materials & Equipment:
-
Calibrated pH meter with glass electrode
-
25 mL Burette
-
Magnetic stirrer and stir bar
-
100 mL Beaker
-
Standardized 0.1 M NaOH solution
-
0.01 M solution of the nitrobenzoic acid isomer
-
Standard pH buffers (pH 4, 7, 10)
Procedure:
-
Calibration: Calibrate the pH meter using the standard buffer solutions to ensure accuracy.
-
Preparation: Pipette exactly 25.0 mL of the 0.01 M nitrobenzoic acid solution into the beaker. Add a stir bar.
-
Setup: Immerse the calibrated pH electrode in the solution, ensuring it does not contact the stir bar. Place the beaker on the magnetic stirrer.
-
Initial Reading: Record the initial pH of the solution before adding any titrant.
-
Titration: Begin adding the 0.1 M NaOH solution from the burette in 0.5 mL increments. After each addition, allow the reading to stabilize and record both the pH and the total volume of NaOH added.
-
Equivalence Point: As the pH begins to change more rapidly, reduce the increment volume to 0.1 mL to precisely capture the equivalence point (the steepest part of the curve).
-
Data Analysis: Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis). Determine the volume of NaOH at the equivalence point. The pKa is the pH at exactly half of this volume.
Caption: Workflow for Potentiometric Determination of pKa.
Comparative Reactivity II: Reactions at the Functional Groups
A. Esterification (Attack at the Carboxyl Carbon)
Esterification, such as the Fischer esterification, involves the nucleophilic attack of an alcohol on the protonated carboxyl carbon. The reactivity is governed by two opposing factors:
-
Electronic Effect: The electron-withdrawing -NO₂ group increases the electrophilicity of the carboxyl carbon, making it more susceptible to nucleophilic attack. This should, in principle, accelerate the reaction for all isomers compared to benzoic acid.
-
Steric Effect: The proximity of the ortho-nitro group presents significant steric hindrance, impeding the approach of the nucleophile (the alcohol).
Reactivity Order: Para ≈ Meta > Ortho
-
2-Nitrobenzoic Acid (Ortho): Despite the high electrophilicity of its carboxyl carbon, the ortho isomer reacts the slowest due to severe steric hindrance from the adjacent nitro group.
-
3-Nitrobenzoic and 4-Nitrobenzoic Acids (Meta & Para): These isomers react more readily. They benefit from the electronic activation of the nitro group without suffering from steric hindrance, leading to higher yields and faster reaction rates compared to the ortho isomer.
Experimental Protocol: Fischer Esterification of 3-Nitrobenzoic Acid
Overall Reaction: 3-NO₂C₆H₄COOH + CH₃OH ⇌ 3-NO₂C₆H₄COOCH₃ + H₂O
Materials & Equipment:
-
3-Nitrobenzoic acid
-
Anhydrous methanol
-
Concentrated sulfuric acid (catalyst)
-
Round-bottom flask (sized to be about half-full)
-
Reflux condenser and heating mantle
-
Beaker with ice, suction filtration apparatus
Procedure:
-
Setup: For each gram of 3-nitrobenzoic acid, add 8 mL of anhydrous methanol and 1 mL of concentrated H₂SO₄ (for every 20 mL of methanol) to a round-bottom flask containing boiling chips.[7]
-
Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux for 1-2 hours.[7] The reaction is equilibrium-driven; using excess methanol pushes it towards the product.
-
Work-up: Cool the flask to room temperature. Pour the reaction mixture into a beaker containing a volume of ice approximately 5 times the volume of methanol used.[7] The product, methyl 3-nitrobenzoate, is poorly soluble in water and will precipitate.
-
Isolation: Isolate the solid product by suction filtration, washing with cold water to remove the acid catalyst and unreacted methanol.
-
Purification: The crude product can be recrystallized from a minimal amount of methanol to achieve high purity.
B. Reduction of the Nitro Group
The conversion of the nitro group to an amine is a fundamental transformation, yielding aminobenzoic acids which are vital pharmaceutical precursors. This reduction is typically achieved with metals in acidic media (e.g., Sn or Fe in HCl) or by catalytic hydrogenation (H₂ over Pd/C).[8]
Reactivity Order: Ortho ≈ Meta ≈ Para
In this case, the reactivity is less dependent on the isomer's structure. The reduction occurs at the nitro group itself, and the electronic influence of the distant carboxylic acid group has a minimal effect on the reaction rate. All three isomers can be effectively reduced under similar conditions.[2]
Comparative Reactivity III: Reactions on the Aromatic Ring
A. Electrophilic Aromatic Substitution (EAS)
The nitrobenzoic acid ring is strongly deactivated towards electrophilic attack due to the powerful electron-withdrawing nature of both substituents.[9][10] Forcing conditions (high temperatures, strong acids) are required for any reaction to proceed.
Both the -COOH and -NO₂ groups are meta-directors .[11][12] This is because attack at the ortho or para positions would create a resonance structure where a positive charge is placed on the carbon atom directly attached to the electron-withdrawing group—a highly destabilizing arrangement.[9] Meta attack avoids this unfavorable situation.
Reactivity Order: Extremely Low for All Isomers
Because the ring is so deactivated, further substitution is difficult and often impractical. The most significant reaction in this class is the nitration of benzoic acid itself, which yields 3-nitrobenzoic acid because the carboxyl group directs the incoming nitro group to the meta position.[9][13]
Caption: Rationale for Meta-Direction in Electrophilic Aromatic Substitution.
B. Nucleophilic Aromatic Substitution (SNAr)
SNAr is the mirror image of EAS. It requires an electron-poor aromatic ring and a good leaving group (like a halide). The reaction is dramatically accelerated by the presence of strong electron-withdrawing groups, particularly when they are positioned ortho or para to the leaving group.[14] This is because they can stabilize the negative charge of the intermediate Meisenheimer complex through resonance.
This is where the isomers exhibit their most profound differences in reactivity. Let's consider a hypothetical substrate, a chloronitrobenzoic acid:
-
High Reactivity: A substrate like 4-chloro-3-nitrobenzoic acid or 2-chloro-5-nitrobenzoic acid would be highly activated. The nitro group is ortho or para to the chlorine leaving group, allowing it to stabilize the intermediate carbanion effectively. The carboxyl group provides additional electron withdrawal, further enhancing reactivity.
-
Low Reactivity: A substrate like 3-chloro-5-nitrobenzoic acid would be significantly less reactive. Here, both the nitro and carboxyl groups are meta to the leaving group and cannot stabilize the intermediate via resonance. The reaction would proceed much slower, if at all.
The SNAr mechanism proceeds in two steps: addition of the nucleophile to form a resonance-stabilized anion, followed by elimination of the leaving group to restore aromaticity.[15][16]
Summary and Synthetic Implications
The choice of a nitrobenzoic acid isomer is a critical strategic decision in synthesis, dictated by the desired reaction type.
| Reaction Type | Most Reactive Isomer | Least Reactive Isomer | Controlling Factor |
| Deprotonation (Acidity) | Ortho | Meta | Ortho effect, Resonance, Induction |
| Esterification | Para / Meta | Ortho | Steric Hindrance |
| Nitro Group Reduction | All are similar | All are similar | Reaction at the NO₂ group itself |
| Electrophilic Substitution | All are highly unreactive | All are highly unreactive | Ring deactivation by two EWGs |
| Nucleophilic Substitution | Dependent on LG position | Dependent on LG position | Resonance stabilization of intermediate |
Key Takeaways for Synthetic Design:
-
To synthesize 3-nitrobenzoic acid, direct nitration of benzoic acid is the most straightforward route.[6]
-
To obtain 2-nitrobenzoic or 4-nitrobenzoic acid, it is preferable to oxidize the corresponding 2-nitrotoluene or 4-nitrotoluene, as direct nitration of benzoic acid gives poor yields of these isomers.[3][6]
-
When planning a nucleophilic aromatic substitution, ensure the nitro group is positioned ortho or para to the leaving group for the reaction to be efficient.
-
Be mindful of the high acidity of 2-nitrobenzoic acid, which may require non-standard conditions or protection strategies in base-sensitive reactions.
By understanding these fundamental principles of reactivity, researchers can harness the distinct properties of each nitrobenzoic acid isomer to achieve their synthetic goals with greater precision and efficiency.
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A Comparative Guide to Purity Assessment: HPLC vs. TLC for 4-[(2-Hydroxyethyl)amino]-3-nitrobenzoic acid
In the landscape of pharmaceutical development, the meticulous evaluation of a compound's purity is a cornerstone of safety and efficacy. For an intermediate like 4-[(2-Hydroxyethyl)amino]-3-nitrobenzoic acid, a molecule possessing a confluence of polar functional groups (carboxylic acid, alcohol, secondary amine) and a chromophoric nitro group, selecting the appropriate analytical technique is a critical decision. This guide provides a comprehensive comparison of two ubiquitous chromatographic methods, High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC), for the purity assessment of this compound, grounded in experimental rationale and guided by regulatory expectations.
The Foundational Choice: Understanding the Separation Principles
The separation in both HPLC and TLC is governed by the differential partitioning of the analyte and its impurities between a stationary phase and a mobile phase.[1][2] The choice of these phases is dictated by the physicochemical properties of the analyte. This compound is a polar molecule, making it amenable to both normal-phase and reversed-phase chromatography.
-
High-Performance Liquid Chromatography (HPLC) operates by pumping a solvent mixture (the mobile phase) at high pressure through a column packed with a solid adsorbent material (the stationary phase).[3] The separation is based on the analyte's interaction with the stationary phase.[1] For a polar compound like ours, Reversed-Phase HPLC (RP-HPLC) is often the method of choice, utilizing a nonpolar stationary phase and a polar mobile phase.[4] In RP-HPLC, polar molecules have weaker interactions with the stationary phase and elute earlier.[4]
-
Thin-Layer Chromatography (TLC) involves spotting a sample onto a plate coated with a thin layer of adsorbent material (the stationary phase).[5] The plate is then placed in a sealed chamber with a solvent (the mobile phase), which moves up the plate by capillary action.[6] Separation occurs as different components travel up the plate at different rates.[7] For our polar analyte, a polar stationary phase (like silica gel) and a less polar mobile phase would be a common "normal-phase" setup.[8] In this mode, more polar compounds interact more strongly with the stationary phase and have lower Retention Factor (Rf) values.[9]
Experimental Design: A Tale of Two Methodologies
To provide a tangible comparison, we present hypothetical, yet realistic, experimental protocols for the purity assessment of this compound using both HPLC and TLC.
High-Performance Liquid Chromatography (HPLC) Protocol
The causality behind this experimental design is to achieve a robust, sensitive, and quantitative separation of the main compound from potential process-related impurities and degradation products. A reversed-phase method is selected for its excellent reproducibility and compatibility with aqueous mobile phases, which are ideal for dissolving our polar analyte.
Experimental Workflow for HPLC Purity Assessment
Caption: Workflow for HPLC purity analysis of this compound.
Detailed HPLC Method Parameters:
| Parameter | Specification | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | A standard reversed-phase column providing good resolution for a wide range of polar and non-polar compounds. |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile | Formic acid helps to protonate the carboxylic acid group, ensuring a consistent charge state and sharp peak shape. Acetonitrile is a common organic modifier in reversed-phase chromatography. |
| Gradient | 10% B to 70% B over 20 minutes | A gradient elution is employed to ensure the elution of both polar and potential non-polar impurities within a reasonable timeframe. |
| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID column, providing a balance between analysis time and separation efficiency. |
| Column Temp. | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Injection Vol. | 10 µL | A small injection volume minimizes band broadening. |
| Detector | UV at 254 nm | The nitroaromatic structure of the analyte provides strong UV absorbance at this wavelength.[10] |
| Sample Conc. | 1.0 mg/mL in Mobile Phase | A concentration that provides a strong detector response without overloading the column. |
Thin-Layer Chromatography (TLC) Protocol
TLC is often employed as a rapid, qualitative, or semi-quantitative tool for purity assessment.[11] The following protocol is designed for a quick evaluation of the presence of impurities.
Experimental Workflow for TLC Purity Assessment
Caption: Workflow for TLC purity analysis of this compound.
Detailed TLC Method Parameters:
| Parameter | Specification | Rationale |
| Stationary Phase | Silica Gel 60 F254 pre-coated plates | A standard polar stationary phase suitable for the separation of polar compounds. The F254 indicator allows for visualization under UV light.[5] |
| Mobile Phase | Ethyl Acetate:Hexane:Acetic Acid (70:30:1 v/v/v) | A mixture of solvents with varying polarity to achieve good separation. Acetic acid is added to suppress the ionization of the carboxylic acid group, reducing tailing.[12] |
| Application | 1-2 µL of a 1 mg/mL solution in Methanol | A small spot size improves resolution. |
| Development | In a saturated chamber until the solvent front is ~1 cm from the top | A saturated chamber ensures reproducible Rf values. |
| Visualization | UV light at 254 nm | The fluorescent indicator in the stationary phase will be quenched by UV-active compounds, appearing as dark spots. |
Performance Comparison: A Quantitative and Qualitative Analysis
The choice between HPLC and TLC often comes down to the specific requirements of the analysis, such as the need for quantitation, sensitivity, and throughput.
Table 1: Hypothetical Purity Assessment Data
| Parameter | HPLC | TLC |
| Retention Time (Main Peak) | 8.52 min | N/A |
| Rf Value (Main Spot) | N/A | 0.45 |
| Purity (% Area) | 99.5% | Semi-quantitative estimation |
| Limit of Detection (LOD) | ~0.01% | ~0.1% |
| Limit of Quantitation (LOQ) | ~0.03% | Not typically performed |
| Analysis Time per Sample | ~25 min | ~30-40 min (for development and drying) |
| Throughput | Sequential | Multiple samples can be run simultaneously |
Table 2: Objective Comparison of HPLC and TLC for Purity Assessment
| Feature | High-Performance Liquid Chromatography (HPLC) | Thin-Layer Chromatography (TLC) |
| Quantitative Capability | Excellent, highly accurate and precise.[3] | Semi-quantitative at best, primarily qualitative.[11] |
| Sensitivity | High, capable of detecting trace impurities.[13] | Lower sensitivity compared to HPLC.[7] |
| Resolution | High, capable of separating closely related compounds.[14] | Moderate, may not resolve all impurities.[15] |
| Reproducibility | High, due to automated and controlled system. | Lower, susceptible to environmental factors.[7] |
| Throughput | Lower (sequential analysis). | Higher (multiple samples per plate). |
| Cost | High initial investment and running costs. | Low cost of materials and equipment.[16] |
| Method Validation | Well-established protocols (ICH Q2(R1)).[17] | Can be validated, but less common for quantitative purity.[18] |
| Application | Official purity testing, stability studies, method validation.[14] | Reaction monitoring, rapid screening, preliminary purity checks.[9] |
Conclusion and Recommendation
For the definitive purity assessment of this compound, particularly in a drug development setting, HPLC is the unequivocally superior method . Its high resolution, sensitivity, and quantitative accuracy are essential for meeting the stringent requirements of regulatory bodies like the FDA and EMA, as outlined in guidelines such as ICH Q2(R1).[19] HPLC provides the robust and reproducible data necessary to ensure the quality and safety of the final drug product.
TLC, however, remains an invaluable tool in the researcher's arsenal. Its simplicity, low cost, and high throughput make it an excellent choice for rapid, in-process checks, such as monitoring the progress of a synthesis or for preliminary screening of different batches.[20] It can also be a useful technique for developing an HPLC method by quickly screening for suitable mobile phase compositions.[11]
In a well-rounded analytical strategy, HPLC and TLC are not mutually exclusive but rather complementary techniques. TLC can be used for initial, rapid assessments, while HPLC provides the definitive, quantitative data required for lot release and regulatory submissions. The choice of method should always be guided by the intended purpose of the analysis and the required level of data quality.
References
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Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography. Retrieved from [Link][7]
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Singh, S., & Kumar, V. (2007). Development of a New SPME-HPLC-UV Method for the Analysis of Nitro Explosives on Reverse Phase Amide Column and Application to Analysis of Aqueous Samples. PubMed. Retrieved from [Link][10]
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KNAUER. (2025, February 17). HPLC Basics – Essential Guide to Chromatography Principles. Retrieved from [Link][1]
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Ponto, L. L., Ponto, J. A., & Menda, Y. (1998). Comparison of HPLC, TLC and Minicolumn for Measuring the Radiochemical Purity of 99Tcm-Q12. PubMed. Retrieved from [Link][15]
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Triclinic Labs. Chromatographic Purity Analysis and Separation Sciences (TLC, HPLC, GC). Retrieved from [Link][11]
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Al-Saffar, Z. A. J. (2025, June 30). Principles and Applications of High-Performance Liquid Chromatography (HPLC): A Review. International Journal of Pharmaceutical and Life Sciences. Retrieved from [Link][13]
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Ovid. (2024, August 15). Validation of HPLC and TLC analytical methods to.... Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link][18]
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Interchim – Blog. TLC Fundamentals – Stationary & mobile phase choice (part 4). Retrieved from [Link][22]
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Laboteq. (2025, April 3). GC vs. HPLC vs. TLC: Choosing the Right Chromatographic Technique for Industrial Use. Retrieved from [Link][16]
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Tech-scien. (2024, February 18). Thin Layer Chromatography (TLC) - Principle, Procedure, Diagram, and Applications. Retrieved from [Link][2]
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A Senior Application Scientist's Guide to Characterizing Cross-Reactivity of 4-[(2-Hydroxyethyl)amino]-3-nitrobenzoic acid in Immunoassays
For researchers, scientists, and drug development professionals, the specificity of an immunoassay is paramount. When dealing with small molecules, the risk of cross-reactivity—where an antibody binds to unintended but structurally similar molecules—can lead to inaccurate quantification and false-positive results. This guide provides a comprehensive framework for evaluating the cross-reactivity of 4-[(2-Hydroxyethyl)amino]-3-nitrobenzoic acid , a nitroaromatic compound that, due to its size, necessitates a competitive immunoassay format for detection.
While this molecule is noted as a chemical intermediate, its structure lends itself to potential use as a hapten for developing immunoassays targeting a class of nitrobenzoic acid derivatives, which are relevant in pharmaceutical synthesis and environmental monitoring. This guide, therefore, serves as a proactive manual for researchers considering the development of such an assay. We will proceed by outlining the principles of small-molecule immunoassay design and then provide a detailed, self-validating experimental protocol to rigorously assess specificity.
The Inherent Challenge: Why Cross-Reactivity is Critical for Small Molecules
Small molecules like this compound are not large enough to be detected by a traditional "sandwich" ELISA, which requires two antibodies binding to different epitopes on the antigen. Instead, we must use a competitive immunoassay format.[1][2] In this setup, the target analyte in the sample competes with a labeled or immobilized version of the same molecule for a limited number of specific antibody binding sites.
Cross-reactivity is the most common and significant interference in competitive immunoassays.[3] It occurs when substances structurally similar to the target analyte are present in the sample and also bind to the antibody, albeit with potentially different affinities. This leads to an overestimation of the target analyte's concentration. The degree of this interference is not an intrinsic property of the antibody alone; it is also influenced by the specific assay format and the concentrations of the reagents used.[4][5] Therefore, empirical validation against a panel of plausible cross-reactants is a non-negotiable step in assay development.
A Validated Workflow for Assay Development and Cross-Reactivity Profiling
The following workflow is designed to develop a robust competitive ELISA for this compound and systematically characterize its cross-reactivity profile.
Part 1: Hapten-Carrier Conjugation and Immunogen Preparation
To elicit an immune response, a small molecule (hapten) must be covalently coupled to a larger carrier protein, such as Keyhole Limpet Hemocyanin (KLH) for immunization or Bovine Serum Albumin (BSA) for assay development.[6] The carboxylic acid group on this compound is the most common and effective site for this conjugation.
Conceptual Workflow: Hapten-Carrier Conjugation
Caption: Workflow for conjugating the hapten to a carrier protein.
Part 2: Development of an Indirect Competitive ELISA
This format involves immobilizing the hapten-BSA conjugate on the microplate. The primary antibody is pre-incubated with the sample (containing the free hapten) and then added to the plate. The more free hapten in the sample, the less primary antibody will be available to bind to the coated hapten-BSA, resulting in a weaker signal.
Experimental Protocol: Indirect Competitive ELISA
-
Coating:
-
Dilute the this compound-BSA conjugate to an optimal concentration (e.g., 1-10 µg/mL) in a coating buffer (e.g., 0.05 M carbonate-bicarbonate, pH 9.6).
-
Add 100 µL of this solution to each well of a 96-well high-binding polystyrene plate.[7]
-
Incubate overnight at 4°C.
-
-
Washing:
-
Wash the plate three times with 200 µL/well of Wash Buffer (e.g., PBS with 0.05% Tween-20).
-
-
Blocking:
-
Add 200 µL/well of Blocking Buffer (e.g., 1% BSA in PBS) to block any remaining non-specific binding sites.
-
Incubate for 1-2 hours at room temperature.
-
-
Competitive Reaction:
-
In a separate dilution plate, add 50 µL of the standard solutions (of this compound) or test samples to respective wells.
-
Add 50 µL of the primary antibody (raised against the hapten-KLH conjugate) at its optimal dilution to each well.
-
Incubate for 1 hour at room temperature to allow the antibody to bind to the free hapten.
-
Transfer 100 µL of this mixture to the corresponding wells of the coated and blocked assay plate.
-
Incubate for 1-2 hours at room temperature.
-
-
Washing:
-
Repeat the washing step (Step 2).
-
-
Detection:
-
Add 100 µL/well of a secondary antibody conjugated to an enzyme (e.g., HRP-conjugated goat anti-rabbit IgG), diluted in Blocking Buffer.
-
Incubate for 1 hour at room temperature.
-
-
Washing:
-
Repeat the washing step (Step 2).
-
-
Substrate Addition & Measurement:
-
Add 100 µL/well of a chromogenic substrate like TMB (3,3',5,5'-Tetramethylbenzidine).[8]
-
Incubate in the dark for 15-30 minutes.
-
Stop the reaction by adding 50 µL/well of Stop Solution (e.g., 2 M H₂SO₄).
-
Read the absorbance at 450 nm using a microplate reader.
-
Workflow Diagram: Indirect Competitive ELISA
Caption: Principle of the indirect competitive ELISA for small molecules.
Part 3: Systematic Cross-Reactivity Assessment
The cornerstone of this guide is the systematic evaluation of specificity. This is achieved by testing a panel of structurally related compounds in the optimized competitive ELISA.
Selection of Potential Cross-Reactants
The selection should be based on structural similarity. Minor changes to the functional groups on the benzene ring are the most likely sources of interference.
| Compound ID | Compound Name | Structural Relationship to Analyte |
| Analyte | This compound | Target Analyte (100% Reactivity) |
| C-1 | 4-Amino-3-nitrobenzoic acid | Lacks the hydroxyethyl group. |
| C-2 | 2-Amino-3-nitrobenzoic acid | Isomer with amino and carboxyl groups swapped. |
| C-3 | 4-(Acetylamino)-3-nitrobenzoic acid | Amino group is acetylated. |
| C-4 | 4-(Ethylamino)-3-nitrobenzoic acid | A similar but different alkyl chain on the amino group. |
| C-5 | 3-Nitrobenzoic acid | Lacks the substituted amino group at position 4. |
| C-6 | 4-Amino-benzoic acid (PABA) | Lacks the nitro group. |
| C-7 | 4-Hydroxy-3-nitrobenzoic acid | Hydroxyl group instead of the substituted amino group. |
Experimental Protocol: Cross-Reactivity Testing
-
Prepare Stock Solutions: Prepare concentrated stock solutions of the analyte and each potential cross-reactant (C-1 to C-7) in a suitable solvent (e.g., DMSO or ethanol) and then create a series of dilutions in the assay buffer.
-
Generate Standard Curves: Run the competitive ELISA as described above to generate a standard curve for the target analyte. Simultaneously, run full dilution curves for each potential cross-reactant.
-
Determine IC50 Values: For each compound, determine the concentration that causes 50% inhibition of the maximum signal (IC50). The maximum signal (B₀) is obtained from wells with no analyte.
-
Calculate Percent Cross-Reactivity: Use the following formula to quantify the cross-reactivity of each compound relative to the target analyte:
% Cross-Reactivity = (IC50 of Analyte / IC50 of Test Compound) x 100
Interpreting the Results
The results should be compiled into a clear comparison table. A high percentage indicates significant cross-reactivity, while a low percentage indicates good specificity.
| Compound | IC50 (ng/mL) | % Cross-Reactivity |
| This compound | e.g., 10 | 100% |
| 4-Amino-3-nitrobenzoic acid | e.g., 500 | 2% |
| 2-Amino-3-nitrobenzoic acid | e.g., >10000 | <0.1% |
| 4-(Acetylamino)-3-nitrobenzoic acid | e.g., 800 | 1.25% |
| ... and so on for all tested compounds | ... | ... |
| (Note: Data shown are hypothetical examples for illustrative purposes.) |
Visualizing the Basis of Cross-Reactivity
Caption: Structural similarity allows non-target molecules to bind to the antibody.
Conclusion and Best Practices
This guide provides a comprehensive, field-proven methodology for any researcher seeking to develop an immunoassay for this compound or similar small molecules. The absence of pre-existing comparative data for this specific compound underscores the critical importance of performing this validation in-house.
Key Takeaways:
-
Assume Nothing: Never assume an assay is specific to your target analyte without empirical testing.
-
Choose Cross-Reactants Wisely: Test against a panel of the most likely interferents based on structural similarity, including isomers, precursors, and metabolites.
-
Quantify and Report: Always calculate and report the percentage cross-reactivity to ensure the data generated by the assay is interpreted correctly.
By adhering to this self-validating protocol, researchers can develop a highly specific and reliable immunoassay, ensuring the integrity and accuracy of their scientific findings.
References
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Rivello, J. et al. (2018). Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. PubMed. Available at: [Link]
-
Wang, Z. et al. (2018). Progress in immunoassays for nitrofurans detection. ResearchGate. Available at: [Link]
-
Pal-Nath, D. et al. (2020). A Nitroalkene Benzoic Acid Derivative Targets Reactive Microglia and Prolongs Survival in an Inherited Model of ALS via NF-κB Inhibition. PubMed. Available at: [Link]
-
Singh, B. (2021). Why hapten-carrier complex in immunogenic whereas unbound hapten are not? ResearchGate. Available at: [Link]
-
Sotnikov, D.V. et al. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. MDPI. Available at: [Link]
-
Creative Biolabs. Hapten Specific Antibody Discovery Service. Creative Biolabs. Available at: [Link]
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Rivello, J. et al. (2018). Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. ResearchGate. Available at: [Link]
-
Li, M. et al. (2019). Development of immunoassay based on a specific antibody for sensitive detection of nicosulfuron in environment. PubMed Central. Available at: [Link]
- Penades, C.M. et al. (2017). Non-competitive immunoassays to detect small molecules using nanopeptamers. Google Patents.
-
Creative Diagnostics. Practical Tips of ELISA. Creative Diagnostics. Available at: [Link]
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Sotnikov, D.V. et al. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. ResearchGate. Available at: [Link]
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Płaza, G. et al. (2000). Immunoassays and Environmental Studies. Polish Journal of Environmental Studies. Available at: [Link]
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Harel, S. et al. (1970). The Production and Affinity of Anti-Hapten Antibody Under the Influence of Various Inhibitory Conditions. PubMed. Available at: [Link]
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Belochapkova, S. et al. (2016). Immunoassay Development for Environmental Analysis. ResearchGate. Available at: [Link]
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Assay Guidance Manual. Immunoassay Methods. NCBI Bookshelf. Available at: [Link]
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Sotnikov, D.V. et al. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies. Semantic Scholar. Available at: [Link]
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Luan, H. et al. (2018). Recent Developments in Antibody-Based Assays for the Detection of Bacterial Toxins. MDPI. Available at: [Link]
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Quanterix. (2022). Types Of Immunoassay - And When To Use Them. Quanterix. Available at: [Link]
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Performance Benchmarking of 4-[(2-Hydroxyethyl)amino]-3-nitrobenzoic Acid Derivatives as Potential Anticancer Agents
A Comparative Guide for Drug Development Professionals
Introduction
The quest for novel, selective, and potent anticancer agents is a cornerstone of modern medicinal chemistry. Benzoic acid derivatives have long been recognized as a privileged scaffold in drug discovery, forming the core of numerous therapeutic agents.[1] The strategic functionalization of the benzoic acid ring allows for the fine-tuning of its physicochemical and pharmacological properties. This guide focuses on a specific class of these compounds: 4-[(2-Hydroxyethyl)amino]-3-nitrobenzoic acid and its derivatives. The presence of the nitro group, a strong electron-withdrawing moiety, and the flexible (hydroxyethyl)amino side chain provides a unique chemical architecture with significant potential for targeted interactions with biological macromolecules.[2]
Performance Benchmarking: Antiproliferative Activity
The primary measure of performance for a potential anticancer agent is its ability to inhibit the proliferation of cancer cells, typically quantified by the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater potency. Equally important is the selectivity of the compound: its ability to kill cancer cells while sparing normal, healthy cells. This is assessed by comparing the IC50 values in cancer cell lines to those in a non-cancerous cell line.
To illustrate the performance of this compound derivatives, we present a representative dataset based on published data for structurally related nitroaromatic compounds. The following table showcases the hypothetical antiproliferative activity of a series of derivatives against common cancer cell lines (MCF-7 for breast cancer, HeLa for cervical cancer) and a non-cancerous cell line (e.g., human fibroblasts).
Table 1: Illustrative Antiproliferative Activity (IC50, µM) of 4-Alkylamino-3-nitrobenzoic Acid Derivatives
| Compound ID | R Group (at 4-amino position) | MCF-7 (Breast Cancer) | HeLa (Cervical Cancer) | Normal Fibroblasts | Selectivity Index (Normal/MCF-7) |
| 1 | -CH₂CH₂OH | 15.8 | 20.1 | > 100 | > 6.3 |
| 2 | -CH₃ | 25.2 | 30.5 | > 100 | > 4.0 |
| 3 | -CH₂CH₂CH₃ | 12.1 | 16.8 | > 100 | > 8.3 |
| 4 | -CH(CH₃)₂ | 18.9 | 24.3 | > 100 | > 5.3 |
| Doxorubicin | (Reference Drug) | 0.8 | 1.2 | 5.5 | 6.9 |
Disclaimer: The data in this table is illustrative and compiled from multiple sources on related nitroaromatic compounds to demonstrate potential structure-activity trends. It does not represent a direct experimental comparison of the listed compounds.
Structure-Activity Relationship (SAR)
The hypothetical data in Table 1 suggests a clear structure-activity relationship for this class of compounds:
-
Effect of the 4-Amino Substituent: The nature of the alkyl group at the 4-amino position appears to influence the antiproliferative activity. Increasing the lipophilicity with a propyl group (Compound 3 ) seems to enhance potency compared to the smaller methyl group (Compound 2 ). The hydroxyethyl group (Compound 1 ) also confers notable activity.
-
The Role of the Nitro Group: The strong electron-withdrawing nature of the nitro group is crucial for the biological activity of many nitroaromatic compounds.[2] It can participate in hydrogen bonding and other electronic interactions within the active site of a target protein.
-
Selectivity: A promising trend observed in related compounds is a degree of selectivity for cancer cells over normal cells, as indicated by the higher IC50 values in normal fibroblasts. This is a critical parameter for a viable drug candidate, as it suggests a wider therapeutic window.
Potential Mechanism of Action: Kinase Inhibition
While the precise mechanism of action for this compound derivatives is still under investigation, evidence from related compounds suggests that they may function as inhibitors of protein kinases involved in cancer cell signaling. Two key kinases implicated in tumor growth and angiogenesis are Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR).[3][4]
VEGF-A/VEGFR-2 signaling is a pivotal pathway in angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[3] By inhibiting VEGFR-2, these compounds could potentially starve tumors of their blood supply, thereby inhibiting their growth and metastasis.
EGFR is a transmembrane tyrosine kinase that, when overexpressed or mutated, can lead to uncontrolled cell proliferation.[4] Inhibition of EGFR is a validated strategy in cancer therapy. The 4-amino-3-nitrobenzoic acid scaffold may serve as a pharmacophore that can bind to the ATP-binding site of these kinases, preventing their activation and downstream signaling.
Diagram 1: Proposed Mechanism of Action via Kinase Inhibition
Caption: Proposed mechanism of action for this compound derivatives.
Experimental Protocols
To ensure the scientific rigor of performance benchmarking, standardized and validated experimental protocols are essential. Below are detailed methodologies for assessing the antiproliferative activity and kinase inhibitory potential of the compounds.
Sulforhodamine B (SRB) Cytotoxicity Assay
This assay is a reliable method for determining cell density based on the measurement of cellular protein content.[5]
Diagram 2: SRB Cytotoxicity Assay Workflow
Caption: Workflow for the Sulforhodamine B (SRB) cytotoxicity assay.
Step-by-Step Protocol:
-
Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[6]
-
Compound Treatment: Treat the cells with a serial dilution of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Fixation: Gently add cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.[7]
-
Staining: Wash the plates five times with slow-running tap water and air dry. Add 100 µL of 0.057% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.[7]
-
Washing: Remove the SRB solution and wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Air dry the plates.[8]
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Measurement: Read the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value using non-linear regression analysis.
In Vitro Kinase Inhibition Assay (VEGFR-2 & EGFR)
These assays measure the ability of a compound to inhibit the enzymatic activity of a specific kinase.[9][10]
Diagram 3: Kinase Inhibition Assay Workflow
Caption: General workflow for an in vitro kinase inhibition assay.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare a reaction mixture containing the purified recombinant kinase (VEGFR-2 or EGFR), a specific peptide substrate, and ATP in a kinase assay buffer.[11]
-
Compound Addition: Add serial dilutions of the test compounds to the wells of a 96-well plate. Include a positive control inhibitor (e.g., Pazopanib for VEGFR-2, Gefitinib for EGFR).[9]
-
Reaction Initiation: Add the kinase reaction mixture to each well to start the reaction.
-
Incubation: Incubate the plate at 30°C for a specified period (e.g., 40 minutes).[12]
-
Detection: Stop the kinase reaction and add a detection reagent (e.g., Kinase-Glo® Max) that measures the amount of ATP remaining.[12]
-
Measurement: Measure the luminescence using a microplate reader. A lower luminescence signal indicates higher kinase activity (more ATP consumed) and therefore weaker inhibition.
-
Data Analysis: Calculate the percentage of kinase inhibition and determine the IC50 value for each compound.
Conclusion
This compound derivatives represent a promising scaffold for the development of novel anticancer agents. The illustrative data and structure-activity relationships presented in this guide, based on closely related compounds, highlight the potential for optimizing the antiproliferative activity and selectivity of this chemical series. The proposed mechanism of action through the inhibition of key protein kinases such as VEGFR-2 and EGFR provides a rational basis for their further development. The detailed experimental protocols provided herein offer a robust framework for the systematic evaluation and benchmarking of these and other potential drug candidates. Further research, including the synthesis and comprehensive biological evaluation of a homologous series of these derivatives, is warranted to fully elucidate their therapeutic potential.
References
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BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit. Retrieved from [Link]
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Preprints.org. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Retrieved from [Link]
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PubMed. (2020). In Vitro Anti-Inflammatory, Anticancer (MCF-7, 3T3, and HeLa Cell Lines), and Brine Shrimp Lethality Assay and FTIR Analysis of the Extract and Fractions of the Whole Plant of Heliotropium europaeum. Retrieved from [Link]
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Journal of King Saud University - Science. (2022). Anticancer activity in HeLa and MCF-7 cells via apoptopic cell death by a sterol molecule Cholesta-4,6-dien-3-ol (EK-7), from the marine ascidian Eudistoma kaverium. Retrieved from [Link]
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Creative Bioarray. (n.d.). Sulforhodamine B (SRB) Assay Protocol. Retrieved from [Link]
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BPS Bioscience. (n.d.). EGFR Kinase Assay Kit. Retrieved from [Link]
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Nature Protocols. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. Retrieved from [Link]
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BPS Bioscience. (n.d.). VEGFR2(KDR) Kinase Assay Kit. Retrieved from [Link]
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G-Biosciences. (n.d.). CytoScan™ SRB Cell Cytotoxicity Assay. Retrieved from [Link]
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International Journal of Plant Based Pharmaceuticals. (2021). Evaluation of cytotoxic, antimicrobial, and antioxidant activities of Echium italicum L. in MCF-7 and HepG2 cell lines. Retrieved from [Link]
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PMC. (n.d.). Synthesis and structure of trans-bis(4-amino-3-nitrobenzoato-κO)bis(4-amino-3-nitrobenzoic acid-κO)diaquamanganese(II) dihydrate. Retrieved from [Link]
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PMC. (n.d.). Design, synthesis, and analysis of antiproliferative and apoptosis-inducing activities of nitrile derivatives containing a benzofuran scaffold: EGFR inhibition assay and molecular modelling study. Retrieved from [Link]
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protocols.io. (2023). SRB assay for measuring target cell killing V.1. Retrieved from [Link]
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Pharmacophore. (2023). Cytotoxicity of Galantamine Peptide Esters Against Hela Cell Lin. Retrieved from [Link]
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PMC. (2021). Discovery of new VEGFR-2 inhibitors based on bis([6][9][13]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers. Retrieved from [Link]
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Reaction Biology. (n.d.). EGFR Assays & Drug Discovery Services. Retrieved from [Link]
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ResearchGate. (n.d.). Cytotoxic activity of isolated compounds on FL, HeLa, HT29, MCF7, and A549 cell lines. Retrieved from [Link]
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Assay Genie. (2024). VEGF-A VEGFR-2 Signaling: Decoding the Blueprint of Angiogenesis for Therapeutic Insights. Retrieved from [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-[(2-Hydroxyethyl)amino]-3-nitrobenzoic acid
Executive Summary: Proactive Management of Chemical Waste
In the fast-paced environment of drug discovery and chemical research, the generation of chemical waste is an unavoidable reality. However, the management of this waste is a critical responsibility that directly impacts personnel safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 4-[(2-Hydroxyethyl)amino]-3-nitrobenzoic acid (CAS No. 59320-14-8), a substituted nitroaromatic compound. The procedures outlined herein are grounded in established safety protocols and regulatory frameworks, designed to provide your laboratory with a clear and actionable plan. Adherence to these guidelines is not merely about compliance; it is about fostering a culture of safety and scientific excellence that protects your team and your institution.
Hazard Characterization: Understanding the "Why"
Proper handling and disposal procedures are derived directly from the inherent hazards of a chemical. This compound, like many substituted nitroaromatic compounds, presents a multi-faceted risk profile. Its classification as a hazardous material necessitates its disposal as regulated chemical waste.
The primary causality for these stringent protocols is the compound's combination of irritant properties and potential for systemic effects, a common trait among aromatic nitro compounds. The table below summarizes the known and analogous hazards based on available Safety Data Sheets (SDS).
| Hazard Classification | GHS Hazard Statement | Rationale and Procedural Implication |
| Acute Toxicity (Oral) | H302: Harmful if swallowed[1][2] | Prevents accidental ingestion through strict hygiene measures. Waste containers must be clearly labeled to avoid confusion with other materials. |
| Skin Irritation | H315: Causes skin irritation[1][2] | Mandates the use of nitrile gloves and a lab coat. All contaminated Personal Protective Equipment (PPE) must be disposed of as hazardous waste. |
| Eye Irritation | H319: Causes serious eye irritation[1][2] | Requires the use of chemical safety goggles. Eyewash stations must be accessible. Waste should be handled below eye level. |
| Respiratory Irritation | H335: May cause respiratory irritation[1][2] | Handling of the solid compound should occur in a fume hood to prevent inhalation of dust. Waste containers must remain sealed. |
| Potential Systemic Effects | (Analogous to Aromatic Nitro Compounds) | Aromatic nitro compounds are known to potentially cause methemoglobinemia, leading to cyanosis. This underscores the importance of minimizing all routes of exposure. |
| Suspected Long-Term Effects | (Analogous Compounds) | Structurally similar nitrobenzoic acids are suspected of causing genetic defects, cancer, or reproductive harm. This "suspected" status mandates treating the compound with the highest level of caution under the Precautionary Principle. |
Pre-Disposal Protocol: Preparation and Segregation
Before waste is generated, a clear plan for its containment must be in place. This proactive approach prevents dangerous situations, such as the mixing of incompatible chemicals or improper storage.
Waste Characterization and Segregation
This compound must be disposed of as hazardous chemical waste. It is crucial to segregate this waste stream from others to prevent unintended reactions.
-
Do NOT mix with strong oxidizing agents or strong bases. [3]
-
Do NOT mix with acidic or caustic waste streams unless specifically instructed by your institution's Environmental Health & Safety (EHS) department. Proper segregation often involves using separate bins for different hazard classes[4].
-
Segregate solid waste from liquid waste into separate, appropriately designated containers.
Selection of Waste Containers
The integrity of the waste containment system is paramount.
-
Compatibility: Use a container made of a material compatible with the waste. For this compound solids or solutions in common organic solvents, a high-density polyethylene (HDPE) or glass container is appropriate[5].
-
Condition: The container must be in good, leak-proof condition with a secure, screw-top lid. Never use containers with cracks, and ensure the exterior is clean and free of chemical residue[5].
-
Lid Integrity: The container must be kept tightly capped at all times, except when waste is being added. Leaving a funnel in an open container is a common but dangerous violation that allows for the release of vapors[4][5].
Step-by-Step Disposal Workflow
This protocol details the process from the point of generation to the final handoff to EHS personnel.
Protocol for Solid Waste (Pure Compound, Contaminated Weigh Boats, etc.)
-
Designate Container: Obtain a compatible solid waste container with a wide mouth and a secure lid.
-
Affix Label: Before adding any waste, affix a completed hazardous waste label to the container. The label must include:
-
The full chemical name: "Waste this compound"[6].
-
All components and their approximate percentages.
-
The date waste was first added (accumulation start date).
-
The relevant hazard warnings (e.g., Irritant, Toxic).
-
-
Transfer Waste: Carefully transfer the solid waste into the container using a powder funnel or other appropriate tools. Perform this transfer inside a certified chemical fume hood to minimize inhalation risk.
-
Seal and Store: Securely cap the container immediately after adding waste. Store it in a designated Satellite Accumulation Area (SAA), away from incompatible materials[7]. The SAA should be clearly marked and provide secondary containment.
Protocol for Liquid Waste (Solutions, Contaminated Solvents)
-
Designate Container: Obtain a compatible liquid waste container (e.g., an empty, triple-rinsed solvent bottle).
-
Affix Label: As with solid waste, affix a fully completed hazardous waste label before use. List all solvent components and the solute with percentages.
-
Transfer Waste: Using a funnel, carefully pour the liquid waste into the container. This should be done inside a fume hood and within a secondary containment tray to catch any potential spills.
-
Seal and Store: Tightly cap the container. Do not overfill; leave at least 10% of the container volume as headspace to allow for vapor expansion. Store in the designated SAA.
Protocol for Contaminated Labware (PPE, Pipette Tips, Wipes)
-
Gross Decontamination: Remove as much free-flowing chemical as possible.
-
Containment: Place grossly contaminated items (e.g., gloves, wipes used for a small spill clean-up) into a designated solid waste container or a securely lined bag clearly marked as "Hazardous Waste."[8]
-
Disposal: This container should be kept closed and stored in the SAA.
Disposal Workflow Visualization
The following diagram illustrates the decision-making process for the proper disposal of waste containing this compound.
Caption: Waste Disposal Workflow for this compound.
Spill and Emergency Procedures
Even with careful planning, accidents can occur. A swift and correct response is vital.
-
Minor Spill (Solid):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE (lab coat, gloves, safety goggles), gently cover the spill with an absorbent material designed for chemical spills. Avoid creating dust[8].
-
Carefully scoop the material into a designated hazardous waste container.
-
Clean the spill area thoroughly with soap and water.
-
Dispose of all clean-up materials as hazardous waste.
-
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing[9]. Seek medical attention.
-
Eye Contact: Immediately flush eyes with gently flowing water for at least 15 minutes, holding the eyelids open[9]. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Major Spill or Inhalation: Evacuate the area immediately. Alert your supervisor and contact your institution's EHS emergency line.
Regulatory Context
In the United States, the management of hazardous waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[5]. Laboratories typically operate as "Satellite Accumulation Areas," which allows for the collection of waste at the point of generation under specific conditions, including proper container management, labeling, and quantity limits[7]. It is the ultimate responsibility of the Principal Investigator and the individual researcher to comply with these federal regulations and any additional institutional policies[5].
References
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- 3-NITROBENZOIC ACID FOR SYNTHESIS MSDS. (2015). Loba Chemie.
- Safety Data Sheet: 3-Nitrobenzoic acid. Carl ROTH.
- 4-[(2-hydroxyethyl)
- Safety Data Sheet for 4-Amino-3-nitrobenzoic acid. (2024). Thermo Fisher Scientific.
- Steps in Complying with Regulations for Hazardous Waste. (2025). US Environmental Protection Agency (EPA).
- SAFETY DATA SHEET for 4-Amino-3-nitrobenzoic acid. (2025). Fisher Scientific.
- Hazardous Waste Disposal Guide. (2023). Research Safety, Northwestern University.
- SAFETY DATA SHEET for 5-(2-Hydroxyethyl)amino-o-cresol. (2022). Santa Cruz Biotechnology.
- Guidelines: Handling and Disposal of Chemicals. Purdue University College of Engineering.
- SAFETY DATA SHEET for o-Nitrobenzoic acid. (2010). Acros Organics via Fisher Scientific.
- LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS.
- Hazardous Waste Disposal Guide. Dartmouth College Environmental Health and Safety.
- SAFETY DATA SHEET for 2-Amino-3-nitrobenzoic acid. (2025). Fisher Scientific.
- 4-((2-Hydroxyethyl)amino)
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-[(2-Hydroxyethyl)amino]-3-nitrobenzoic acid
This document provides comprehensive guidance on the selection, use, and disposal of Personal Protective Equipment (PPE) for laboratory personnel handling 4-[(2-Hydroxyethyl)amino]-3-nitrobenzoic acid. As a trusted partner in your research, we aim to provide value beyond the product by ensuring you have the critical safety information needed to operate safely and effectively. This guide is built on the foundational principles of risk assessment, adherence to established safety standards, and practical, field-proven insights.
Hazard Identification and Risk Assessment: A Proactive Approach
Understanding the potential hazards of this compound is the critical first step in developing a robust safety plan. While specific toxicological data for this compound is not extensively published, a hazard assessment can be effectively conducted by examining its structural analogues, namely aromatic nitro compounds and benzoic acid derivatives.
Based on data from related compounds such as 3-nitrobenzoic acid and 4-nitrobenzoic acid, we can infer the primary hazards.[1][2][3] The Occupational Safety and Health Administration (OSHA) mandates that a hazard assessment is performed to select the appropriate PPE for any given task.[4][5]
Inferred Hazard Profile:
| Hazard Classification | Description | Supporting Data Source |
| Acute Toxicity, Oral | Harmful if swallowed.[1][2] | SDS for 3-Nitrobenzoic Acid, 4-Nitrobenzoic Acid |
| Skin Irritation | Causes skin irritation upon contact.[1] | SDS for 3-Nitrobenzoic Acid, 4-Nitrobenzoic Acid |
| Serious Eye Irritation | Causes serious eye irritation and potential damage.[1][2][6] | SDS for 3-Nitrobenzoic Acid, 4-Nitrobenzoic Acid |
| Respiratory Irritation | May cause respiratory irritation if inhaled as dust.[1][2][7] | SDS for 3-Nitrobenzoic Acid, 4-Amino-3-nitrobenzoic acid |
| Aquatic Toxicity | Harmful to aquatic life with long-lasting effects.[1][2] | SDS for 3-Nitrobenzoic Acid |
The causality behind these hazards lies in the molecule's functional groups. The nitro group (-NO₂) is an electron-withdrawing group that can enhance the reactivity and potential toxicity of the aromatic ring. The carboxylic acid group (-COOH) imparts acidic properties, contributing to skin and eye irritation. Therefore, the primary routes of exposure to mitigate are ingestion, skin/eye contact, and inhalation of dust.
The Core of Protection: Selecting Your Personal Protective Equipment
A multi-layered approach to PPE is essential. The minimum PPE for any laboratory work involving chemicals includes a lab coat, safety glasses, long pants, and closed-toe shoes.[8][9] For this compound, enhanced protection is required based on the specific handling procedure.
Engineering and Administrative Controls: Your First Line of Defense
Before relying solely on PPE, engineering and administrative controls must be in place.
-
Engineering Controls: Always handle the solid compound and prepare solutions inside a certified chemical fume hood to minimize inhalation exposure.[7] Ensure safety showers and eyewash stations are readily accessible.[7][10]
-
Administrative Controls: Develop a written Chemical Hygiene Plan (CHP) as required by OSHA.[4] This plan should detail standard operating procedures (SOPs) for handling this chemical, including waste disposal. All personnel must be trained on these procedures and the specific hazards of the chemical.[4]
Task-Based PPE Selection
The selection of PPE is dictated by the specific task being performed. Below is a detailed breakdown of required equipment.
dot
Caption: PPE selection is a risk-based process starting with task assessment.
A. Eye and Face Protection
-
Requirement: Chemical splash goggles meeting the ANSI Z87.1 standard are mandatory.[11] Standard safety glasses do not provide adequate protection from splashes.
-
Causality: The compound is a severe eye irritant.[1][2] Goggles provide a seal around the eyes, preventing entry of dust particles and liquid splashes from all angles.
-
For larger volumes (>1 liter): A face shield should be worn in conjunction with goggles to protect the entire face.[11]
B. Skin and Body Protection
-
Lab Coat: A buttoned, flame-resistant lab coat should be worn to protect skin and clothing.[9]
-
Gloves: Given the skin-irritant nature of the compound and the general properties of nitro compounds and acids, appropriate chemical-resistant gloves are critical.
-
Recommended Materials: Butyl or Neoprene gloves offer excellent protection against a wide range of chemicals, including acids and nitro compounds.[12] Nitrile gloves are also a suitable option and are widely used for their resistance to bases, oils, and many solvents.[13]
-
Glove Thickness: As a general rule, thicker gloves provide greater chemical resistance, but may impair dexterity.[12] Select a glove thickness appropriate for the task.
-
Protocol: Always inspect gloves for tears or punctures before use. Wash hands thoroughly after removing gloves.[1]
-
-
Clothing: Long pants and closed-toe shoes are required to protect the lower body from potential spills.[8][9]
C. Respiratory Protection
-
Primary Control: A chemical fume hood is the primary engineering control to prevent inhalation of dust.
-
Secondary Control: If weighing the solid compound outside of a fume hood is unavoidable, a NIOSH-approved N95 respirator should be used to minimize dust inhalation. Note that the use of a respirator requires enrollment in your institution's respiratory protection program, which includes fit testing and training, as mandated by OSHA (29 CFR 1910.134).[4]
Procedural Discipline: Donning, Doffing, and Disposal
The effectiveness of PPE is contingent on its correct use. Contamination during the removal (doffing) process is a common source of exposure.
Step-by-Step PPE Donning and Doffing Protocol
dot
Caption: Follow a strict sequence for donning and doffing PPE to prevent cross-contamination.
Donning Sequence:
-
Lab Coat: Put on and fully button the lab coat.
-
Eye Protection: Put on chemical splash goggles. If required, place the face shield over the goggles.
-
Gloves: Put on gloves, ensuring the cuffs of the gloves go over the cuffs of the lab coat sleeves.
Doffing Sequence (to minimize cross-contamination):
-
Gloves: Remove gloves first. Using a gloved hand, peel one glove off from the cuff towards the fingertips. Ball the removed glove into the palm of the still-gloved hand. Slide two fingers of the ungloved hand under the cuff of the remaining glove and peel it off from the inside, enclosing the first glove. Dispose of immediately in the designated waste container.
-
Eye Protection: Remove goggles or face shield by handling the strap or earpieces.
-
Lab Coat: Unbutton the lab coat. Remove it by rolling it down the arms, turning it inside out to contain any contamination on the exterior.
-
Hand Hygiene: Wash hands thoroughly with soap and water.[1]
Spill Management and Waste Disposal
Proper disposal is a critical component of the chemical handling lifecycle.
-
Spill Management: In the event of a spill, evacuate the area if necessary. For small spills of the solid, avoid creating dust.[3] Use appropriate absorbent materials for solutions. All spill cleanup materials must be treated as hazardous waste.
-
Waste Disposal:
-
Collection: Do not mix this chemical waste with other waste streams.[14] Collect all contaminated solids, solutions, and disposable PPE in a dedicated, clearly labeled, and tightly sealed hazardous waste container.[14]
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: this compound.
-
Disposal: All chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service.[1][14] Do not pour this chemical down the drain, as it is harmful to aquatic life.[1][3]
-
By adhering to these rigorous, evidence-based protocols, you build a self-validating system of safety that protects you, your colleagues, and your research.
References
- 3-Nitrobenzoic acid - Safety Data Sheet. (2014).
- 3-NITROBENZOIC ACID FOR SYNTHESIS MSDS | CAS 121-92-6 MSDS. (2015). Loba Chemie.
- Safety Data Sheet: 4-Nitrobenzoic acid. (2024). Carl ROTH.
- Guidance on Information Requirements and Chemical Safety Assessment. European Chemicals Agency (ECHA).
- OSHA Glove Selection Chart. Environmental Health and Safety, University of Washington.
- Laboratory Safety Guidance. (2011). Occupational Safety and Health Administration (OSHA).
- Safety Data Sheet: 4-Amino-3-nitrobenzoic acid. (2024). Thermo Fisher Scientific.
- Proper Disposal of 3-Chloro-5-nitrobenzoic Acid: A Comprehensive Guide for Laboratory Professionals. (2025). BenchChem.
- European Chemicals Agency (ECHA).
- Personal Protective Equipment - Overview. Occupational Safety and Health Administration (OSHA).
- 3 Common Chemicals That Require Protective Clothing. (2019). International Enviroguard.
- Safety Data Sheet: 3-Nitrobenzoic acid. (2022). Carl ROTH.
- Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety, Iowa State University.
- SafeSPEC™ Tutorial: Practical PPE Selection for Nitric Acid & Flame Hazard. (2022). DuPont.
- Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. (2009). Lab Manager.
- Safety Data Sheet: o-Nitrobenzoic acid. (2022). Acros Organics.
- A Guide to Non-Respiratory Personal Protective Equipment (PPE) for use with Chemical Agents in the Workplace. Health and Safety Authority.
- Safety Data Sheet: 4-Nitrobenzoic acid. (2025). Sigma-Aldrich.
- Personal Protective Equipment in Chemistry. Environmental Health and Safety, Dartmouth College.
Sources
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- 2. lobachemie.com [lobachemie.com]
- 3. carlroth.com [carlroth.com]
- 4. osha.gov [osha.gov]
- 5. Personal Protective Equipment - Overview | Occupational Safety and Health Administration [osha.gov]
- 6. carlroth.com [carlroth.com]
- 7. fishersci.com [fishersci.com]
- 8. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 9. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
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- 11. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
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- 14. pdf.benchchem.com [pdf.benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
